Camphorquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXSTWCDUXYEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049394 | |
| Record name | (+/-)-Camphorquinone | |
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Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | Camphoroquinone | |
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CAS No. |
10373-78-1, 465-29-2 | |
| Record name | Camphorquinone | |
| Source | CAS Common Chemistry | |
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| Record name | Camphorquinone | |
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| Record name | Camphorquinone | |
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| Record name | Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl- | |
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| Record name | (+/-)-Camphorquinone | |
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| Record name | Bornane-2,3-dione | |
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| Record name | Dl-bornane-2,3-dione | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Camphorquinone CAS number and molecular formula
An In-depth Technical Guide to Camphorquinone
Introduction
This compound (CQ), chemically known as 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione, is a yellow crystalline solid derived from camphor.[1][2] It is a highly efficient and extensively studied Type II photoinitiator, playing a pivotal role in light-cured applications, most notably within the field of dentistry for the polymerization of resin-based composites.[3][4][5] Upon exposure to blue light, this compound generates free radicals, which initiate the polymerization of monomers, transforming a malleable resin paste into a durable, hardened material.[3][6] Its widespread use is attributed to its excellent biocompatibility, low toxicity, and an absorption spectrum that aligns with the output of dental light-curing units.[6][7] Beyond dentistry, research has explored its utility in cosmetics, the fabrication of hydrogels, 3D printing resins, and even potential therapeutic roles in promoting antisenescence effects.[3][4][8]
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is crucial for its application in various formulations and experimental setups.
| Property | Value | References |
| CAS Number | 10373-78-1 | [1][9][10][11] |
| Molecular Formula | C₁₀H₁₄O₂ | [1][9][10][11] |
| Molecular Weight | 166.22 g/mol | [9][10] |
| Appearance | Yellow crystalline powder/solid | [1][2][4] |
| Melting Point | 197-204 °C | [4][10] |
| Maximum Absorption (λmax) | ~468 nm (in the blue light region) | [3][6][7] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water. | [1] |
| Synonyms | (±)-Camphorquinone, 2,3-Bornanedione, DL-Bornane-2,3-dione | [1][2][10] |
Mechanism of Action: Photoinitiation
This compound functions as a Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine (e.g., N,N-dimethyl-p-toluidine, DMAEMA), to efficiently generate the free radicals necessary for polymerization.[2][12] The process is initiated by the absorption of blue light energy.
-
Excitation : CQ absorbs a photon of blue light (around 468 nm), transitioning from its ground state to an excited singlet state.[3][13]
-
Intersystem Crossing : The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state.[3][13]
-
Radical Generation : The excited triplet CQ molecule interacts with an electron donor, such as a tertiary amine. Through a process of photoinduced electron transfer, the amine donates an electron to the excited CQ, forming a reactive complex that subsequently generates aminoalkyl radicals.[6][13]
-
Polymerization : These highly reactive free radicals attack the carbon-carbon double bonds of methacrylate (B99206) monomers (e.g., Bis-GMA, TEGDMA) in the resin matrix, initiating a chain-reaction polymerization that results in a cross-linked, hardened polymer network.[3][6]
References
- 1. CAS 10373-78-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CQ Photoinitiator | RUO [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Photopolymer - Wikipedia [en.wikipedia.org]
- 6. longchangchemical.com [longchangchemical.com]
- 7. Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials [sinocurechem.com]
- 8. This compound Promotes the Antisenescence Effect via Activating AMPK/SIRT1 in Stem Cells and D-Galactose-Induced Aging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. This compound 97 10373-78-1 [sigmaaldrich.com]
- 11. This compound (CQ) | Photoinitiator for Dental Resins | Cas No. 10373-78-1- Sarex Fine Chemicals [sarex.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Camphorquinone mechanism of action in photopolymerization
An In-depth Technical Guide on the Core Mechanism of Action of Camphorquinone in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photopolymerization is a cornerstone technology in various fields, including restorative dentistry, 3D printing, and the manufacturing of biomedical devices. This process utilizes light energy to initiate a chain reaction that converts liquid monomers into a solid, cross-linked polymer network.[1] The efficiency and success of photopolymerization hinge on the photoinitiator system, which absorbs light and generates the reactive species necessary to start the polymerization.
This compound (CQ) is the most widely implemented photoinitiator in dental restorative materials and other biomedical applications.[2][3] Its prevalence is due to its high photoinitiation efficiency within the safe, visible blue light spectrum, good biocompatibility, and excellent solubility in common resin systems.[4] As a Norrish Type II photoinitiator, CQ operates through a bimolecular mechanism, requiring a co-initiator—typically a tertiary amine—to generate the free radicals that drive the polymerization of methacrylate-based resins.[5][6]
This technical guide provides an in-depth exploration of the core mechanism of action of this compound in photopolymerization. It details the photophysical and photochemical processes, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams to illustrate the complex pathways and workflows involved.
The Core Mechanism of Action
The photopolymerization process initiated by the this compound/amine system is a multi-step photochemical reaction. It begins with the absorption of light and culminates in the generation of a free radical species that can attack monomer double bonds, initiating a chain-growth polymerization.
Photoexcitation of this compound
The process is triggered when CQ, an alpha-diketone, absorbs photons from a light source, typically a blue light-emitting diode (LED) used in dental curing units.[7][8]
-
Light Absorption: CQ strongly absorbs light in the visible blue spectrum, with a maximum absorption peak (λmax) at approximately 468 nm.[2][9][10] This absorption corresponds to an n→π* transition.[11]
-
Formation of Excited States: Upon absorbing a photon, the CQ molecule is promoted from its ground state (CQ) to an unstable singlet excited state (¹CQ*).
-
Intersystem Crossing: The singlet excited state has a very short lifetime and rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet excited state (³CQ*).[9] The half-life of the CQ triplet state is approximately 0.05 seconds.[9]
Interaction with Co-initiator and Radical Generation
The triplet-state this compound is not efficient at initiating polymerization on its own.[12] Its primary role is to interact with a co-initiator, or reducing agent, which is typically a tertiary amine containing an abstractable hydrogen atom on the α-carbon.[7][13]
-
Exciplex Formation: The excited ³CQ* molecule collides with a tertiary amine molecule (e.g., Ethyl-4-dimethylaminobenzoate, EDMAB, or 2-(dimethylamino)ethyl methacrylate (B99206), DMAEMA) to form an excited-state complex known as an exciplex.[14][15]
-
Electron Transfer: Within the exciplex, a rapid electron transfer occurs from the electron-donating amine to the electron-accepting ³CQ*. This results in the formation of a radical ion pair, consisting of a CQ ketyl radical anion and an amine radical cation.[6][16]
-
Proton Transfer: The radical ion pair is unstable and undergoes a subsequent proton transfer from the α-carbon of the amine radical cation to the CQ ketyl radical anion.
-
Generation of Initiating Radicals: This proton transfer yields two radical species: an α-aminoalkyl radical and a CQ-ketyl radical.[17] The α-aminoalkyl radical is the primary species responsible for initiating the polymerization of the monomer units.[17] The CQ-ketyl radical is less reactive and tends to participate in termination reactions.
Polymerization: Initiation, Propagation, and Termination
-
Initiation: The highly reactive α-aminoalkyl radical attacks the carbon-carbon double bond of a methacrylate monomer molecule, forming a covalent bond and transferring the radical character to the monomer.
-
Propagation: The newly formed monomer radical then attacks another monomer molecule, and this process repeats, rapidly forming a growing polymer chain.
-
Termination: The chain reaction ceases when two growing radical chains combine or when a radical is scavenged by an inhibitor (like oxygen) or the less reactive ketyl radical.
This entire sequence is visualized in the signaling pathway diagram below.
Caption: The photochemical pathway of CQ-initiated polymerization.
Quantitative Data Summary
The efficiency of the this compound photoinitiator system is governed by its photophysical properties and the concentrations of the system components.
Table 1: Photophysical Properties of this compound
| Property | Value | Conditions / Notes | Reference(s) |
| Absorption Maximum (λmax) | 467 - 474 nm | Varies slightly with the solvent (solvatochromic shift). The peak is typically cited as 468 nm. | [2][7][9][10] |
| Absorption Range | 360 - 510 nm | Broad absorption band in the near-UV and visible blue light range. | [2][9] |
| Molar Absorptivity (ε) | 46 ± 2 M⁻¹ cm⁻¹ | In aqueous solution. This low value is characteristic of an n→π* transition. | [11] |
| Triplet State Half-life | ~0.05 seconds | The time available for interaction with the co-initiator. | [9] |
Table 2: Typical Composition of a CQ-Based Photoinitiator System in Dental Resins
| Component | Function | Typical Concentration (wt%) | Reference(s) |
| This compound (CQ) | Photoinitiator / Photosensitizer | 0.1 - 1.0 % | [4][14] |
| Tertiary Amine | Co-initiator / Reducing Agent | 0.5 - 2.0 % | [7][14] |
| Monomer Matrix | Polymerizable Base | 97 - 99 % | [1][18] |
| (e.g., Bis-GMA/TEGDMA) | |||
| Inhibitor | Increases shelf life | < 0.1 % | - |
| (e.g., BHT) |
Experimental Protocols
The characterization of CQ-based photopolymerization relies on several key analytical techniques. Detailed protocols for two fundamental experiments are provided below.
Protocol 1: Determination of CQ Photobleaching Rate via UV-Vis Spectroscopy
This method monitors the consumption of CQ by measuring the decrease in its characteristic absorbance at ~468 nm over time during irradiation.[19][20]
1. Materials and Equipment:
-
Resin formulation: Monomer blend (e.g., Bis-GMA/TEGDMA), this compound (e.g., 1 wt%), and an amine co-initiator (e.g., EDMAB, equimolar to CQ).
-
UV-Vis Spectrophotometer.
-
Dental curing light with a known spectral output and irradiance (e.g., Blue LED, >1000 mW/cm²).[21]
-
Two glass microscope slides.
-
Spacers of known thickness (e.g., 100 µm) to create a sample of a specific path length.
2. Methodology:
-
Sample Preparation: In a dark environment, place a small drop of the prepared resin formulation onto a glass slide. Place the spacers on either side and press the second slide firmly on top to create a thin film of uniform thickness.
-
Initial Measurement: Place the slide assembly into the sample holder of the UV-Vis spectrophotometer. Record a baseline absorption spectrum from 350 nm to 600 nm. Note the peak absorbance at ~468 nm.
-
Photocuring: Remove the sample and irradiate it with the dental curing light for a defined period (e.g., 5 seconds). The distance between the light guide tip and the sample should be standardized.
-
Post-Irradiation Measurement: Immediately place the sample back into the spectrophotometer and record a new absorption spectrum.
-
Repeat: Repeat steps 3 and 4 for cumulative irradiation times (e.g., 10, 20, 40, 60 seconds) on the same sample.
-
Data Analysis: Plot the absorbance at λmax (~468 nm) as a function of irradiation time. The rate of decrease in absorbance is proportional to the rate of CQ consumption (photobleaching).[20] The rate constant can be determined from the slope of the resulting curve.
Caption: Workflow for analyzing CQ consumption via UV-Vis spectroscopy.
Protocol 2: Quantification of Free Radical Generation using ESR Spectroscopy
Electron Spin Resonance (ESR) is a highly sensitive technique for the direct detection and quantification of free radicals. A spin-trapping agent is used to convert the highly reactive, short-lived initiating radicals into more stable nitroxide radicals that can be measured.[8]
1. Materials and Equipment:
-
Resin formulation (as in 4.1).
-
Spin-trapping agent: Phenyl-N-tert-butylnitrone (PBN).
-
ESR Spectrometer equipped with a light guide for in-situ irradiation.
-
Capillary tubes for ESR samples.
-
Visible light source compatible with the ESR cavity.
2. Methodology:
-
Sample Preparation: In a dark environment, dissolve the spin-trapping agent (PBN) into the resin formulation.
-
Loading: Draw the mixture into a glass capillary tube and seal it.
-
ESR Setup: Place the capillary tube inside the ESR spectrometer's resonant cavity.
-
Irradiation and Measurement: Begin irradiating the sample in-situ with the visible light source. Simultaneously, start recording the ESR spectrum.
-
Data Acquisition: Acquire spectra at various irradiation times. The characteristic signal of the PBN-radical adduct will appear and grow in intensity.
-
Data Analysis: The concentration of the trapped radicals is proportional to the double integral of the ESR signal. By calibrating the signal against a standard of known concentration (e.g., TEMPO), the absolute number of radicals generated per unit of time can be quantified.[8]
Type I vs. Type II Photoinitiation
It is critical to distinguish the mechanism of CQ from that of Type I photoinitiators to understand its formulation requirements.
-
Type I (Photocleavage): These initiators undergo a unimolecular bond cleavage upon irradiation to form two free radicals directly. They do not require a co-initiator. Examples include acylphosphine oxides (e.g., TPO).[5][7][15]
-
Type II (Hydrogen Abstraction): These initiators, including this compound, require a second molecule (a co-initiator or hydrogen donor) to generate free radicals via a bimolecular reaction.[5][7][13]
The diagram below illustrates this fundamental difference.
Caption: Comparison of unimolecular (Type I) and bimolecular (Type II) photoinitiation mechanisms.
Conclusion
This compound, in conjunction with a suitable co-initiator, forms a highly effective and widely adopted photoinitiator system for free-radical polymerization, particularly in biomedical applications. Its mechanism of action is a well-defined Type II photochemical process involving light absorption, intersystem crossing, and a bimolecular reaction with an amine to form an exciplex, which subsequently generates initiating radicals via electron and proton transfer. Understanding this core mechanism, supported by quantitative data and robust experimental validation, is essential for researchers and developers aiming to optimize existing formulations and innovate new photocurable materials.
References
- 1. Photopolymer - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. Effect of combining photoinitiators on cure efficiency of dental resin-based composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oraljournal.com [oraljournal.com]
- 8. ESR study of this compound/amine photoinitiator systems using blue light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials [sinocurechem.com]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 21. Carboxylated this compound as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application - Arabian Journal of Chemistry [arabjchem.org]
Synthesis and characterization of Camphorquinone
An In-depth Technical Guide to the Synthesis and Characterization of Camphorquinone
Introduction
This compound (1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione), commonly abbreviated as CQ, is a yellow crystalline solid derived from camphor (B46023).[1][2] It is a pivotal organic compound, widely recognized for its role as a high-efficiency, low-toxicity Type II photoinitiator in the polymerization of dental composites, surgical moldings, and other biomedical applications.[3][4][5][6] Upon exposure to blue light, particularly in the 450-490 nm range, this compound becomes excited and, in the presence of a co-initiator such as a tertiary amine, generates free radicals that initiate the polymerization of monomer systems like methacrylate-based resins.[4][7] Its biocompatibility and suitable absorption spectrum have made it a cornerstone in the development of light-cured materials.[4] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.
Synthesis of this compound
The synthesis of this compound is primarily achieved through the selective oxidation of the α-methylene group adjacent to the carbonyl group in camphor or its derivatives. Several methods have been established, with the classical approach involving selenium dioxide. More contemporary methods aim to avoid this toxic reagent.
Method 1: Oxidation of Camphor with Selenium Dioxide
The most traditional and widely cited method for preparing this compound is the direct oxidation of camphor using selenium dioxide (SeO₂).[1][2][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (+)-camphor in a suitable solvent such as acetic anhydride (B1165640) or glacial acetic acid.
-
Reagent Addition: Add selenium dioxide to the camphor solution. The typical molar ratio is slightly in excess of SeO₂ to camphor.
-
Reaction Conditions: Heat the reaction mixture to reflux, typically between 140-150°C, for 3 to 4 hours.[1] The reaction progress can be monitored by observing the formation of a red selenium precipitate.
-
Workup and Isolation: After the reaction is complete, cool the mixture. If acetic anhydride is used, the product can be extracted with acetic acid.[1] The extract is then neutralized with a concentrated base solution, causing the water-insoluble this compound to precipitate.
-
Purification: The crude yellow solid is collected by filtration and purified. Purification can be achieved through recrystallization from a suitable solvent system (e.g., ethanol (B145695) or ethyl acetate-hexane) or by sublimation.[1]
Method 2: Hydrolysis of Isonitrosocamphor
An alternative route involves the hydrolysis of 3-isonitrosocamphor (3-oximinocamphor).[1][9]
-
Reaction Setup: Dissolve 12.5 g of isonitrosocamphor in 225 ml of glacial acetic acid in a flask equipped for heating and stirring.[9]
-
Reagent Addition: While stirring vigorously, slowly add 50 g of finely powdered sodium bisulfite to the heated solution.[9]
-
Reflux: Once the addition is complete, reflux the mixture for one hour.[9]
-
Hydrolysis: Add 50 ml of concentrated hydrochloric acid to the boiling solution and continue to reflux for an additional 30 minutes.[9]
-
Isolation and Purification: Dilute the solution with water and cool it. The crude this compound will precipitate and can be filtered off. The product is then purified by steam distillation, yielding yellow prisms and needles.[9] The reported yield from this specific protocol is 7 g.[9]
Synthesis Pathway Visualization
Caption: Oxidation of Camphor to this compound.
Characterization of this compound
The structural integrity and purity of synthesized this compound are confirmed using a combination of spectroscopic and physical methods.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₄O₂ | [1] |
| Molar Mass | 166.22 g/mol | [2] |
| Appearance | Yellow crystalline solid/powder | [1][3] |
| Melting Point | 197–203 °C | [2][3] |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, ether, benzene. | [1][3][10] |
Spectroscopic Data
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of this compound. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ) ppm |
| H-4 | 2.64 |
| H-5 (endo) | 2.18 |
| H-5 (exo) | 1.94 |
| H-6 | 1.63 - 1.66 |
| C-7 Methyls | 1.11, 0.94 |
| C-1 Methyl | 1.07 |
| Data sourced from available spectra.[11] |
¹³C NMR Data
| Assignment | Chemical Shift (δ) ppm |
| C-2, C-3 (C=O) | ~200-205 |
| C-1, C-7 | ~58-68 |
| C-4 | ~43 |
| C-5, C-6 | ~20-30 |
| Methyls | ~10-22 |
| Note: Specific peak assignments for ¹³C NMR can vary slightly between sources. A carboxylated derivative showed carbonyl peaks at 197.24 and 201.05 ppm.[12] |
IR spectroscopy is used to identify the key functional groups, particularly the characteristic α-diketone carbonyl stretch.
| Wavenumber (cm⁻¹) | Assignment |
| ~1760-1780 | C=O stretching (α-diketone) |
| ~1370-1385 | C-H bending (gem-dimethyl) |
| Data corresponds to a carboxylated derivative of this compound but is representative of the key stretches.[12] |
UV-Vis spectroscopy reveals the electronic transitions within the molecule, which are responsible for its yellow color. The primary absorption occurs in the blue region of the visible spectrum.
| λₘₐₓ (nm) | Molar Extinction Coefficient (ε) | Solvent | Reference |
| 468 | 40 M⁻¹·cm⁻¹ | Not specified | [2] |
| 468 - 484 | Not specified | Not specified | [3][10] |
| 372, 475 | Not specified | Not specified | [13] |
| Note: The absorption range is generally cited as 360-510 nm.[14][15][16] |
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.
| m/z | Assignment |
| 166 | [M]⁺ (Molecular Ion) |
| 138 | [M - CO]⁺ |
| 95 | [C₇H₁₁]⁺ |
| 83 | [C₆H₁₁]⁺ |
| 69 | [C₅H₉]⁺ |
| 55 | [C₄H₇]⁺ |
| Data represents common fragments observed for (1R)-(-)-camphorquinone.[11] |
General Characterization Workflow
Caption: Workflow for Synthesis and Characterization.
Application in Drug Development: Photoinitiation Mechanism
This compound's primary utility in medicine and drug development is as a photoinitiator for free-radical polymerization.[6][7] It is a Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine (e.g., ethyl 4-dimethylaminobenzoate, EDMAB), to generate radicals efficiently.[4][5]
The process begins when CQ absorbs a photon of blue light (hv), promoting it to an excited singlet state (¹CQ), which then rapidly converts to a more stable, longer-lived excited triplet state (³CQ) via intersystem crossing.[2][17] This excited triplet state interacts with the amine co-initiator through an electron/proton transfer process, forming an exciplex.[7][18] This interaction results in the generation of an aminoalkyl radical, which is the active species that initiates the polymerization of monomers.[17][19] The efficiency of this process can be further enhanced by adding a third component, such as an iodonium (B1229267) salt, which can lead to the generation of additional free radicals.[7][18]
Photoinitiation Signaling Pathway
Caption: this compound Photoinitiation Pathway.
References
- 1. CN101665421A - Synthetic method of this compound - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials [sinocurechem.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. oraljournal.com [oraljournal.com]
- 6. Photopolymer - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. This compound (CQ) | Photoinitiator for Dental Resins | Cas No. 10373-78-1- Sarex Fine Chemicals [sarex.com]
- 11. (1R)-(-)-CAMPHORQUINONE(10334-26-6) 1H NMR [m.chemicalbook.com]
- 12. Carboxylated this compound as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application - Arabian Journal of Chemistry [arabjchem.org]
- 13. Synthesis of a novel this compound derivative having acylphosphine oxide group, characterization by UV-VIS spectroscopy and evaluation of photopolymerization performance [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the UV-Vis Absorption Spectrum Analysis of Camphorquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of camphorquinone (CQ), a widely used photoinitiator in dental materials and other photopolymerizable systems. This document details the spectral properties of this compound, outlines experimental protocols for its analysis, and describes its mechanism of action as a photoinitiator.
Introduction to this compound and its Spectroscopic Properties
This compound, systematically named 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione, is a yellow crystalline solid. Its significance in materials science, particularly in dentistry, stems from its ability to absorb blue light and initiate free-radical polymerization of resin monomers.[1][2] The absorption of light by this compound is concentrated in the blue region of the visible spectrum, which is a key characteristic for its application in light-curing dental composites, as blue light is safer for clinical use compared to UV radiation.[1]
The UV-Vis absorption spectrum of this compound is characterized by a distinct absorption maximum (λmax) in the visible range, which corresponds to an n→π* electronic transition of the α-dicarbonyl chromophore.[2]
Quantitative Spectroscopic Data
The key quantitative parameters of this compound's UV-Vis absorption spectrum are summarized in the tables below.
Molar Absorptivity and Absorption Maximum of this compound
| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent/Medium | Reference(s) |
| This compound | 468 - 469 | 46 ± 2 | Resin/Aqueous Solution | [3][4][5] |
| This compound | 468 | Not specified | Not specified | [1][6] |
| This compound | 360 - 510 (range) | Not specified | Not specified | [7] |
Spectroscopic Data for a this compound Derivative
| Compound | λmax (nm) | Solvent/Medium | Reference(s) |
| 7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyldiphenyl phosphine (B1218219) oxide (CQ-APO) | 475 (from CQ moiety) | Not specified | [8][9] |
Solvent Effects on the UV-Vis Spectrum
Predicted Solvent-Induced Shifts for this compound's λmax
| Solvent Type | Examples | Expected Shift in λmax | Rationale |
| Non-polar | Hexane, Cyclohexane | Longer wavelength (red-shift) | Minimal interaction with the chromophore. |
| Polar Aprotic | Acetonitrile (B52724), Acetone | Intermediate | Stabilization of the ground state through dipole-dipole interactions. |
| Polar Protic | Ethanol, Methanol, Water | Shorter wavelength (blue-shift) | Strong stabilization of the ground state non-bonding electrons through hydrogen bonding. |
Experimental Protocol for UV-Vis Spectroscopy of this compound
This section provides a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.
Materials and Equipment
-
This compound (solid)
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or hexane)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure
-
Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the scanning range (approximately 350-600 nm). Ethanol or acetonitrile are suitable choices. Note that this compound has poor solubility in water.
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg).
-
Dissolve the weighed this compound in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. This is to ensure an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.
-
Set the wavelength range for scanning (e.g., 350 nm to 600 nm).
-
-
Baseline Correction:
-
Fill two quartz cuvettes with the pure solvent.
-
Place the cuvettes in the reference and sample holders.
-
Run a baseline scan to zero the absorbance across the wavelength range.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with the most dilute working solution before filling it with that solution.
-
Place the sample cuvette back into the sample holder.
-
Initiate the scan. The instrument will measure the absorbance of the sample relative to the solvent reference.
-
Repeat the measurement for each of the prepared working solutions, moving from the most dilute to the most concentrated.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If performing quantitative analysis, create a calibration curve by plotting absorbance at λmax versus the concentration of the working solutions. The molar absorption coefficient (ε) can be calculated from the slope of this curve according to the Beer-Lambert law (A = εbc).
-
Photoinitiation Mechanism and Visualization
This compound functions as a Type II photoinitiator.[10] This mechanism involves a bimolecular process where the photoinitiator, upon excitation by light, interacts with a co-initiator (synergist), typically a tertiary amine, to generate free radicals.
Signaling Pathway of this compound Photoinitiation
The process begins with the absorption of a photon by this compound, leading to its excitation from the ground state (CQ) to a singlet excited state (¹CQ). This is followed by rapid intersystem crossing to a more stable triplet excited state (³CQ). The triplet state this compound then interacts with an amine co-initiator (R₃N) to form an excited state complex, or exciplex. Within this complex, electron transfer from the amine to the this compound occurs, followed by proton transfer, resulting in the formation of an α-aminoalkyl radical and a ketyl radical. The highly reactive α-aminoalkyl radical is primarily responsible for initiating the polymerization of monomers.
Caption: Photoinitiation mechanism of this compound with an amine co-initiator.
Experimental Workflow for UV-Vis Analysis
The general workflow for the UV-Vis spectroscopic analysis of this compound is depicted below.
Caption: Experimental workflow for UV-Vis analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. repligen.com [repligen.com]
- 3. ej-eng.org [ej-eng.org]
- 4. Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. ejournal.upi.edu [ejournal.upi.edu]
- 7. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures [mdpi.com]
- 9. graphviz.org [graphviz.org]
- 10. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
Solubility and Stability of Camphorquinone in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of camphorquinone, a widely used photoinitiator, in various organic solvents. The information herein is intended to assist researchers, scientists, and professionals in drug development in formulating solutions and understanding the degradation kinetics of this compound for various applications.
Executive Summary
This compound is a yellow crystalline solid with established use as a photoinitiator, particularly in dental composites. Its performance and stability are intrinsically linked to its solubility in the surrounding medium. This guide details the known solubility of this compound in common organic solvents and outlines experimental protocols for its determination and stability assessment. While quantitative solubility data is limited in publicly available literature, this guide provides a framework for its empirical determination. Furthermore, the stability of this compound, especially under photochemical and thermal stress, is discussed, along with potential degradation pathways.
Solubility of this compound
This compound exhibits good solubility in a range of polar organic solvents and is notably insoluble in water.[1][2] The solubility is influenced by the polarity of the solvent and the temperature.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that comprehensive quantitative data is not widely available, and the values presented should be considered as a starting point for experimental determination.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility | Reference |
| Methanol (B129727) | CH₃OH | 32.04 | 64.7 | 2.5% (w/v) | [3] |
| Ethanol | C₂H₅OH | 46.07 | 78.37 | Soluble | [4][5] |
| Acetone | (CH₃)₂CO | 58.08 | 56 | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 189 | Soluble | [5] |
| Chloroform | CHCl₃ | 119.38 | 61.2 | Soluble | [3] |
| Ethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | Soluble | [4] |
| Benzene | C₆H₆ | 78.11 | 80.1 | Soluble | [4] |
| Water | H₂O | 18.02 | 100 | Insoluble | [1][2] |
Note: "Soluble" indicates that qualitative data suggests solubility, but specific quantitative values were not found.
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.[3][5][6][7][8]
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, acetone, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer or magnetic stirrer
-
Centrifuge
-
Micropipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)
-
Volumetric flasks
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time for the excess solid to sediment.
-
For finer suspensions, centrifuge the vials at a moderate speed to pellet the undissolved this compound.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed micropipette to avoid precipitation due to temperature changes.
-
Transfer the supernatant to a volumetric flask and dilute with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Using UV-Vis Spectrophotometry:
-
Prepare a calibration curve of known concentrations of this compound in the solvent.
-
Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound (around 468 nm).[2]
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Using HPLC:
-
Develop a suitable HPLC method with a C18 column and a mobile phase appropriate for this compound (e.g., a mixture of methanol and water).[9][10]
-
Prepare a calibration curve by injecting known concentrations of this compound.
-
Inject the diluted sample and determine the concentration based on the peak area.
-
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Protocol for Assessing the Stability of this compound in Solution
This protocol describes a method to evaluate the chemical stability of this compound in an organic solvent over time, under specific conditions (e.g., temperature, light exposure).[11][12][13]
Materials:
-
This compound solution of a known concentration in the selected organic solvent.
-
Amber and clear vials with screw caps.
-
Constant temperature incubator.
-
Photostability chamber or a controlled light source.
-
HPLC with a UV detector or a UV-Vis spectrophotometer.
-
Appropriate HPLC column and mobile phase.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired organic solvent at a known concentration.
-
Aliquot the solution into both amber (for protection from light) and clear vials.
-
-
Storage Conditions:
-
Thermal Stability: Store the amber vials in a constant temperature incubator at the desired temperature(s) (e.g., 25 °C, 40 °C, 60 °C).
-
Photostability: Place the clear vials in a photostability chamber with a controlled light source (e.g., simulating daylight). Keep a set of amber vials alongside as dark controls.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each set of vials.
-
-
Quantification of this compound:
-
Analyze the samples using a validated HPLC-UV method.
-
Monitor the peak area of this compound at each time point. A decrease in the peak area indicates degradation.
-
The appearance of new peaks in the chromatogram suggests the formation of degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order) by fitting the data to appropriate kinetic models.
-
Calculate the rate constant (k) and the half-life (t₁/₂) of this compound under each condition.
-
Visualization of Experimental Workflows and Potential Degradation
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for determining solubility and assessing stability of this compound.
Potential Degradation Pathway of this compound
While specific degradation products of this compound in various organic solvents are not well-documented, a general degradation pathway can be postulated based on its chemical structure and function as a photoinitiator. The primary mechanism of action for this compound involves photoexcitation and subsequent interaction with a co-initiator (often a tertiary amine) to generate free radicals.[14] This process can lead to the degradation of this compound itself.
Caption: Potential photochemical and thermal degradation pathways for this compound.
Conclusion
The solubility and stability of this compound are critical parameters for its effective use in various formulations. This guide provides a foundational understanding of these properties and offers detailed protocols for their experimental determination. While there is a need for more extensive quantitative data in the literature, the methodologies presented here will enable researchers to generate this data for their specific applications. A thorough understanding of this compound's behavior in organic solvents is essential for optimizing formulation performance and ensuring product stability.
References
- 1. researchgate.net [researchgate.net]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. researchgate.net [researchgate.net]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. quora.com [quora.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of this compound in composite resins as a function of shade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. Effect of this compound Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Photophysics of Camphorquinone: A Technical Guide for Researchers
An in-depth exploration of the core photophysical properties of Camphorquinone (CQ), a pivotal photoinitiator in dental materials and various industrial applications. This guide provides researchers, scientists, and drug development professionals with essential quantitative data, detailed experimental methodologies, and a mechanistic overview of its photo-reactivity.
This compound (CQ), a yellow crystalline solid, is a widely utilized Type II photoinitiator. Its prominence stems from its ability to absorb blue light and, in the presence of a co-initiator, generate the free radicals necessary to initiate polymerization. This property is the cornerstone of its application in light-cured dental composites, adhesives, and coatings.[1][2][3][4] A thorough understanding of its fundamental photophysical properties is paramount for optimizing its performance in existing applications and for the development of novel photosensitive materials.
Core Photophysical Parameters of this compound
The photophysical behavior of this compound is characterized by its absorption and emission properties, as well as the efficiencies of various excited-state processes. While CQ is known for its efficient intersystem crossing to the triplet state, its fluorescence is notably faint.[5]
| Property | Value | Solvent/Conditions | Reference(s) |
| Absorption Maximum (λmax) | ~468 nm | Various organic solvents | [2][4][5][6][7] |
| Molar Extinction Coefficient (ε) at λmax | 40 - 46 M⁻¹cm⁻¹ | Various organic solvents | [1][5][6][8] |
| Absorption Range | 400 - 500 nm | General | [9] |
| Fluorescence | Very faint | General | [5] |
| Intersystem Crossing (ISC) to Triplet State | Nearly quantitative | General | [1][5] |
| Quantum Yield of Conversion (Φc) | 0.07 ± 0.01 | In a dental resin formulation with amine co-initiator | [1][6][8][10] |
Photoinitiation Mechanism: A Stepwise Overview
This compound functions as a Type II photoinitiator, necessitating the presence of a co-initiator, typically a tertiary amine such as N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA), to generate polymerizing free radicals.[11][12] The process is initiated by the absorption of a photon by CQ, leading to an excited singlet state, which then undergoes efficient intersystem crossing to a longer-lived triplet state.[1][5] This excited triplet CQ molecule then interacts with the amine to form an excited-state complex known as an exciplex.[3] Subsequent electron and proton transfer within this exciplex generates a ketyl radical and an aminoalkyl radical. The latter is primarily responsible for initiating the polymerization of monomers.[11]
Photoinitiation pathway of this compound with a tertiary amine co-initiator.
Experimental Protocols
Accurate characterization of the photophysical properties of this compound requires standardized experimental procedures. Below are detailed methodologies for key measurements.
UV-Vis Absorption Spectroscopy
This technique is used to determine the absorption spectrum and molar extinction coefficient of this compound.
Objective: To measure the absorbance of CQ in a specific solvent over a range of wavelengths.
Materials:
-
This compound powder
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol, or dichloromethane)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From this stock solution, prepare a series of dilutions to obtain concentrations that will yield absorbance values in the range of 0.1 to 1.0 at the absorption maximum.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference. Place it in the reference beam path of the spectrophotometer. Place an identical cuvette also filled with the pure solvent in the sample beam path and run a baseline scan over the desired wavelength range (e.g., 300-600 nm). This corrects for any absorbance from the solvent and the cuvette.
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the most dilute CQ solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum.
-
Repeat for all concentrations: Repeat step 4 for all prepared dilutions, moving from the lowest to the highest concentration.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax). Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length (1 cm), and c is the molar concentration, calculate the molar extinction coefficient (ε). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.
Workflow for UV-Vis absorption spectroscopy of this compound.
Fluorescence Spectroscopy and Quantum Yield Determination
This protocol outlines the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield (Φf) using the absolute method with an integrating sphere.
Objective: To measure the fluorescence emission of CQ and quantify its efficiency.
Materials:
-
This compound powder
-
Spectroscopic grade solvent
-
Quartz cuvette
-
Spectrofluorometer equipped with an integrating sphere
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Instrument Setup: Power on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.
-
Measurement of Incident Light: With the integrating sphere in place, measure the spectrum of the excitation light with the cuvette containing only the pure solvent. This provides the profile of the incident photons.[13]
-
Sample Measurement: Place the cuvette containing the this compound solution inside the integrating sphere and measure the spectrum over a range that includes both the scattered excitation light and the expected fluorescence emission.[13]
-
Data Analysis: The fluorescence quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The instrument's software typically performs this calculation by integrating the area of the emission peak and the area of the absorbed light (the difference between the incident light and the scattered light from the sample).[13][14]
Workflow for fluorescence quantum yield measurement using an integrating sphere.
Phosphorescence Spectroscopy and Lifetime Measurement
This method is used to measure the phosphorescence emission spectrum and its decay lifetime, which provides insights into the triplet state of this compound.
Objective: To characterize the triplet state emission of CQ.
Materials:
-
This compound powder
-
Solvent that forms a rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran (B130290) or a mixture of ethanol (B145695) and methanol)
-
Sample tube suitable for low-temperature measurements
-
Spectrofluorometer with a pulsed excitation source (e.g., flash lamp or pulsed laser) and a time-gated detector
-
Cryostat or Dewar for low-temperature measurements (e.g., liquid nitrogen at 77 K)
Procedure:
-
Sample Preparation: Dissolve this compound in the chosen solvent in the sample tube. The solution should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes, as oxygen is an efficient quencher of triplet states.
-
Cooling: Carefully place the sample tube in the cryostat or Dewar and cool it to 77 K to form a rigid glass. This minimizes non-radiative decay processes.
-
Instrument Setup: Configure the spectrofluorometer for phosphorescence measurements. This involves setting the pulsed excitation source and enabling time-gated detection. The delay time after the excitation pulse should be set to a few microseconds to ensure that the short-lived fluorescence has completely decayed. The gate time (the window during which the emission is collected) should be set to capture a significant portion of the phosphorescence decay.
-
Phosphorescence Spectrum Measurement: Excite the sample at its absorption maximum and scan the emission monochromator to record the phosphorescence spectrum.
-
Phosphorescence Lifetime Measurement: Set the emission monochromator to the wavelength of maximum phosphorescence intensity. Record the decay of the phosphorescence intensity over time after the excitation pulse.
-
Data Analysis: The phosphorescence lifetime (τp) is typically determined by fitting the decay curve to an exponential function.
Workflow for phosphorescence spectroscopy and lifetime measurement.
Solvent Effects
The photophysical properties of α-diketones like this compound, particularly the n-π* transition responsible for its absorption in the visible region, are known to be sensitive to the solvent environment. Generally, an increase in solvent polarity leads to a blue shift (hypsochromic shift) of the n-π* absorption band. This is because polar solvents can stabilize the non-bonding electrons in the ground state through dipole-dipole interactions or hydrogen bonding, thus increasing the energy gap to the π* excited state. Conversely, the π-π* transitions often exhibit a red shift (bathochromic shift) with increasing solvent polarity. A comprehensive understanding of these solvatochromic shifts is crucial for tuning the photochemical and photophysical properties of this compound for specific applications.
Conclusion
This technical guide provides a foundational understanding of the essential photophysical properties of this compound for researchers in various scientific disciplines. The provided data tables, mechanistic diagrams, and detailed experimental protocols serve as a practical resource for the characterization and application of this important photoinitiator. Further research into the precise quantification of its emission properties and a more extensive investigation of solvent effects would provide a more complete picture of its photophysical behavior and pave the way for the rational design of new and improved photoinitiator systems.
References
- 1. omlc.org [omlc.org]
- 2. Effect of this compound Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials [sinocurechem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Quantum yield of conversion of the photoinitiator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. omlc.org [omlc.org]
- 9. oraljournal.com [oraljournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Photobleaching of this compound during polymerization of dimethacrylate-based resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jascoinc.com [jascoinc.com]
- 14. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector | NIST [nist.gov]
The Cornerstone of Modern Dentistry: A Technical Guide to Camphorquinone in Restorative Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of light-curable dental composites revolutionized restorative dentistry, offering aesthetic, durable, and user-friendly solutions. At the heart of this technology lies camphorquinone (CQ), a yellow crystalline diketone that has served as the primary photoinitiator for visible light-cured dental resins for decades. This in-depth technical guide explores the discovery, history, and mechanism of action of this compound in dental materials. It provides a comprehensive overview of its physicochemical properties, the kinetics of the photopolymerization process it initiates, and the experimental protocols used to evaluate its performance.
Discovery and History: From Obscurity to Dental Mainstay
The journey of this compound from a laboratory curiosity to an indispensable component of dental materials is a testament to scientific innovation.
Initial Synthesis
This compound, chemically known as (1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione, was first synthesized in 1934 by Evans and his colleagues through the oxidation of camphor (B46023) using selenium dioxide.[1] This method remains a fundamental approach for its production.
The Dawn of Light-Cured Dentistry
The use of ultraviolet (UV) radiation to cure dental compositions began in the early 1970s.[2] However, the limitations of UV light, including its shallow penetration depth and potential biological hazards, spurred the search for safer and more effective alternatives.
The Visible Light Revolution and the Rise of this compound
The late 1970s and early 1980s marked a paradigm shift with the introduction of visible light-curing technology. This compound emerged as the photoinitiator of choice due to its unique absorption spectrum. A patent filed in 1971 by Dart and Nemcek described photopolymerizable compositions that laid the groundwork for the use of initiators like this compound.[3] By 1978, this compound was being incorporated into dental materials, heralding a new era in restorative dentistry.[2] Its key advantage was its maximum light absorption at approximately 468 nm, which falls within the blue region of the visible light spectrum and aligns perfectly with the emission spectra of dental curing units.[4]
The Photopolymerization Process: A Detailed Mechanistic View
The clinical success of this compound-based dental composites hinges on a photochemically initiated free-radical polymerization process. This process can be broken down into several key steps, as illustrated in the signaling pathway below.
Photoinitiation Signaling Pathway
Caption: Photopolymerization pathway initiated by the this compound/Amine system.
-
Light Absorption: The process begins when the dental curing unit emits blue light, with a wavelength corresponding to this compound's absorption maximum (~468 nm).[4]
-
Excitation: Upon absorbing a photon, the this compound molecule transitions from its ground state to an electronically excited singlet state (¹CQ*).
-
Intersystem Crossing: The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (³CQ*).[5] The triplet state lifetime of this compound is approximately 0.05 seconds.[5]
-
Exciplex Formation: In its triplet state, this compound interacts with a tertiary amine co-initiator, such as N,N-dimethyl-p-toluidine or ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB), to form an excited-state complex known as an exciplex.[6]
-
Electron and Proton Transfer: Within the exciplex, an electron is transferred from the amine (electron donor) to the excited this compound (electron acceptor), forming a radical ion pair. This is immediately followed by a proton transfer from the amine radical cation to the this compound radical anion.
-
Free Radical Generation: This electron and proton transfer results in the formation of two free radicals: an aminoalkyl radical and a ketyl radical.[6] The aminoalkyl radical is the primary species responsible for initiating the polymerization.
-
Initiation and Propagation: The highly reactive aminoalkyl radical attacks the carbon-carbon double bond of a methacrylate (B99206) monomer (e.g., Bis-GMA, TEGDMA), initiating the polymerization process. This creates a new radical center on the monomer, which then reacts with other monomers in a chain reaction (propagation), leading to the formation of a highly cross-linked polymer network.
Quantitative Data Summary
The efficiency and performance of this compound-based photoinitiator systems have been extensively studied. The following tables summarize key quantitative data from the literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molar Mass | 166.22 g/mol | [4] |
| Melting Point | 197–203 °C | [4] |
| Maximum Absorption Wavelength (λmax) | ~468 nm | [4] |
| Molar Extinction Coefficient (ε) at λmax | ~46 M-1cm-1 | [7][8][9] |
| Quantum Yield of Conversion | ~0.07 | [7][8][9] |
| Triplet State Lifetime | ~0.05 s | [5] |
Table 2: Performance of Experimental Dental Composites with Varying this compound Concentrations
| CQ Conc. (% wt) | Degree of Conversion (%) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Depth of Cure (mm) | Reference(s) |
| 0.25 | 55.2 | 110.3 | 5.8 | 2.0 | [1][10] |
| 0.50 | 58.9 | 108.7 | 6.5 | 2.0 | [1][10] |
| 1.00 | 63.1 | 105.4 | 7.2 | 3.0 | [1][10] |
| 1.50 | 64.5 | 98.2 | 7.5 | 2.0 | [1][10] |
| 2.00 | 65.3 | 95.6 | 7.8 | 2.0 | [1][10] |
| Data based on a BisGMA/TEGDMA resin with 70% filler loading. |
Table 3: Comparison of Mechanical Properties of Dental Composites with Different Photoinitiator Systems
| Photoinitiator System | Flexural Strength (MPa) | Elastic Modulus (GPa) | Knoop Hardness (KHN) | Reference(s) |
| CQ (0.2%) / DMAEMA (0.8%) | 85.7 | 4.5 | 41.1 | [11] |
| PPD (0.2%) / DMAEMA (0.8%) | 83.2 | 4.3 | 41.1 | [11] |
| MAPO (0.42%) | 102.5 | 5.8 | 48.9 | [11] |
| BAPO (0.5%) | 105.3 | 6.1 | 50.2 | [11] |
| CQ: this compound; PPD: Phenyl-propanedione; MAPO: Mono(acyl)phosphine oxide; BAPO: Bis(acyl)phosphine oxide. |
Detailed Experimental Protocols
The characterization of dental composites relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key experiments.
Synthesis of this compound
This protocol is based on the original method described by Evans et al. (1934).
Caption: Experimental workflow for the synthesis of this compound.
-
Reactants: Camphor is dissolved in acetic anhydride.
-
Oxidation: Selenium dioxide is added to the solution.
-
Heating: The reaction mixture is heated to 140-150°C for 3-4 hours.[1]
-
Extraction: After the reaction is complete, the mixture is cooled and extracted with acetic acid.
-
Neutralization: The acetic acid extract is neutralized with a concentrated base solution (lye).
-
Precipitation: As this compound is insoluble in water, it precipitates out of the neutralized solution.
-
Purification: The crude this compound is collected and purified by recrystallization or sublimation to yield the final yellow crystalline product.
Measurement of Depth of Cure (ISO 4049)
This protocol follows the guidelines of ISO 4049 for determining the depth of cure of dental composites.[12][13]
-
Sample Preparation: A cylindrical mold (typically 4 mm in diameter and at least 6 mm in height) is placed on a transparent Mylar strip on a glass slide. The mold is filled with the dental composite material, taking care to avoid voids. A second Mylar strip is placed on top and pressed to create a flat surface.
-
Light Curing: The composite is irradiated from the top with a dental curing unit for a specified time (e.g., 20 or 40 seconds).
-
Removal of Uncured Material: Immediately after curing, the specimen is removed from the mold. The soft, uncured material at the bottom of the cylinder is gently scraped away with a plastic spatula until only the hard, cured portion remains.
-
Measurement: The height of the remaining cured cylinder is measured using a caliper.
-
Calculation: The depth of cure is calculated as half of the measured height of the cured cylinder.
Determination of Degree of Conversion (FTIR Spectroscopy)
Fourier-transform infrared (FTIR) spectroscopy is a widely used method to determine the degree of conversion of methacrylate monomers into a polymer network.[14][15][16]
-
Uncured Spectrum: A small amount of the uncured composite paste is placed on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer, and a spectrum is recorded. The absorbance peak of the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ and an internal standard peak, typically the aromatic C=C bond at around 1608 cm⁻¹, are identified.
-
Curing: The sample on the ATR crystal is then light-cured directly for a specified time.
-
Cured Spectrum: A spectrum of the cured material is recorded.
-
Calculation: The degree of conversion (DC) is calculated using the following formula: DC (%) = [1 - ( (A1638 / A1608)cured / (A1638 / A1608)uncured )] x 100 where A1638 and A1608 are the absorbance peak heights at 1638 cm⁻¹ and 1608 cm⁻¹, respectively.
Biocompatibility Testing (ISO 10993 and ISO 7405)
Biocompatibility testing ensures the safety of dental materials for clinical use. The evaluation follows a tiered approach as outlined in ISO 10993 and ISO 7405.[17][18][19]
Caption: Tiered approach for biocompatibility testing of dental materials.
-
Initial Assessment (In Vitro):
-
Cytotoxicity: The first step typically involves in vitro cytotoxicity tests to assess the material's potential to cause cell death. Common methods include the agar diffusion test, filter diffusion test, and elution test, where extracts of the cured material are placed in contact with cultured cells (e.g., fibroblasts). Cell viability is then assessed using assays such as MTT or neutral red uptake.
-
-
Secondary Assessment (In Vivo):
-
Sensitization: Tests, such as the guinea pig maximization test, are conducted to evaluate the potential of the material to cause an allergic reaction.
-
Irritation: The material is placed in contact with animal tissues (e.g., oral mucosa) to assess for any inflammatory or irritant response.
-
Implantation: For materials intended for long-term contact with tissue, small samples are implanted into the connective tissue of animals to evaluate the local tissue response over time.
-
-
Usage Tests (Clinical):
-
If the material passes the preclinical in vitro and in vivo tests, it may proceed to clinical trials in humans to evaluate its safety and efficacy in a clinical setting.
-
Conclusion
This compound has been a cornerstone of visible light-cured dental restorative materials for over four decades. Its favorable photochemical properties, including a well-matched absorption spectrum with dental curing lights and the ability to efficiently initiate polymerization in the presence of an amine co-initiator, have made it an indispensable tool in modern dentistry. While alternative photoinitiators continue to be explored to address some of its minor drawbacks, such as its inherent yellow color, this compound's long-standing clinical success and well-understood mechanism of action ensure its continued relevance in the development of new and improved dental materials. A thorough understanding of its history, mechanism, and the methods used to evaluate its performance is crucial for researchers and developers in the field of dental biomaterials.
References
- 1. Effect of this compound Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. felipeschneider.com.br [felipeschneider.com.br]
- 3. Achieving property enhancements in dental resin composites via reduced concentrations of this compound within a ternary initiator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylated this compound as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application - Arabian Journal of Chemistry [arabjchem.org]
- 7. omlc.org [omlc.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantum yield of conversion of the photoinitiator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Depth of cure of resin composites: Is the ISO 4049 method suitable for bulk fill materials? | Pocket Dentistry [pocketdentistry.com]
- 13. Dental materials: How to measure the depth of cure of composites according to ISO 4049? [dental-materials.blogspot.com]
- 14. rad-med.com [rad-med.com]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of Polymerization Efficacy in Composite Resins via FT-IR Spectroscopy and Vickers Microhardness Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dent.chula.ac.th [dent.chula.ac.th]
- 18. scielo.isciii.es [scielo.isciii.es]
- 19. ifyber.com [ifyber.com]
An In-depth Technical Guide to Free Radical Generation from Camphorquinone
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Camphorquinone (CQ) is a cornerstone of photopolymerization, particularly within the biomedical and dental fields.[1][2] As a Type II photoinitiator, its efficacy is rooted in a well-defined photochemical mechanism that, upon exposure to visible light, generates the free radicals necessary to initiate polymerization.[3] This technical guide provides a comprehensive examination of the core principles governing free radical generation from CQ. It details the multi-step photochemical pathway, explores the critical role of co-initiators, presents quantitative data on reaction efficiencies, and outlines key experimental protocols for empirical analysis. The included diagrams, rendered in DOT language, offer a visual representation of the complex processes and workflows discussed herein, providing a clear and concise reference for professionals in the field.
Core Mechanism of Free Radical Generation
The generation of free radicals by the this compound system is a photochemically induced process that occurs through several distinct steps. The overall mechanism is classified as a Norrish Type II reaction, which is characterized by intermolecular hydrogen abstraction by an excited carbonyl compound.[3]
Photoexcitation of this compound
The process begins with the absorption of photons from a light source. CQ exhibits a strong absorption band in the blue region of the visible light spectrum, with a maximum absorption peak (λmax) typically around 468 nm.[1][3][4][5][6] This specific absorption profile makes it highly compatible with common light-curing units, such as blue LED lamps.[2][3]
Upon absorbing a photon, the CQ molecule transitions from its ground state (S₀) to an electronically excited singlet state (¹CQ). Due to the nature of its electronic structure, this singlet state is very short-lived and rapidly undergoes a process called intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (³CQ).[1][6] The triplet state, which has a half-life of approximately 0.05 seconds, is the key reactive species in the subsequent steps of radical generation.[6]
Interaction with a Co-initiator: The Role of Tertiary Amines
While the excited triplet CQ can generate free radicals on its own, the efficiency is low.[6][7] Therefore, a co-initiator, typically a tertiary amine with an abstractable hydrogen atom on the α-carbon, is essential for an efficient polymerization process.[5][7] Examples of commonly used amines include ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB) and N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA).[8][9]
The excited triplet this compound (³CQ*) interacts with the tertiary amine (often denoted as R₃N) to form a transient excited-state complex known as an exciplex .[5]
Electron and Proton Transfer
Within this exciplex, a rapid, two-step process occurs to generate the free radicals:
-
Electron Transfer: An electron is transferred from the nitrogen atom of the amine (the electron donor) to the excited CQ molecule. This results in the formation of a radical-ion pair, consisting of a this compound radical anion (CQ•⁻) and an amine radical cation (R₃N•⁺).
-
Proton Transfer (Hydrogen Abstraction): Subsequently, a proton is transferred from the α-carbon of the amine radical cation to the CQ radical anion.[10]
This sequence of electron and proton transfer is the crucial event that yields two distinct free radicals:
-
An aminoalkyl radical (R₂N-C•HR') : This is the primary radical species responsible for initiating the polymerization of monomer units (e.g., methacrylates).[3][11] Its high reactivity allows it to efficiently attack the carbon-carbon double bonds of the monomers, starting the polymer chain reaction.
-
A ketyl radical (CQH•) : This radical is less reactive and generally does not participate significantly in the initiation of polymerization, partly due to steric hindrance effects.[11][12]
The overall efficiency of the process depends heavily on the structure of the amine co-initiator and its ability to donate an electron and a subsequent proton.[6]
Quantitative Data on this compound Photochemistry
The efficiency and characteristics of the photoinitiation process can be described by several key parameters. The following table summarizes important quantitative data gathered from the literature.
| Parameter | Value | Conditions / Notes | Source |
| Absorption Maximum (λmax) | ~468 nm | Value can be influenced by the solvent environment (solvatochromic shift). | [1][3][4][6] |
| Molar Absorptivity (ε) | 46 ± 2 M⁻¹ cm⁻¹ | In aqueous solution at 468 nm. This value is relatively low compared to other photoinitiators. | [10][13] |
| Quantum Yield (Φ) of CQ Conversion | 0.07 ± 0.01 | Per absorbed photon in a dental resin formulation containing 0.7 wt% CQ and amine co-initiators. | [13][14][15][16] |
| Triplet State (³CQ) Half-life* | ~0.05 seconds | The time available for interaction with the co-initiator before decaying to the ground state. | [6] |
| Polymerization Rate Constants (kobs) | 2.33–7.78 × 10⁻⁴ s⁻¹ | For the polymerization of 1-3 M HEMA in the presence of 0.01 M TEOHA at pH 6.0-9.0. | [10] |
Experimental Protocols
Investigating the generation of free radicals from this compound requires specialized techniques. The following sections detail the methodologies for two key experimental approaches.
Protocol: Quantification of Free Radicals by Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique that directly detects and quantifies species with unpaired electrons, such as free radicals.[17][18] Since the primary radicals generated by CQ are transient, a "spin trapping" method is employed to convert them into more stable radicals that can be measured.[8]
Methodology:
-
Sample Preparation:
-
Prepare a solution containing this compound (e.g., 0.5 wt%), a tertiary amine co-initiator (e.g., DMAEMA, 1 wt%), and a spin trapping agent in a suitable solvent (e.g., ethanol (B145695) or the monomer system under study). A common spin trap is Phenyl-N-tert-butylnitrone (PBN).
-
Transfer a precise volume of the solution (e.g., 20-50 µL) into a quartz capillary tube suitable for ESR measurements.
-
-
Irradiation:
-
Expose the sample in the capillary tube to a visible light source with a spectrum overlapping CQ's absorption (e.g., a blue LED dental curing unit).
-
The irradiation time and intensity should be precisely controlled and recorded (e.g., 60 seconds at 800 mW/cm²).
-
-
ESR Measurement:
-
Immediately after irradiation, place the capillary tube into the microwave resonator cavity of the ESR spectrometer.
-
Record the ESR spectrum under controlled conditions (e.g., specific microwave frequency, modulation amplitude, and magnetic field sweep range).
-
-
Data Analysis:
-
The resulting spectrum will show a characteristic signal for the PBN-radical adduct.
-
Quantify the radical concentration by double integrating the ESR signal and comparing it to a standard of known concentration (e.g., TEMPO). The signal intensity is directly proportional to the number of trapped radicals.[19]
-
Protocol: Kinetic Analysis of Photopolymerization via UV-Vis Spectrometry
This method indirectly studies radical generation by measuring its ultimate effect: the consumption of monomer over time. By monitoring the decrease in monomer concentration, the rate of polymerization can be determined.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the monomer to be studied (e.g., 2-hydroxyethyl methacrylate, HEMA) in a suitable solvent (e.g., deionized water).
-
Prepare stock solutions of this compound and a co-initiator (e.g., triethanolamine, TEOHA).
-
If studying pH effects, prepare buffer solutions to maintain a constant pH.
-
-
Reaction Setup:
-
In a reaction vessel, combine the monomer, CQ, and co-initiator solutions to achieve the desired final concentrations (e.g., 1 M HEMA, 2.7×10⁻³ M CQ, 0.01 M TEOHA).[10]
-
Ensure the initial absorbance of CQ at its λmax (~468 nm) is low (e.g., ~0.125) to prevent inhomogeneous light absorption.[10]
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen) as oxygen can inhibit free radical polymerization.
-
-
Photopolymerization and Sampling:
-
Initiate the reaction by irradiating the solution with a visible light source of constant, known intensity.
-
At predetermined time intervals (e.g., every 10 seconds for 100 seconds), withdraw a small aliquot of the reaction mixture.
-
Immediately dilute the aliquot with a suitable solvent to quench the polymerization reaction.
-
-
UV-Vis Measurement and Analysis:
-
Measure the UV absorbance of each diluted aliquot at the λmax of the monomer (e.g., 208 nm for HEMA).[10]
-
Using a pre-established calibration curve (absorbance vs. concentration), determine the concentration of unreacted monomer at each time point.
-
Plot the monomer concentration versus time to determine the polymerization kinetics. For many systems, this can be used to calculate apparent first-order rate constants (k_obs).[10]
-
Visualizations of Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Photochemical pathway of free radical generation from this compound (CQ) and a tertiary amine co-initiator.
Caption: Experimental workflow for quantifying free radicals using ESR spectroscopy with spin trapping.
References
- 1. This compound | CQ Photoinitiator | RUO [benchchem.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. Effect of this compound Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials [sinocurechem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxylated this compound as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application - Arabian Journal of Chemistry [arabjchem.org]
- 8. ESR study of this compound/amine photoinitiator systems using blue light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oraljournal.com [oraljournal.com]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. researchgate.net [researchgate.net]
- 12. A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantum yield of conversion of the photoinitiator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. omlc.org [omlc.org]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Application of electron spin resonance (ESR) spectrometry in nutraceutical and food research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Biocompatibility and Cytotoxicity of Camphorquinone: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Camphorquinone (CQ) is a widely utilized photoinitiator in light-cured dental restorative materials, such as composite resins and adhesives.[1] Its primary function is to absorb blue light (in the 450-490 nm range) from dental curing units and initiate the polymerization process that hardens the material.[1][2] Despite its widespread use and good clinical acceptance, CQ is not fully incorporated into the polymer network and can leach out into the surrounding oral environment, including the dental pulp.[3][4] This leaching raises significant concerns regarding its biocompatibility and potential cytotoxic effects on oral tissues.[3][4] Understanding the cellular and molecular responses to CQ is crucial for evaluating the safety of dental materials and developing new, more biocompatible alternatives.
This technical guide provides a comprehensive overview of the current scientific literature on the biocompatibility and cytotoxicity of this compound. It details the cytotoxic effects on various oral cell types, elucidates the underlying molecular mechanisms and signaling pathways, presents quantitative data in a structured format, and offers detailed protocols for key experimental assays.
Cytotoxicity of this compound
This compound exhibits a moderate but significant cytotoxic effect on various cell types, which is generally dose-dependent. The primary cells of concern in the oral cavity are dental pulp cells, gingival fibroblasts, and odontoblasts, as they are most likely to come into contact with leached CQ from restorative materials.
Effects on Dental Pulp Cells
Studies on human dental pulp cells (HDPCs) and dental pulp stem cells (DPSCs) consistently demonstrate that CQ inhibits cell proliferation and reduces cell viability.[4][5] At concentrations of 1 mM and 2 mM, CQ significantly reduces the viability of pulp cells to approximately 70% and 50% of the control, respectively, after 24 hours of exposure.[5][6][7] This cytotoxic effect is linked to the induction of cell cycle arrest and apoptosis.[5][6] Furthermore, CQ has been shown to impair the odontogenic differentiation and mineralization capacity of DPSCs, which could negatively impact pulpal wound healing processes.[3][4]
Effects on Gingival Fibroblasts
Human gingival fibroblasts (HGFs) are also susceptible to CQ-induced cytotoxicity. The effective inhibitory concentration of CQ on HGFs has been reported to be around 1 mM.[5] Another study determined the ED50 (effective dose, 50%) value of CQ for HGFs to be approximately 2.7 ± 0.8 mM.[5] Similar to its effects on pulp cells, CQ causes growth inhibition and induces cell cycle arrest in HGFs.[5][8]
Effects on Other Oral and Intestinal Cells
The cytotoxic and genotoxic potential of CQ has also been examined in human oral keratinocytes (OKF6/TERT2) and immortalized epithelial colorectal adenocarcinoma cells (Caco-2), simulating the potential path of leached components from the oral cavity to the gastrointestinal tract.[9][10] High concentrations of CQ were found to induce DNA lesions in these cell lines, primarily through oxidative stress.[9][10]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the cytotoxic effects of this compound.
Table 1: Cytotoxicity of this compound (CQ) on Various Cell Types
| Cell Type | CQ Concentration | Exposure Time | Effect | Reference |
| Human Dental Pulp Cells | 1 mM | 24 hours | Cell viability reduced to ~70% of control | [5][6][7] |
| Human Dental Pulp Cells | 2 mM | 24 hours | Cell viability reduced to ~50% of control | [5][6][7] |
| Dental Pulp Stem Cells (DPSCs) | 200-400 µM | 3 days | Onset of viability loss | [4] |
| Dental Pulp Stem Cells (DPSCs) | 250-500 µM | 3 days | Loss of cell proliferation | [4] |
| Human Gingival Fibroblasts (HGF) | 1 mM | 24 hours | Effective inhibitory concentration | [5] |
| Human Gingival Fibroblasts (HGF) | 2.7 ± 0.8 mM | Not Specified | ED50 value | [5] |
| Human Gingival Fibroblasts (HGF) | 0.125-2.5 mM | Not Specified | Increased cytotoxicity | [11] |
Table 2: Effects of this compound (CQ) on Cell Cycle Distribution
| Cell Type | CQ Concentration | Effect | Reference |
| Human Dental Pulp Cells | 0.5 mM | G0/G1 phase arrest | [5][8] |
| Human Dental Pulp Cells | 1 mM and 2 mM | G2/M phase arrest; increased sub-G0/G1 population (apoptosis) | [5][8] |
| Human Gingival Fibroblasts (HGF) | 1 mM and 5 mM | G0/G1 phase arrest | [5][8] |
Mechanisms of Cytotoxicity and Involved Signaling Pathways
The cytotoxic effects of this compound are not attributed to a single event but rather a cascade of interconnected cellular responses, primarily initiated by oxidative stress.
Generation of Reactive Oxygen Species (ROS)
A primary mechanism underlying CQ toxicity is the generation of reactive oxygen species (ROS).[7][11] Both irradiated and non-irradiated CQ can lead to an increase in intracellular ROS levels.[4][11] This oxidative stress can damage cellular macromolecules, including DNA, lipids, and proteins.[11][12] Studies have shown that CQ treatment leads to a significant increase in intracellular ROS and the production of 8-isoprostane, a marker of lipid peroxidation.[5][6] The cytotoxic effects of CQ can be mitigated by antioxidants like N-acetyl-L-cysteine (NAC), catalase, and superoxide (B77818) dismutase (SOD), confirming the central role of ROS in its toxicity.[5][7]
Genotoxicity and DNA Damage
CQ has been shown to induce genotoxic effects.[9][12] The increased ROS production leads to oxidative DNA damage, including the formation of 7,8-dihydro-8-oxoguanine (8-oxoguanine), a reliable marker for oxidative stress.[9][10][13] This DNA damage is observed in various cell types, including human gingival fibroblasts and oral keratinocytes, even at non-cytotoxic concentrations.[9][11]
Cell Cycle Arrest and Apoptosis
In response to cellular stress and DNA damage, cells can activate checkpoints that lead to cell cycle arrest and apoptosis. CQ induces G2/M phase arrest in dental pulp cells at concentrations of 1 and 2 mM, while lower concentrations (0.5 mM) can cause a G0/G1 arrest.[5][8] This arrest is associated with altered expression of key cell cycle regulatory proteins, such as the inhibition of cdc2, cyclin B1, and cdc25C, and the stimulation of p21.[5][6]
The accumulation of cellular damage ultimately triggers programmed cell death, or apoptosis. CQ-induced apoptosis is confirmed by PI-Annexin V staining and is accompanied by the activation of the ATM/Chk2/p53 signaling pathway, a classic cellular response to DNA damage.[5][6][14]
Inflammatory Response
CQ can trigger an inflammatory response in dental pulp cells.[3] It stimulates the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator.[5][6] Additionally, CQ treatment increases the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and matrix metalloproteinase-3 (MMP3) in DPSCs.[3][4] This inflammatory response may contribute to the pulpal irritation and inflammation observed clinically after the application of resin-based restorations.[3]
Key Signaling Pathways
Several interconnected signaling pathways are activated in response to this compound exposure, mediating its cytotoxic and inflammatory effects.
-
ATM/Chk2/p53 Pathway: In response to CQ-induced DNA damage, the ATM (Ataxia Telangiectasia Mutated) kinase is activated. ATM then phosphorylates and activates the checkpoint kinase Chk2, which in turn phosphorylates and stabilizes the tumor suppressor protein p53.[5][14] Activated p53 can induce the expression of genes like p21, leading to cell cycle arrest, and other pro-apoptotic genes, ultimately leading to apoptosis.[3][5]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 branch, is involved in the inflammatory response to CQ.[5][6] CQ stimulates the phosphorylation (activation) of ERK1/2. This activation is linked to the subsequent induction of COX-2 expression and PGE2 production.[5][6][14] Inhibition of this pathway with agents like U0126 can prevent CQ-induced COX-2 expression and PGE2 production.[5][7]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation.[15] While direct activation by CQ is less detailed in the provided results, the production of pro-inflammatory cytokines like IL-6 and IL-8 is often regulated by NF-κB. ROS, which is robustly produced by CQ, is a known activator of the NF-κB pathway.[4][15]
Visualizations: Signaling Pathways and Workflows
Caption: CQ-induced DNA Damage Response via the ATM/Chk2/p53 pathway.
Caption: CQ-induced inflammatory response via the MAPK/ERK pathway.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's cytotoxicity.
MTT Assay for Cell Viability
This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[16][17]
-
Reagents and Materials:
-
MTT labeling reagent: 5 mg/mL in sterile PBS. Filter sterilize.[16]
-
Solubilization solution: e.g., 10% SDS in 0.01 M HCl, or DMSO.
-
96-well flat-bottom sterile microplates.
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Microplate (ELISA) reader.
-
-
Procedure:
-
Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of CQ (e.g., 0.1 to 2.5 mM). Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) in a humidified atmosphere at 37°C and 5% CO₂.[17]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent to each well (final concentration 0.5 mg/mL).[17]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[17]
-
Solubilization: Add 100 µL of the solubilization solution to each well. To ensure complete dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes or left overnight in the incubator.[16][17]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). Use a reference wavelength of >650 nm.[17]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the viability of treated cells as a percentage of the untreated control.
-
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[5]
-
Reagents and Materials:
-
Propidium Iodide (PI) staining solution (e.g., 40 µg/mL PI with 100 µg/mL RNase A in PBS).
-
70% cold ethanol (B145695).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
-
-
Procedure:
-
Cell Culture and Treatment: Culture approximately 2.5 x 10⁵ cells per well in a 6-well plate. Treat with desired concentrations of CQ for 24 hours.[5]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to obtain a cell pellet.
-
Fixation: Wash the cell pellet once with PBS. Resuspend the cells and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 30 minutes.[5]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 350 µL of PI staining solution.[5]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Collect data from at least 10,000 cells per sample.[5]
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G0/G1 population (indicative of apoptotic cells).
-
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.[18]
-
Reagents and Materials:
-
Annexin V-FITC (or other fluorochrome conjugate).
-
Propidium Iodide (PI).
-
1X Annexin V Binding Buffer (calcium-rich).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
-
-
Procedure:
-
Cell Culture and Treatment: Induce apoptosis by treating cells with CQ for the desired time (e.g., 24 hours).[5]
-
Cell Harvesting: Collect all cells, including those in the supernatant (floating) and the adherent cells. Centrifuge to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.[18]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution (e.g., 50 µg/mL).[5]
-
Incubation: Gently vortex the cells and incubate for 15-30 minutes at room temperature in the dark.[5][18]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[18]
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (rarely observed).
-
-
Conclusion
The available scientific evidence clearly indicates that this compound, a key component of many dental restorative materials, exhibits dose-dependent cytotoxicity towards clinically relevant oral cell types, including dental pulp cells and gingival fibroblasts. The primary mechanism of this toxicity is the induction of oxidative stress through the generation of reactive oxygen species. This initial insult triggers a cascade of adverse cellular events, including DNA damage, cell cycle arrest, the activation of apoptotic pathways, and a pro-inflammatory response. Key signaling pathways, such as the ATM/Chk2/p53 and MAPK/ERK pathways, are critically involved in mediating these effects.[5][6]
While CQ is effective as a photoinitiator, its potential to leach from restorations and cause these biological effects highlights the importance of continued research into the biocompatibility of dental materials. For researchers, scientists, and drug development professionals, this knowledge underscores the need to consider the long-term biological impact of leachable components and provides a framework for developing safer and more biocompatible dental materials for clinical use.
References
- 1. m.youtube.com [m.youtube.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. This compound inhibits odontogenic differentiation of dental pulp cells and triggers release of inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Odontogenic Differentiation of Dental Pulp Cells and Triggers Release of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on Cytotoxicity, Cell Cycle Regulation and Prostaglandin E2 Production of Dental Pulp Cells: Role of ROS, ATM/Chk2, MEK/ERK and Hemeoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on Cytotoxicity, Cell Cycle Regulation and Prostaglandin E2 Production of Dental Pulp Cells: Role of ROS, ATM/Chk2, MEK/ERK and Hemeoxygenase-1 | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Genotoxic effects of this compound and DMT on human oral and intestinal cells | Pocket Dentistry [pocketdentistry.com]
- 10. Genotoxic effects of this compound and DMT on human oral and intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-irradiated campherquinone induces DNA damage in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative stress is responsible for genotoxicity of this compound in primary human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on Cytotoxicity, Cell Cycle Regulation and Prostaglandin E2 Production of Dental Pulp Cells: Role of ROS, ATM/Chk2, MEK/ERK and Hemeoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Effects of different signaling pathways on odontogenic differentiation of dental pulp stem cells: a review [frontiersin.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3-Bornanedione (Camphorquinone)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Bornanedione, commonly known as camphorquinone (CQ), is a yellow crystalline solid derived from camphor.[1] As a bicyclic monoterpenoid and an α-diketone, it possesses unique photochemical properties that have led to its widespread application, most notably as a photoinitiator in the polymerization of dental resin composites.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, synthesis, and reactivity of 2,3-bornanedione. Detailed experimental protocols, key reaction pathways, and its role in biological systems and drug development are also discussed to serve as a technical resource for the scientific community.
Chemical Structure and Identification
2,3-Bornanedione is structurally defined as a bornane monoterpenoid where the bicyclo[2.2.1]heptane framework is substituted with methyl groups at positions 1, 7, and 7, and with oxo groups at positions 2 and 3.[3] This arrangement of adjacent carbonyl groups classifies it as an α-diketone.
References
Methodological & Application
Application Notes and Protocols for Camphorquinone as a Photoinitiator in Dental Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of camphorquinone (CQ) as a photoinitiator in the formulation and evaluation of dental composite materials. Detailed protocols for key experiments are included to guide researchers in their investigations.
Introduction to this compound in Dental Composites
This compound (CQ), a yellow crystalline solid, is the most widely used photoinitiator in visible light-cured dental composites.[1][2][3] Its popularity stems from its ability to absorb blue light (in the 400-500 nm range) from dental curing units and, in the presence of a co-initiator, generate the free radicals necessary to initiate the polymerization of methacrylate (B99206) monomers, transforming the resin paste into a hard, durable restorative material.[1][3] The absorption peak of CQ is approximately 468 nm, which aligns well with the emission spectra of common dental light-curing units.[1][4]
Key Features of this compound:
-
Type II Photoinitiator: CQ requires a co-initiator, typically a tertiary amine such as ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB) or N,N-dimethyl-p-toluidine (DMPT), to efficiently generate free radicals.[5][6]
-
Visible Light Activation: Its activation in the blue light spectrum is a significant advantage for dental applications, as it avoids the use of harmful ultraviolet radiation.[6]
-
Biocompatibility: While generally considered safe for clinical use, the concentration of CQ and the potential for leaching of unreacted components are important considerations for biocompatibility.[1]
Mechanism of Action: Photoinitiation Process
The photoinitiation of dental composites by the this compound/amine system is a multi-step process:
-
Light Absorption: Upon exposure to blue light, the CQ molecule absorbs a photon and is promoted from its ground state to an excited singlet state.
-
Intersystem Crossing: The excited singlet state of CQ is short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state.[5]
-
Exciplex Formation: The excited triplet CQ molecule interacts with a tertiary amine co-initiator to form an unstable excited-state complex called an exciplex.[1]
-
Electron and Proton Transfer: Within the exciplex, an electron is transferred from the amine to the excited CQ, followed by a proton transfer. This process results in the formation of an inactive CQ-derived radical and a highly reactive amine-derived free radical.[1][7]
-
Polymerization Initiation: The amine-derived free radical then attacks the carbon-carbon double bond of a methacrylate monomer, initiating the polymerization chain reaction. This leads to the cross-linking of monomer chains and the hardening of the composite material.
References
- 1. Carboxylated this compound as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Camphorquinone-Based Hydrogel Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photopolymerization is a powerful technique for the formation of hydrogel networks with high spatial and temporal control, making it invaluable for applications in drug delivery, tissue engineering, and 3D bioprinting.[1][2][3][4] Camphorquinone (CQ) is a widely utilized photoinitiator for visible-light-induced polymerization, particularly in the biomedical field, due to its biocompatibility and reactivity under blue light (approximately 400-500 nm).[5][6] This document provides a detailed protocol for the photopolymerization of hydrogels using a this compound-based system, including the underlying chemical mechanisms, experimental procedures, and characterization methods.
This compound operates as a Norrish Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine, to efficiently generate the free radicals necessary for polymerization.[5][7] Upon exposure to blue light, CQ transitions to an excited triplet state and abstracts a hydrogen atom from the amine co-initiator. This process creates reactive radicals that initiate the crosslinking of monomer or polymer chains, resulting in the formation of a hydrogel network.[5] While effective, standard this compound has limitations, including poor water solubility.[8][9] To address this, derivatives such as carboxylated this compound (CQCOOH) have been developed, offering improved water solubility and higher photoreactivity.[1][8]
Photopolymerization Mechanism
The photopolymerization process using a three-component system of this compound (CQ), an amine co-initiator, and an optional accelerator like an iodonium (B1229267) salt proceeds through a free-radical mechanism.
Caption: Free-radical generation pathway for a this compound/Amine system.
Experimental Protocols
Materials and Reagents
-
Monomer/Prepolymer: e.g., 2-hydroxyethyl methacrylate (B99206) (HEMA), polyethylene (B3416737) glycol diacrylate (PEGDA), gelatin methacryloyl (GelMA).
-
Photoinitiator: this compound (CQ) or Carboxylated this compound (CQCOOH).
-
Co-initiator: e.g., 2-(dimethylamino)ethyl methacrylate (DMAEMA), L-arginine, N-phenylglycine, triethanolamine (B1662121) (TEOHA).[8][10]
-
Accelerator (Optional): Diphenyliodonium chloride (DPIC). Note: DPIC can exhibit cytotoxicity at higher concentrations.[1][8]
-
Solvent: Phosphate-buffered saline (PBS), Dimethyl sulfoxide (B87167) (DMSO) if needed for solubility.[1][8]
Equipment
-
Visible light source (LED lamp, 400-500 nm wavelength).
-
Radiometer to measure light intensity.
-
Vortex mixer and sonicator.
-
Molds for hydrogel casting (e.g., PDMS molds).
-
Standard laboratory glassware and consumables.
Preparation of Pre-Polymer Solution
This protocol is a general guideline and may require optimization based on the specific monomer and application. All steps involving the photoinitiator system should be performed in a dark or amber-colored vial to prevent premature polymerization.[1]
-
Dissolve the Monomer/Prepolymer: Dissolve the chosen monomer or prepolymer in the selected solvent (e.g., PBS) to the desired concentration.
-
Add the Photoinitiator: Dissolve this compound (or CQCOOH) in the monomer solution. Sonication may be required to aid dissolution, especially for CQ in aqueous solutions. A small amount of DMSO can be used to dissolve CQ before adding it to the aqueous solution.[1]
-
Add the Co-initiator: Add the amine co-initiator to the mixture and stir until fully dissolved.
-
Add the Accelerator (Optional): If using an accelerator like DPIC, add it to the solution and mix thoroughly.
-
Homogenize: Gently stir the final pre-polymer solution for a couple of hours and sonicate to ensure homogeneity.[1]
Photopolymerization Workflow
Caption: General workflow for hydrogel photopolymerization.
Photopolymerization Procedure
-
Dispense the Solution: Pipette the prepared pre-polymer solution into a suitable mold.
-
Irradiation: Expose the solution to a visible light source with a wavelength in the range of 430-490 nm.[1] The distance between the light source and the sample should be kept constant.
-
Curing: Continue irradiation for the predetermined time required for complete gelation. This can range from a few seconds to several minutes depending on the formulation and light intensity.[8][11]
-
Post-Curing: After irradiation, the hydrogel can be removed from the mold and is ready for characterization or application.
Data Presentation
The following tables summarize typical concentration ranges and experimental parameters for this compound-based hydrogel photopolymerization, compiled from various studies.
Table 1: Typical Component Concentrations
| Component | Concentration Range | Notes |
| This compound (CQ) | 0.1 - 2.0 wt% | Higher concentrations can increase yellowing.[12] |
| Amine Co-initiator | 0.5 - 2.0 mol% | The ratio to CQ is crucial for efficient radical generation. |
| Accelerator (DPIC) | 0.25 - 0.5 wt% | Concentrations >0.25% may decrease cell viability.[1][8] |
| Monomer/Prepolymer | 10 - 50 wt% | Dependent on the desired mechanical properties of the hydrogel. |
Table 2: Experimental Parameters and Resulting Properties
| Parameter | Typical Values | Effect on Hydrogel Properties |
| Light Intensity | 100 - 1000 mW/cm² | Higher intensity generally leads to faster polymerization.[1] |
| Irradiation Time | 5 s - 10 min | Longer times can increase the degree of conversion and crosslink density.[11] |
| Resulting Property | Typical Range | Notes |
| Gelation Time | Seconds to Minutes | Varies significantly with initiator concentration and light intensity.[8] |
| Degree of Conversion | 60 - 95% | Higher values indicate more complete crosslinking.[11][13] |
| Swelling Ratio | 100 - 1000% | Inversely related to crosslink density. |
| Compressive Modulus | 5 - 50 kPa | Increases with higher crosslink density. |
Characterization Methods
Photorheometry
-
Objective: To monitor the gelation process in real-time.
-
Methodology: The pre-polymer solution is placed on the plate of a rheometer equipped with a light source. The storage modulus (G') and loss modulus (G'') are monitored as a function of time upon light exposure. The gel point is typically identified as the time at which G' surpasses G''.[7]
Swelling Studies
-
Objective: To determine the swelling ratio and estimate the crosslink density.
-
Methodology:
-
A dried, pre-weighed hydrogel sample (W₀) is immersed in a solvent (e.g., PBS) at a specific temperature.
-
At regular intervals, the swollen hydrogel is removed, blotted to remove excess surface water, and weighed (Wt).
-
The swelling ratio is calculated as: Swelling (%) = [(Wt - W₀) / W₀] x 100.[14]
-
The Flory-Rehner theory can be used to calculate the crosslink density from the equilibrium swelling data.[11]
-
Mechanical Testing
-
Objective: To evaluate the mechanical properties of the hydrogel, such as its stiffness and strength.
-
Methodology: Uniaxial compression or tensile tests are performed on hydrogel samples of a defined geometry. The resulting stress-strain curve is used to determine the compressive or elastic modulus.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To determine the degree of monomer conversion.
-
Methodology: FTIR spectra of the pre-polymer solution and the cured hydrogel are recorded. The disappearance of the characteristic vinyl peak (e.g., C=C stretching at ~1638 cm⁻¹) is monitored to calculate the percentage of monomer that has been converted to polymer.[11][15][16]
References
- 1. arabjchem.org [arabjchem.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. sciforum.net [sciforum.net]
- 4. preprints.org [preprints.org]
- 5. This compound | CQ Photoinitiator | RUO [benchchem.com]
- 6. Spatiotemporally Controlled Photoresponsive Hydrogels: Design and Predictive Modeling from Processing through Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Situ Blue-Light-Induced Photocurable and Weavable Hydrogel Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of this compound Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Preparation and characterization of superporous hydrogel based on different polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Optimal Resin Polymerization Using Camphorquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of camphorquinone (CQ) for the photopolymerization of resin-based materials. The following sections detail the relationship between CQ concentration and key polymerization properties, provide standardized experimental protocols for evaluation, and illustrate the underlying chemical and experimental workflows.
Data Presentation: this compound Concentration and Resin Properties
The concentration of this compound significantly impacts the final properties of the polymerized resin. A study on experimental flowable composites based on a BisGMA/TEGDMA resin matrix with 70% wt filler loading yielded the following quantitative data across a range of CQ concentrations.[1][2] An optimal balance of properties is generally achieved at a concentration of 1% wt of the resin matrix.[1][2]
| CQ Concentration (% wt of resin matrix) | Degree of Conversion (DC) (%) | Softening Rate (SR) (%) | Surface Hardness (KHN) | Flexural Strength (FS) (MPa) | Elastic Modulus (E) (GPa) | Shrinkage Stress (SS) (MPa) | Yellowing (b*) | Luminosity (L) | Depth of Cure (mm) |
| 0.25% | 56.38 | 36.90 | 41.53 | 105.38 | 6.74 | 0.83 | 15.07 | 74.04 | 2 |
| 0.50% | 60.10 | 30.85 | 42.10 | 110.50 | 7.15 | 0.88 | 17.25 | 72.55 | 2 |
| 1.00% | 61.35 | 24.33 | 43.68 | 124.51 | 8.35 | 0.91 | 18.10 | 70.93 | 3 |
| 1.50% | 61.80 | 23.90 | 43.50 | 98.70 | 8.50 | 0.93 | 19.50 | 68.21 | 2 |
| 2.00% | 62.10 | 23.50 | 43.80 | 95.60 | 8.60 | 0.95 | 20.10 | 65.33 | 2 |
Data synthesized from a study by Lempel et al. (2018).[1][2]
Key Observations:
-
Degree of Conversion (DC): Increases with CQ concentration, plateauing around 1-2%.[2]
-
Depth of Cure: Optimal at 1% CQ, achieving 3 mm. Higher concentrations can reduce light penetration, thus decreasing the depth of cure.[1][2]
-
Mechanical Properties: Flexural strength peaks at 1% CQ. The elastic modulus shows a positive correlation with CQ concentration.[2]
-
Color Stability: Increasing CQ concentration leads to higher yellowing (increased b* value) and lower luminosity (decreased L value).[2]
Signaling Pathway: Photoinitiation with this compound
This compound is a Type II photoinitiator, which requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary for polymerization.[2][3][4] The process is initiated by the absorption of blue light.
Caption: Photoinitiation mechanism of the this compound/Amine system.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard methods cited in the literature.[1][5][6]
Preparation of Experimental Resin Composites
-
Resin Matrix Formulation: Prepare the organic matrix by mixing monomers, such as bisphenol A glycerolate dimethacrylate (BisGMA) and triethylene glycol dimethacrylate (TEGDMA), typically in a 50:50 weight ratio.[2]
-
Inhibitor Addition: Add an inhibitor like butylated hydroxytoluene (BHT) at a concentration of approximately 0.1 wt% to prevent spontaneous polymerization.[2]
-
Photoinitiator and Co-initiator Addition:
-
Dissolve the desired concentration of this compound (e.g., 0.25, 0.5, 1.0, 1.5, 2.0 wt% of the resin matrix) into the monomer mixture. Ensure complete dissolution, which may require gentle heating and stirring.
-
Add a co-initiator, such as dimethylamino ethyl methacrylate (B99206) (DMAEMA), typically in a 1:2 weight ratio of photoinitiator to co-initiator.[2]
-
-
Filler Incorporation: Gradually add the inorganic filler particles (e.g., silanized glass fillers) to the activated resin matrix, typically to a final loading of 70 wt%. Mix thoroughly until a homogeneous paste is achieved.
-
Degassing: Place the composite mixture in a vacuum chamber to remove any entrapped air bubbles.
Measurement of Degree of Conversion (DC)
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[5]
-
Sample Preparation: Place a small amount of the uncured composite paste (approximately 0.5 g) onto the ATR crystal.
-
Initial Spectrum: Record the FTIR spectrum of the uncured material. The absorbance peak of the aliphatic C=C bond at approximately 1638 cm⁻¹ and an internal reference peak (e.g., aromatic C=C at 1608 cm⁻¹) will be used for calculation.
-
Photo-curing: Light-cure the sample directly on the ATR crystal for a specified time (e.g., 40 seconds) using a dental curing light with an irradiance of at least 1000 mW/cm².[5]
-
Final Spectrum: Immediately after curing, record the FTIR spectrum of the polymerized sample.
-
Calculation: Calculate the Degree of Conversion (DC) using the following formula, based on the change in the ratio of the aliphatic to the aromatic peak heights before and after curing: DC (%) = [1 - (Aliphatic Peak Height_cured / Aromatic Peak Height_cured) / (Aliphatic Peak Height_uncured / Aromatic Peak Height_uncured)] * 100
Measurement of Depth of Cure (DoC)
-
Sample Preparation: Fill a cylindrical mold (e.g., 4 mm in diameter and 6 mm in height) with the uncured composite.
-
Photo-curing: Cure the sample from the top surface for a specified time (e.g., 40 seconds).
-
Sample Removal and Sectioning: After 24 hours of storage in the dark at 37°C, carefully remove the cured sample from the mold and section it longitudinally.
-
Hardness Measurement: Use a Knoop hardness tester to measure the hardness at various depths from the top (cured) surface (e.g., at 0.1 mm, 1 mm, 2 mm, 3 mm, etc.).[1]
-
DoC Determination: The depth of cure is defined as the depth at which the Knoop Hardness Number (KHN) is at least 80% of the maximum KHN measured at the top surface.[1][7]
Measurement of Flexural Strength (FS) and Elastic Modulus (E)
-
Sample Preparation: Fabricate bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) by placing the uncured composite into a mold and curing it from multiple overlapping points on both sides.
-
Storage: Store the specimens in distilled water at 37°C for 24 hours.
-
Three-Point Bending Test:
-
Calculation:
-
Flexural Strength (FS) is calculated using the formula: FS = 3FL / 2bd², where F is the maximum load at fracture, L is the span length, b is the specimen width, and d is the specimen thickness.
-
Elastic Modulus (E) is calculated from the slope of the linear portion of the load-deflection curve.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the properties of an experimental resin composite with varying this compound concentrations.
Caption: Workflow for optimizing this compound concentration in resins.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives | MDPI [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Defining Optimal Concentration of Photoinitiators in Dental Composites IADR Abstract Archives [iadr.abstractarchives.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Light-Curing of Camphorquinone-Containing Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camphorquinone (CQ) is a widely utilized photoinitiator in light-curable resin systems, particularly in dental composites and adhesives.[1][2] Its prominence stems from its high photoinitiation efficiency when exposed to visible blue light, good biocompatibility, and excellent solubility in common resin monomers.[3] CQ functions as a Type II photoinitiator, requiring a co-initiator, typically a tertiary amine, to generate the free radicals necessary for polymerization.[2] The absorption peak of this compound is approximately 468 nm, which aligns well with the emission spectra of commonly used blue light-emitting diode (LED) curing units (450-490 nm).[3][4][5]
The efficacy of the light-curing process is critical as it directly influences the final mechanical properties and biocompatibility of the cured resin.[6] Incomplete polymerization can lead to reduced strength and the leaching of residual monomers, which may have cytotoxic effects.[7][8] Therefore, understanding and optimizing light-curing protocols is essential for developing safe and effective resin-based materials.
These application notes provide an overview of the principles of CQ photopolymerization, detailed experimental protocols for evaluating curing efficacy, and a summary of how different curing parameters can affect the final properties of the resin.
Photopolymerization Mechanism of this compound
This compound initiates polymerization through a bimolecular hydrogen abstraction mechanism. Upon irradiation with blue light, CQ absorbs a photon and transitions from its ground state to an excited singlet state, which then rapidly converts to a more stable, longer-lived triplet state. This excited triplet-state CQ interacts with a hydrogen donor, typically a tertiary amine co-initiator, through an electron/proton transfer to form two free radicals.[9] These radicals then attack the carbon-carbon double bonds of the resin monomers (e.g., Bis-GMA, UDMA, TEGDMA), initiating the polymerization process and leading to the formation of a cross-linked polymer network.[3][10]
Figure 1. Photopolymerization of CQ-containing resins.
Data on Light-Curing Protocols and Resin Properties
The following tables summarize the impact of different light-curing parameters on the final properties of this compound-containing resins. The data presented is a synthesis of findings from multiple studies.
Table 1: Effect of Light-Curing Unit and Exposure Time on Degree of Conversion (DC) and Mechanical Properties
| Light Source | Irradiance (mW/cm²) | Exposure Time (s) | Energy Density (J/cm²) | Degree of Conversion (%) | Flexural Strength (MPa) |
| Halogen | 600 | 40 | 24 | 55 - 65 | 80 - 110 |
| LED (2nd Gen) | 800 | 20 | 16 | 60 - 70 | 90 - 130 |
| LED (2nd Gen) | 1200 | 20 | 24 | 65 - 75 | 110 - 150 |
| LED (3rd Gen) | 1100 | 15 | 16.5 | 68 - 78 | 120 - 160 |
Note: Values are approximate ranges compiled from various studies and depend on the specific resin composition.[11][12][13]
Table 2: Influence of this compound (CQ) Concentration on Curing Properties
| CQ Conc. (wt%) | Co-initiator (Amine) Conc. (wt%) | Degree of Conversion (%) | Polymerization Stress (MPa) |
| 0.1 | 1.0 | ~70 | Moderate |
| 0.5 | 1.0 | Increased | Increased |
| 1.0 | 1.0 | High | High |
| 1.5 | 1.0 | High | Highest |
Note: Increasing CQ concentration generally enhances the degree of conversion but may also increase polymerization shrinkage stress.[14]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Figure 2. Experimental workflow for resin evaluation.
Protocol 1: Sample Preparation for Mechanical Testing
-
Material Preparation: Prepare the uncured resin paste containing the desired concentrations of monomers, fillers, this compound, and co-initiator.
-
Molding:
-
Filling: Place the mold on a transparent matrix strip over a glass slide. Overfill the mold slightly with the uncured resin paste, taking care to avoid air bubbles.
-
Covering: Place a second transparent matrix strip on top and gently press with another glass slide to extrude excess material and create a flat surface.
-
Curing:
-
Position the tip of the light-curing unit (LCU) as close as possible to the glass slide, centered over the specimen.
-
Irradiate the specimen according to the specified protocol (e.g., 1200 mW/cm² for 20 seconds). For larger specimens, it may be necessary to cure in overlapping sections.
-
If testing requires, cure both the top and bottom surfaces of the specimen.
-
-
Demolding: Carefully remove the cured resin specimen from the mold.
-
Finishing: Remove any flash (excess material) with fine-grit silicon carbide paper.
-
Storage: Store the specimens in deionized water at 37°C for 24 hours before testing to allow for post-cure polymerization and hydration.[15]
Protocol 2: Determination of Degree of Conversion (DC) via FTIR Spectroscopy
The degree of conversion is determined by measuring the change in the ratio of aliphatic to aromatic carbon-carbon double bond stretching vibrations before and after polymerization.[16]
-
Reference Spectrum (Uncured):
-
Place a small amount of the uncured resin paste between two polyethylene (B3416737) films and press into a thin, uniform layer.
-
Place this assembly in the sample holder of an FTIR spectrometer.
-
Record the absorbance spectrum. Identify the peak height of the aliphatic C=C bond (typically around 1638 cm⁻¹) and the aromatic C=C bond (internal standard, around 1608 cm⁻¹).
-
-
Cured Spectrum:
-
Prepare a thin disc of the resin (approximately 1 mm thick) as described in Protocol 1.
-
Cure the disc using the desired light-curing protocol.
-
Place the cured disc in the FTIR spectrometer and record the absorbance spectrum.
-
Measure the peak heights at the same wavenumbers as the uncured sample.
-
-
Calculation: Calculate the Degree of Conversion (DC) using the following formula:
DC (%) = [1 - ( (Aliphatic C=C / Aromatic C=C)cured / (Aliphatic C=C / Aromatic C=C)uncured )] x 100
Protocol 3: Measurement of Flexural Strength
Flexural strength is a measure of a material's resistance to bending and is indicative of its tensile, compressive, and shear stresses.[15]
-
Sample Preparation: Prepare at least 5 bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) as per Protocol 1.
-
Testing Setup:
-
Use a universal testing machine equipped with a three-point bending fixture.
-
Set the distance between the two supports to 20 mm.
-
-
Test Execution:
-
Calculation: Calculate the flexural strength (σ) in Megapascals (MPa) using the formula:
σ = (3 * F * L) / (2 * w * h²)
Where:
-
F = the maximum load at fracture (N)
-
L = the distance between the supports (mm)
-
w = the width of the specimen (mm)
-
h = the height of the specimen (mm)
-
Protocol 4: Measurement of Vickers Microhardness
Microhardness measures the resistance of a material to localized plastic deformation.
-
Sample Preparation: Prepare at least 3 disc-shaped specimens (e.g., 5 mm diameter x 2 mm thickness) as per Protocol 1.
-
Surface Preparation: Polish the top surface of the specimens to be tested with progressively finer silicon carbide papers to obtain a smooth, flat surface.
-
Testing Setup: Use a Vickers microhardness tester.
-
Indentation:
-
Place a specimen on the tester's stage.
-
Apply a Vickers diamond indenter to the surface with a specific load (e.g., 50 g) for a set dwell time (e.g., 15 seconds).
-
Make at least five indentations at different points on the surface of each specimen.
-
-
Measurement: Measure the lengths of the two diagonals of the resulting indentation using the microscope of the hardness tester.
-
Calculation: The Vickers Hardness Number (VHN) is automatically calculated by the testing machine software based on the applied load and the average diagonal length.
Factors Influencing Curing Efficacy
The success of a light-curing protocol is dependent on a multitude of factors. Optimizing these parameters is key to achieving a well-cured resin with desirable properties.
Figure 3. Factors affecting final resin properties.
-
Light Source:
-
Irradiance and Exposure Time: The total energy delivered (Energy Density = Irradiance x Time) is a critical factor.[17] Insufficient energy results in a low degree of conversion. Higher intensity lights can reduce curing time, but may also increase polymerization stress.
-
Wavelength: The emission spectrum of the LCU must overlap with the absorption spectrum of this compound (peak at ~468 nm).[6] Modern broad-spectrum LEDs are effective for a wider range of photoinitiators.[6]
-
Tip Distance: Increasing the distance between the LCU tip and the resin surface significantly reduces the irradiance reaching the material, potentially leading to incomplete curing.[18]
-
-
Resin Composition:
-
CQ and Co-initiator Concentration: The concentration of the photoinitiator system affects the rate and extent of polymerization.[14]
-
Fillers: The type, size, and loading of filler particles can scatter light, reducing the depth of cure.
-
Shade and Opacity: Darker or more opaque resin shades absorb more light, which can also limit the depth of cure.[19]
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. oraljournal.com [oraljournal.com]
- 3. longchangchemical.com [longchangchemical.com]
- 4. Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials [sinocurechem.com]
- 5. researchgate.net [researchgate.net]
- 6. istardentalsupply.com [istardentalsupply.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of the Degree of Conversion, Residual Monomers and Mechanical Properties of Some Light-Cured Dental Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. atomodental.com [atomodental.com]
- 12. mdpi.com [mdpi.com]
- 13. ESR study of this compound/amine photoinitiator systems using blue light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Evaluation of the mechanical properties of light-cure composite resins submitted to post-cure [revodonto.bvsalud.org]
- 16. Investigation of the Degree of Monomer Conversion in Dental Composites through Various Methods: An In Vitro Study [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes: Camphorquinone in Biomedical Tissue Engineering
Introduction
Camphorquinone (CQ) is a well-established Type II photoinitiator extensively utilized in biomedical applications, particularly for polymerizing materials through visible light irradiation.[1][2] Its primary mechanism involves the absorption of blue light, typically in the 400-520 nm range with a peak absorption around 468 nm, to enter an excited triplet state.[1][3][4] In this state, CQ interacts with a co-initiator, most commonly a tertiary amine, to generate free radicals via an electron-proton transfer process.[5][6] These free radicals subsequently initiate the polymerization of monomers and oligomers, leading to the formation of a crosslinked polymer network.[7] This ability to trigger polymerization under mild, visible light conditions with spatial and temporal control makes CQ highly valuable for creating hydrogel scaffolds in tissue engineering and for cell encapsulation.[1][8]
While highly effective, traditional CQ systems can have limitations such as poor water solubility and a characteristic yellow color.[5][9] To address these issues, derivatives like carboxylated this compound (CQCOOH) have been developed, offering improved water solubility and higher photoreactivity, making them suitable for aqueous-based hydrogel systems.[2][10]
Mechanism of Action: Free Radical Photopolymerization
The photopolymerization process initiated by this compound is a multi-step process that relies on a co-initiator (typically a tertiary amine) to achieve efficient radical generation.
-
Photo-Excitation : Upon exposure to blue light (λ ≈ 468 nm), the CQ molecule absorbs a photon and transitions from its ground state to an excited triplet state (CQ*).[4][6]
-
Exciplex Formation : The excited CQ* interacts with a co-initiator, such as an amine, forming an unstable excited state complex known as an exciplex.[4][11]
-
Radical Generation : Within the exciplex, an electron and a proton are transferred from the amine to the CQ*, resulting in the formation of two free radicals: an α-amino alkyl radical and a ketyl radical.[6]
-
Initiation & Polymerization : The more reactive α-amino alkyl radical initiates the polymerization process by attacking the double bonds of monomer units (e.g., methacrylates), starting the formation of polymer chains. The ketyl radicals are less reactive and tend to recombine or disproportionate.[6]
Figure 1. Signaling pathway of this compound-initiated photopolymerization.
Key Applications in Tissue Engineering
This compound-based photoinitiation is a cornerstone technique for fabricating scaffolds in various tissue engineering applications.
-
Hydrogel Scaffolds for Cell Culture: CQ is used to crosslink a wide range of natural and synthetic polymers like gelatin, hyaluronic acid, and poly(ethylene glycol) diacrylate (PEGDA) to form hydrogels.[12] These hydrogels mimic the extracellular matrix, providing a hydrated, 3D environment conducive to cell growth, proliferation, and differentiation.[8][13]
-
3D Bioprinting: In extrusion-based 3D bioprinting, CQ is often included in the "bio-ink" formulation. After the cell-laden bio-ink is extruded into the desired shape, it can be rapidly crosslinked layer-by-layer using visible light, a process known as in-situ photocuring.[11] This allows for the fabrication of complex, patient-specific tissue constructs.
-
Bone and Dental Tissue Regeneration: Originating from dental composites, CQ systems are heavily researched for bone and tooth repair.[8][9] They are used to create scaffolds that can be loaded with osteogenic cells or growth factors to promote the regeneration of hard tissues.[14][15]
-
Drug Delivery: Photopolymerized hydrogels can serve as depots for the controlled release of therapeutic agents. The crosslinking density, which can be modulated by CQ concentration and light exposure time, influences the diffusion rate of the encapsulated drugs.[8]
Quantitative Data Summary
The efficiency of polymerization and the final properties of the resulting biomaterial are highly dependent on the concentrations of the photoinitiator system components and the irradiation parameters.
Table 1: Photoinitiator System Components and Concentrations
| Component | Role | Typical Concentration (wt%) | Notes | Source |
|---|---|---|---|---|
| This compound (CQ) | Photoinitiator | 0.25% - 2.0% | 1% is often optimal for balancing conversion and mechanical properties. | [4][16] |
| Carboxylated CQ (CQCOOH) | Water-soluble Photoinitiator | 0.1% - 0.5% | Used for aqueous systems; higher reactivity than CQ. | [2][10] |
| Tertiary Amines | Co-initiator / Electron Donor | 0.25% - 4.0% | Ratio to CQ is critical. Common examples: EDMAB, DMAEMA. | [4][17] |
| Iodonium Salts (e.g., DPI) | Accelerator | 0.1% - 0.5% | Can enhance the rate of polymerization in combination with CQ and an amine. |[10][11] |
Table 2: Polymer Properties vs. CQ Concentration in an Experimental Composite
| CQ Conc. (wt%) | Degree of Conversion (%) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Shrinkage Stress (MPa) |
|---|---|---|---|---|
| 0.25 | 45.1 (± 2.1) | 90.5 (± 8.7) | 3.9 (± 0.5) | 2.9 (± 0.3) |
| 0.50 | 50.2 (± 1.8) | 88.7 (± 7.5) | 4.5 (± 0.4) | 3.5 (± 0.2) |
| 1.00 | 58.9 (± 2.5) | 85.3 (± 6.9) | 4.8 (± 0.6) | 3.8 (± 0.4) |
| 1.50 | 60.1 (± 3.1) | 79.8 (± 5.4) | 4.9 (± 0.5) | 3.9 (± 0.3) |
| 2.00 | 61.5 (± 2.7) | 75.4 (± 6.2) | 5.1 (± 0.7) | 4.1 (± 0.5) |
Data synthesized from studies on experimental BisGMA/TEGDMA composites.[4][16]
Table 3: Biocompatibility and Cytotoxicity Data
| Photoinitiator System | Cell Type | Assay | Key Finding | Source |
|---|---|---|---|---|
| CQ | Dental Pulp Stem Cells (DPSCs) | MTT | CQ concentrations between 200-400 µmol/L reduced cell viability. | [18] |
| CQ | Human Gingival Fibroblasts (HGF) | Viability | TC50% (Toxic Concentration 50%) was ~2.5 mM after 24h incubation. | [19] |
| CQCOOH, L-arginine, NPG | Human Gingival Fibroblasts (HGF) | MTT, LDH | No toxic effects observed even at high concentrations. | [2][10] |
| Pullulan-HEMA Hydrogel with CQCOOH system | Human Bone Sarcoma Cells | MTT | Cell viability of ~85-92% with 10s irradiation; improved to ~95-98% with 60s irradiation. |[14] |
Experimental Protocols
Protocol 1: Preparation of a Cell-Laden Hydrogel Scaffold
This protocol describes the general steps for encapsulating cells within a photocrosslinkable hydrogel using a this compound-based system.
Materials:
-
Sterile Polymer Precursor (e.g., 10% w/v Gelatin Methacryloyl (GelMA) in PBS)
-
Photoinitiator (PI): this compound (CQ) solution (e.g., 1% w/v in DMSO)
-
Co-initiator: Amine solution (e.g., 2% w/v Ethyl-4-dimethylaminobenzoate (EDMAB) in DMSO)
-
Cells of interest, suspended in culture medium
-
Sterile molds (e.g., PDMS)
-
Visible light curing unit (e.g., dental curing light, λ ≈ 470 nm)
-
Sterile PBS and cell culture medium
Procedure:
-
Prepare Precursor Solution: Warm the sterile 10% GelMA solution to 37°C to ensure it is fully dissolved and liquid.
-
Add Photoinitiator System: To the GelMA solution, add the CQ and EDMAB solutions to achieve a final concentration of approximately 0.05% and 0.1% w/v, respectively. Vortex gently to mix. Note: Keep the solution protected from ambient light.
-
Prepare Cell Suspension: Centrifuge the desired cells and resuspend the pellet in a small volume of culture medium. Count the cells to determine density.
-
Incorporate Cells: Gently mix the cell suspension with the GelMA/PI precursor solution to achieve the desired final cell density (e.g., 1-5 x 10⁶ cells/mL). Avoid introducing air bubbles.
-
Casting: Pipette the final cell-laden precursor solution into the sterile molds.
-
Photocrosslinking: Expose the solution in the molds to the visible light source. The exposure time will depend on the light intensity and desired hydrogel stiffness (typically 15-60 seconds).[20]
-
Harvesting and Culture: Gently remove the crosslinked cell-laden hydrogels from the molds.
-
Wash the constructs twice with sterile PBS or culture medium to remove any unreacted components.
-
Place the hydrogels in a new culture plate, add fresh medium, and incubate under standard conditions (37°C, 5% CO₂). Change the medium every 2-3 days.[20]
Figure 2. Experimental workflow for fabricating a cell-laden hydrogel.
Protocol 2: Assessment of Cell Viability via Live/Dead Staining
This protocol allows for the qualitative and quantitative assessment of cell viability within the 3D hydrogel construct.
Materials:
-
Cell-laden hydrogel constructs from Protocol 1
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium Homodimer-1, EthD-1)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Confocal or fluorescence microscope
Procedure:
-
Prepare Staining Solution: Prepare a working solution of the Live/Dead reagents in sterile PBS according to the manufacturer's instructions. A typical concentration is 2 µM Calcein-AM and 4 µM EthD-1. Protect the solution from light.
-
Wash Hydrogels: At the desired time point, remove the culture medium from the hydrogels and gently wash them once with sterile PBS.
-
Staining: Add a sufficient volume of the Live/Dead working solution to completely submerge the hydrogels.
-
Incubation: Incubate the hydrogels at 37°C for 30-45 minutes, protected from light.[20]
-
Final Wash: After incubation, carefully remove the staining solution and wash the hydrogels twice with PBS to reduce background fluorescence.
-
Imaging: Immediately image the hydrogels using a fluorescence or confocal microscope. Live cells (with intact membranes and active esterase) will fluoresce green (Calcein-AM), while dead cells (with compromised membranes) will fluoresce red (EthD-1).
-
Quantification (Optional): Capture z-stack images from multiple representative areas of the hydrogel. Use image analysis software (e.g., ImageJ/Fiji) to count the number of green and red cells to calculate the percentage of viable cells.
Figure 3. Workflow for assessing cell viability in 3D hydrogels.
References
- 1. This compound | CQ Photoinitiator | RUO [benchchem.com]
- 2. Carboxylated this compound as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application - Arabian Journal of Chemistry [arabjchem.org]
- 3. Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials [sinocurechem.com]
- 4. Effect of this compound Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Photopolymer - Wikipedia [en.wikipedia.org]
- 9. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Situ Blue-Light-Induced Photocurable and Weavable Hydrogel Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Directed assembly of cell-laden hydrogels for engineering functional tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Guidelines for managing data and processes in bone and cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with this compound and phenyl-propanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Inhibits Odontogenic Differentiation of Dental Pulp Cells and Triggers Release of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound induces cytotoxic and genotoxic effects in primary human gingival fibroblasts [publica.fraunhofer.de]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols: Formulating Dental Adhesives with Camphorquinone Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and evaluating dental adhesives utilizing Camphorquinone (CQ) based photoinitiator systems. This document outlines the fundamental components, detailed formulation procedures, and standardized protocols for assessing the adhesive's performance and biocompatibility.
Introduction to this compound (CQ) in Dental Adhesives
This compound is the most prevalent photoinitiator used in visible light-cured dental restorative materials, including composites and adhesives.[1][2][3] As a Norrish Type II photoinitiator, CQ absorbs blue light (in the 400-500 nm range, with a peak absorption around 468-470 nm) from dental curing units.[4][5][6] Upon light absorption, CQ transitions to an excited triplet state. To generate the free radicals necessary for initiating the polymerization of methacrylate (B99206) monomers, it requires a co-initiator, typically a tertiary amine.[3][4] The CQ/amine system has a long history of clinical success but also presents challenges, such as its inherent yellow color and the potential for the amine co-initiator to oxidize over time, which can affect the esthetics of the final restoration.[2][3][7]
Understanding the interplay between CQ, co-initiators, monomeric resins, and solvents is critical for developing effective and biocompatible dental adhesives. The degree of conversion, mechanical properties, and cytotoxicity are key parameters that must be optimized during formulation.[3][8]
Components of a CQ-Based Dental Adhesive
A typical experimental dental adhesive formulation consists of a resin matrix, a photoinitiator system, inhibitors, and solvents.
-
Resin Matrix (Monomers) : The foundation of the adhesive is a mixture of methacrylate monomers.
-
High-Viscosity Monomers : Bisphenol A-glycidyl dimethacrylate (Bis-GMA) is widely used due to its high molecular weight and stiffness, forming a strong polymer network.[6][9]
-
Low-Viscosity (Diluent) Monomers : To reduce the high viscosity of Bis-GMA and improve handling, diluent monomers like triethylene glycol dimethacrylate (TEGDMA) are added.[6][9]
-
Hydrophilic Monomers : 2-hydroxyethyl methacrylate (HEMA) is often included to improve wetting of the tooth structure, particularly moist dentin.[10][11][12]
-
-
Photoinitiator System : This system absorbs light energy and initiates the polymerization process.
-
Inhibitor : A small amount of an inhibitor like butylated hydroxytoluene (BHT) is added to prevent spontaneous polymerization during storage and provide adequate working time.
-
Solvent : Solvents such as ethanol (B145695) or acetone (B3395972) are used to reduce viscosity and enhance the penetration of the adhesive into the demineralized tooth structure.[10][11][12]
Example Formulations
The concentration of each component significantly impacts the final properties of the adhesive. The following table provides example formulations based on literature data.
| Component | Formulation 1[10][11][12] | Formulation 2[13] | Formulation 3[14][15] | Role |
| Monomers | ||||
| Bis-GMA | 60 wt% | Variable | 50 wt% | Base Monomer |
| HEMA | 40 wt% | - | - | Hydrophilic Monomer |
| TEGDMA | - | Variable | 50 wt% | Diluent Monomer |
| Bis-EMA | - | Variable | - | Base Monomer |
| Photoinitiator System | ||||
| This compound (CQ) | 1 mol% | 0.5 wt% | 0.25 - 2.0 wt% | Photoinitiator |
| EDMAB / DMAEMA | - | 0.5 wt% | 1.0 wt% | Co-initiator |
| Solvent | ||||
| Ethanol | 30 wt% | - | 10-20 wt% | Viscosity/Penetration |
Note: wt% and mol% values are often calculated based on the resin matrix components.
Experimental Protocols
Protocol for Formulation
-
Preparation : In an amber-colored glass vial to prevent premature light exposure, combine the methacrylate monomers (e.g., Bis-GMA and HEMA) in the desired ratio.
-
Mixing : Place the vial on a magnetic stirrer and mix until a homogeneous solution is achieved.
-
Addition of Photoinitiator System : Add the this compound and the amine co-initiator (e.g., EDMAB) to the monomer mixture. Continue stirring in the dark until fully dissolved.
-
Addition of Solvent : If required, add the solvent (e.g., ethanol) to the mixture and stir until homogeneous.
-
Storage : Store the formulated adhesive in the dark at 4°C.
Protocol for Degree of Conversion (DC) Measurement via FTIR
The degree of conversion is a critical parameter indicating the extent of polymerization.[16] Fourier Transform Infrared (FTIR) spectroscopy is a standard method for its determination.[8][13][17][18]
-
Sample Preparation :
-
Place a small drop of the uncured adhesive on the diamond crystal of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) device.
-
Record the spectrum of the uncured material. This will serve as the baseline. The key peak to monitor is the aliphatic carbon-carbon double bond (C=C) stretching vibration at approximately 1637 cm⁻¹.[13]
-
An aromatic C=C peak (around 1608 cm⁻¹) from a monomer like Bis-GMA is often used as an internal standard, as its intensity does not change during polymerization.[13][16]
-
-
Light Curing :
-
Position a dental light-curing unit (e.g., a blue LED with an output of >500 mW/cm²) perpendicular to the sample surface, as close as possible without touching it.
-
Cure the adhesive for the specified time (e.g., 20 or 40 seconds).[13]
-
-
Post-Cure Spectrum :
-
Immediately after curing, record the FTIR spectrum of the polymerized sample.
-
-
Calculation of DC :
-
The degree of conversion (%) is calculated by comparing the ratio of the aliphatic (1637 cm⁻¹) to the aromatic (1608 cm⁻¹) peak heights before and after curing.
-
The formula is: DC (%) = [1 - (Aliphatic Peak Height_cured / Aromatic Peak Height_cured) / (Aliphatic Peak Height_uncured / Aromatic Peak Height_uncured)] * 100
-
Protocol for Shear Bond Strength (SBS) Testing
Shear bond strength testing evaluates the adhesive's ability to bond to a tooth substrate.[19][20][21]
-
Tooth Preparation :
-
Use extracted, non-carious human molars stored in a saline solution.
-
Embed the tooth roots in acrylic resin.
-
Cut the occlusal surface with a slow-speed diamond saw to expose a flat mid-coronal dentin surface.[19]
-
Standardize the dentin surface by polishing with 600-grit silicon carbide paper to create a uniform smear layer.[19]
-
-
Bonding Procedure :
-
Apply the experimental adhesive to the prepared dentin surface according to the desired protocol (e.g., etch-and-rinse or self-etch).
-
Light-cure the adhesive as specified.
-
Place a cylindrical mold (e.g., 2.5 mm diameter, 2 mm height) onto the bonded surface.
-
Fill the mold with a resin composite in increments and light-cure each increment.
-
-
Storage :
-
Store the bonded specimens in distilled water at 37°C for 24 hours to simulate oral conditions.[19]
-
-
Testing :
-
Mount the specimen in a universal testing machine.
-
Apply a shear load to the base of the composite cylinder at the adhesive interface using a notched blade or wire loop at a crosshead speed of 0.5 mm/min until failure occurs.[19]
-
-
Calculation :
-
Record the failure load in Newtons (N).
-
Calculate the shear bond strength in megapascals (MPa) by dividing the failure load by the bonded surface area (πr²).
-
Protocol for In Vitro Cytotoxicity (MTT Assay)
This assay assesses cell metabolic activity as an indicator of cell viability after exposure to leached components from the dental adhesive.[22][23]
-
Eluate Preparation :
-
Prepare disk-shaped samples of the adhesive and light-cure them thoroughly.
-
Immerse the cured disks in a cell culture medium (e.g., DMEM) at a specific surface area to volume ratio (e.g., 3 cm²/mL).
-
Incubate at 37°C for 24 hours to allow components to leach into the medium.[24]
-
Sterile-filter the resulting extract (eluate).
-
-
Cell Culture :
-
Seed cells (e.g., human dental pulp cells or fibroblasts) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.[22]
-
-
Cell Exposure :
-
Remove the old medium and replace it with serial dilutions of the prepared eluate. Include a negative control (fresh medium) and a positive control (e.g., DMSO).
-
Incubate the cells with the eluates for 24 hours.[22]
-
-
MTT Assay :
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Remove the MTT solution and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis :
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Express the results as a percentage of the negative control (100% viability).
-
Quantitative Data Summary
The following tables summarize typical results obtained from the experimental evaluation of CQ-based adhesives.
Table 1: Degree of Conversion (%) of Experimental Adhesives
| Photoinitiator System (mol%) | Light Curing Unit | Mean DC (%) ± SD |
| CQ (1%) | Monowave LED | 55.4 ± 2.1 |
| CQ/PPD (0.5%/0.5%) | Polywave LED | 62.8 ± 3.5 |
| CQ/BAPO (0.5%/0.5%) | Polywave LED | 65.1 ± 2.9 |
| Adper Single Bond (Control) | - | 37.6 ± 3.0 |
| Adper Single Bond + Desensitizer | - | 47.5 ± 2.8 |
Data adapted from Borges et al. (2018) and Arhun et al. (2010).[8][10][11][12]
Table 2: Shear Bond Strength (MPa) to Dentin
| Adhesive System | Application | Mean SBS (MPa) ± SD |
| 3-Step Etch-and-Rinse (E&R) | Fatigue Test | 16.8 ± 2.5 |
| 2-Step Etch-and-Rinse (E&R) | Fatigue Test | 11.1 ± 3.1 |
| Self-Etch (Clearfil SE Bond) | Shear Test | 25.5 ± 6.1 |
| Self-Etch (G Bond) | Shear Test | 18.9 ± 5.4 |
Data adapted from Takamizawa et al. (2019) and Sancakli et al. (2013).[19][25]
Table 3: Cytotoxicity of this compound on Dental Pulp Cells (MTT Assay)
| CQ Concentration | Cell Viability (% of Control) ± SD |
| 0 mM (Control) | 100 ± 0.0 |
| 0.5 mM | ~90 ± 5.0 |
| 1.0 mM | 70 ± 4.5 |
| 2.0 mM | 50 ± 6.0 |
Data adapted from Chang et al. (2015).[22]
Visualizations: Workflows and Mechanisms
Photoinitiation Mechanism
The diagram below illustrates the process by which the this compound/Amine system initiates free radical polymerization upon exposure to blue light.
Caption: Photoinitiation mechanism of the this compound/Amine system.
Experimental Workflow
This flowchart outlines the logical progression from formulating an experimental adhesive to its multi-faceted evaluation.
Caption: Workflow for formulating and testing CQ-based dental adhesives.
CQ-Induced Cytotoxicity Signaling Pathway
Residual, unreacted this compound can leach from the polymer matrix and induce cellular stress and inflammatory responses in underlying pulp tissue.[22][23]
Caption: Simplified signaling pathway of CQ-induced cytotoxicity.
References
- 1. youtube.com [youtube.com]
- 2. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. oraljournal.com [oraljournal.com]
- 5. Evolution of Dental Resin Adhesives—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Can CQ Be Completely Replaced by Alternative Initiators in Dental Adhesives? [jstage.jst.go.jp]
- 8. Degree of conversion of two dentin bonding agents with and without a desensitizing agent using fourier transform infrared spectroscopy: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physico-Chemical Properties and Performance of Functional Monomers Used in Contemporary Dental Adhesive Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Polymerization capability of simplified dental adhesives with this compound, phenyl-propanedione and bis-alkyl phosphine photoinitiators | Brazilian Journal of Oral Sciences [periodicos.sbu.unicamp.br]
- 12. scispace.com [scispace.com]
- 13. Discrepancies in degree of conversion measurements by FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. mdpi.com [mdpi.com]
- 18. thejcdp.com [thejcdp.com]
- 19. View of Three different adhesive systems; three different bond strength test methods [medicaljournalssweden.se]
- 20. Assessment of Bonding Effectiveness of Adhesive Materials to Tooth Structure using Bond Strength Test Methods: A Review of Literature [opendentistryjournal.com]
- 21. Effect of Conventional Adhesive Application or Co-Curing Technique on Dentin Bond Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of this compound on Cytotoxicity, Cell Cycle Regulation and Prostaglandin E2 Production of Dental Pulp Cells: Role of ROS, ATM/Chk2, MEK/ERK and Hemeoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound Inhibits Odontogenic Differentiation of Dental Pulp Cells and Triggers Release of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytotoxicity of Dental Adhesives In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fatigue bond strength of dental adhesive systems: Historical background of test methodology, clinical considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Camphorquinone in 3D Printing and Additive Manufacturing
Audience: Researchers, scientists, and drug development professionals.
Introduction: Camphorquinone (CQ) is a widely utilized Type II photoinitiator, instrumental in the photopolymerization of resins using visible blue light.[1][2] Its primary absorption spectrum lies between 360 and 510 nm, with a peak efficiency at approximately 468 nm, making it highly compatible with common LED and halogen light sources used in 3D printing.[1][2][3] While historically prevalent in dental composites, its favorable biocompatibility and efficiency in visible light curing have propelled its adoption into the broader field of additive manufacturing, particularly for applications in biomedical engineering, tissue scaffolding, and microfluidics.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in 3D printing.
Principle of Operation: The Photopolymerization Cascade
This compound operates as a Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine such as ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB) or 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), to efficiently generate the free radicals necessary for polymerization.[1][3][7] The initiation process is a multi-step cascade:
-
Photoexcitation: Upon exposure to blue light, the this compound molecule absorbs a photon, transitioning from its ground state to an excited singlet state.[3][8]
-
Intersystem Crossing: The excited singlet state is short-lived and quickly undergoes intersystem crossing to a more stable, longer-lived triplet state.[3][8]
-
Radical Generation: The excited triplet state of CQ interacts with the amine co-initiator. This interaction occurs via hydrogen abstraction or electron transfer, resulting in the formation of two distinct free radicals: one from the amine and one from the CQ molecule.[8][9]
-
Polymerization: The highly reactive amine-derived free radical is the primary species that initiates the polymerization process by attacking the double bonds of the monomer units (e.g., acrylates or methacrylates), leading to the formation of a cross-linked polymer network.[10]
Caption: Photopolymerization pathway initiated by this compound.
Quantitative Data Summary
The concentration of this compound and the composition of the resin are critical factors that influence the final properties of the 3D printed object.
Table 1: Properties of this compound Photoinitiator
| Property | Value | Reference |
| Photoinitiator Type | Type II | [1] |
| Absorption Spectrum | 360 - 510 nm | [1][3] |
| Peak Absorption | ~468 nm | [1][2][3] |
| Appearance | Yellow Powder | [3] |
| Common Co-initiators | Tertiary Amines (EDMAB, DMAEMA) | [1][7] |
Table 2: Example Resin Formulations for 3D Printing
| Component | Role | Example Materials | Typical Concentration (% w/w) | Reference |
| Monomer Base | Structural Backbone | Bis-GMA, TEGDMA, UDMA, PEGDA | 50 - 99% | [11][12] |
| Photoinitiator | Light-induced Curing | This compound (CQ) | 0.25 - 2.0% | [11] |
| Co-initiator | Radical Generation | EDMAB, DMAEMA | 0.5 - 2.0% | [8][13] |
| Filler | Mechanical Reinforcement | Silica Nanoparticles | 0 - 70% | [5][11] |
| Inhibitor | Prevent Spontaneous Polymerization | Butylated Hydroxytoluene (BHT) | ~0.1% | [11] |
Table 3: Influence of this compound Concentration on Material Properties Data based on an experimental flowable composite with a BisGMA/TEGDMA matrix.[11]
| CQ Concentration (% w/w) | Degree of Conversion | Flexural Strength | Elastic Modulus | Shrinkage Stress |
| 0.25% | Lower | Higher | Lower | Lower |
| 0.50% | ↓ | Higher | ↑ | ↑ |
| 1.00% | Higher | Higher | Higher | Higher |
| 1.50% | ~1.00% level | Lower | ~1.00% level | ~1.00% level |
| 2.00% | ~1.00% level | Lower | ~1.00% level | ~1.00% level |
Note: An optimal concentration of 1% CQ by weight of the resin matrix was found to provide a good balance of properties for this specific formulation.[11]
Experimental Protocols
Protocol 1: Formulation of a Biocompatible CQ-Based Photopolymer Resin
This protocol describes the preparation of a basic experimental resin suitable for vat photopolymerization 3D printing.
Materials:
-
Bisphenol A glycidyl (B131873) methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
This compound (CQ)
-
Ethyl 4-(dimethylamino)benzoate (EDMAB)
-
Butylated hydroxytoluene (BHT)
-
Amber glass vials
-
Precision scale
-
Magnetic stirrer and stir bars
Methodology:
-
Inhibitor Addition: In an amber glass vial, weigh the desired amounts of Bis-GMA and TEGDMA monomers (e.g., a 50:50 weight ratio).[11] Add BHT at a concentration of 0.1% of the total monomer weight to prevent premature polymerization.[11]
-
Mixing Monomers: Place a magnetic stir bar in the vial and mix the monomers and inhibitor on a magnetic stirrer at a low speed in a dark environment until a homogenous solution is achieved.
-
Photoinitiator System Dissolution: Weigh the desired amount of CQ (e.g., 1.0% of the monomer weight) and EDMAB (e.g., 1.0% of the monomer weight).
-
Final Formulation: Add the CQ and EDMAB to the monomer mixture. Continue stirring in the dark at a slightly elevated temperature (e.g., 40-50°C) until all components are fully dissolved and the resin is homogenous.
-
Degassing: Before use, degas the resin in a vacuum chamber to remove any dissolved air bubbles, which can inhibit polymerization and create defects in the printed part.
-
Storage: Store the final resin formulation in a sealed amber glass vial at room temperature, away from any light sources.
Protocol 2: General 3D Printing and Post-Processing Workflow
This workflow is applicable to vat photopolymerization techniques such as Digital Light Processing (DLP) or Stereolithography (SLA).
References
- 1. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longchangchemical.com [longchangchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Photopolymer - Wikipedia [en.wikipedia.org]
- 6. iris.polito.it [iris.polito.it]
- 7. oraljournal.com [oraljournal.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro photosensitization initiated by this compound and phenyl propanedione in dental polymeric materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ESR study of this compound/amine photoinitiator systems using blue light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Methods for preparing Camphorquinone stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Camphorquinone (CQ) stock solutions for various experimental applications. This compound is a widely used Type II photoinitiator, particularly in the field of polymer chemistry and dental materials, due to its activation by visible blue light.
Introduction to this compound
This compound (1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione) is a yellow crystalline solid that serves as a photoinitiator, generating free radicals upon exposure to blue light, with a maximum absorption wavelength of approximately 468 nm.[1][2] This property makes it invaluable for initiating polymerization reactions in a controlled manner, especially in biological systems where UV light can be damaging.[3] It is frequently used in the formulation of dental resin composites.[4][5] As a Type II photoinitiator, CQ's efficiency is significantly enhanced when used in conjunction with a co-initiator, typically a tertiary amine.[2][6]
Solubility and Stability of this compound
This compound exhibits poor solubility in water but is soluble in various organic solvents.[7][8] Its hydrocarbon backbone contributes to its solubility in nonpolar solvents, while the carbonyl functional groups allow for some interaction with polar solvents.[9] The solubility can be influenced by temperature, with increased temperatures generally improving dissolution.[9] For experimental purposes, solvents such as ethanol (B145695), methanol, and dimethyl sulfoxide (B87167) (DMSO) are commonly employed.
CQ is chemically stable at room temperature.[3] However, as a photosensitive compound, it is crucial to protect its solutions from light to prevent premature initiation and degradation.[10] Stock solutions should be stored in amber or light-blocking containers.
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and use of this compound solutions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Observations | Reference(s) |
| Water | Poor/Insoluble | Not a suitable primary solvent. | [7][8] |
| Methanol | 2.5% (w/v) | Results in a clear solution. | [4] |
| Ethanol | Soluble | Commonly used in experimental formulations. | [11] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A potential solvent for biological assays. | [8][12] |
| Methacrylate (B99206) Monomers (e.g., Bis-GMA/TEGDMA) | ~0.1-2 wt% | High solubility within resin matrices. | [3][13] |
Table 2: Typical Concentration Ranges of this compound in Experimental Setups
| Application | Concentration Range (by weight) | Notes | Reference(s) |
| Dental Resin Composites | 0.25% - 2% | 1% is often considered an optimal concentration for balancing various properties. | [4][13] |
| General Photopolymerization | Varies based on system | Concentration should be optimized for the specific monomer and co-initiator system. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in Ethanol
This protocol describes the preparation of a 10 mg/mL (1% w/v) this compound stock solution in ethanol, a common solvent for various applications.
Materials:
-
This compound (yellow powder)
-
Anhydrous Ethanol
-
Analytical balance
-
Spatula
-
Amber glass vial or a clear vial wrapped in aluminum foil
-
Volumetric flask (e.g., 10 mL)
-
Magnetic stirrer and stir bar (optional)
-
Pipettes
Procedure:
-
Weighing: Accurately weigh 100 mg of this compound powder using an analytical balance and place it into a 10 mL volumetric flask.
-
Dissolving: Add a small amount of anhydrous ethanol (e.g., 5-7 mL) to the volumetric flask.
-
Mixing: Gently swirl the flask to dissolve the this compound. A magnetic stirrer can be used for more efficient mixing. If necessary, gentle warming can be applied to aid dissolution, but avoid overheating.
-
Final Volume Adjustment: Once the this compound is completely dissolved, add anhydrous ethanol to bring the total volume to the 10 mL mark on the volumetric flask.
-
Storage: Transfer the solution to a properly labeled amber glass vial to protect it from light. The label should include the name of the solution, concentration, solvent, preparation date, and the name of the preparer.[10]
-
Store the stock solution in a cool, dark place. For long-term storage, refrigeration at 2-8°C is recommended.
Protocol for Preparing a this compound/Amine Co-initiator Solution
For many applications, particularly in polymerization, a co-initiator is used with this compound. This protocol outlines the preparation of a combined stock solution. A common co-initiator is Ethyl-4-(dimethylamino)benzoate (EDMAB) or N,N-dimethylaminoethyl methacrylate (DMAEMA).
Materials:
-
This compound
-
Amine co-initiator (e.g., EDMAB or DMAEMA)
-
Anhydrous Ethanol
-
Analytical balance
-
Spatula
-
Amber glass vial
-
Volumetric flask
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Determine Ratio: Decide on the desired weight ratio of this compound to the amine co-initiator. A common ratio is 1:2 (CQ:amine).[13]
-
Weighing: For a 10 mL stock solution with a 1:2 ratio (e.g., 10 mg/mL CQ and 20 mg/mL amine), weigh 100 mg of this compound and 200 mg of the amine co-initiator.
-
Dissolving: Place both weighed powders into a 10 mL volumetric flask. Add approximately 7 mL of anhydrous ethanol.
-
Mixing: Swirl the flask or use a magnetic stirrer until both components are fully dissolved.
-
Final Volume Adjustment: Add anhydrous ethanol to reach the 10 mL mark.
-
Storage: Store the combined solution in a labeled amber vial in a cool, dark place.
Visualizations
The following diagrams illustrate the workflow for preparing this compound stock solutions.
References
- 1. Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials [sinocurechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. longchangchemical.com [longchangchemical.com]
- 4. This compound (CQ) | Photoinitiator for Dental Resins | Cas No. 10373-78-1- Sarex Fine Chemicals [sarex.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. phytotechlab.com [phytotechlab.com]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of this compound Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
Application of Camphorquinone in Creating Polymer Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camphorquinone (CQ) is a widely utilized Type II photoinitiator for free-radical polymerization, particularly in the biomedical field.[1][2] Its popularity stems from its ability to initiate polymerization upon exposure to visible blue light (peak absorption around 468 nm), which is generally less harmful to biological systems than ultraviolet (UV) light. When combined with a co-initiator, typically a tertiary amine, CQ forms an excited-state complex upon light absorption, which then generates free radicals to initiate the crosslinking of monomer units into a polymer network.[3][4] This process is fundamental to photopolymerization and has been extensively applied in the fabrication of polymer scaffolds for tissue engineering and drug delivery applications.
These application notes provide a comprehensive overview of the use of this compound in creating polymer scaffolds, with detailed protocols for fabrication and characterization, quantitative data on scaffold properties, and insights into biocompatibility assessment.
Mechanism of Action
The photoinitiation process using the this compound/amine system involves the following key steps:
-
Photoexcitation: this compound absorbs photons from a blue light source, transitioning to an excited singlet state (¹CQ*).
-
Intersystem Crossing: The singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (³CQ*).
-
Exciplex Formation: The triplet state of this compound interacts with a co-initiator, such as a tertiary amine (e.g., ethyl 4-(dimethylamino)benzoate (B8555087), EDMAB), to form an excited-state complex called an exciplex.
-
Radical Generation: Within the exciplex, electron transfer occurs from the amine to the excited this compound, followed by proton transfer. This process results in the formation of two types of radicals: an amine-derived radical and a ketyl radical. The amine-derived radical is the primary species responsible for initiating the polymerization of monomer units.
Polymers Used with this compound
This compound is compatible with a variety of free-radically polymerizable monomers and macromonomers. In the context of biomedical scaffolds, it is commonly used with:
-
Methacrylates: Monomers such as 2-hydroxyethyl methacrylate (B99206) (HEMA), triethylene glycol dimethacrylate (TEGDMA), and bisphenol A-glycidyl methacrylate (Bis-GMA) are frequently used, especially in dental and orthopedic applications.[2][5]
-
Acrylates: Poly(ethylene glycol) diacrylate (PEGDA) and other acrylate-functionalized polymers are often used to form hydrogel scaffolds due to their biocompatibility and tunable properties.[6]
-
Biodegradable Polymers: Functionalized biodegradable polymers like poly(caprolactone) (PCL), poly(lactic acid) (PLA), and their copolymers can be modified with acrylate (B77674) or methacrylate groups to enable photopolymerization with this compound.
Quantitative Data on Scaffold Properties
The concentration of this compound and the co-initiator, as well as the light exposure parameters (intensity and duration), significantly influence the final properties of the polymer scaffold.
Table 1: Effect of this compound Concentration on Polymer Properties
| Property | 0.25% CQ | 0.50% CQ | 1.00% CQ | 1.50% CQ | 2.00% CQ | Reference |
| Degree of Conversion (%) | 55.1 (± 2.1) | 58.9 (± 1.8) | 65.2 (± 2.5) | 66.1 (± 2.0) | 67.3 (± 1.9) | [7] |
| Flexural Strength (MPa) | 85.6 (± 7.4) | 92.3 (± 8.1) | 105.4 (± 9.2) | 98.7 (± 8.5) | 95.2 (± 7.8) | [7] |
| Elastic Modulus (GPa) | 4.2 (± 0.5) | 4.8 (± 0.6) | 5.5 (± 0.7) | 5.3 (± 0.6) | 5.1 (± 0.5) | [7] |
| Shrinkage Stress (MPa) | 2.8 (± 0.3) | 3.5 (± 0.4) | 4.1 (± 0.5) | 4.0 (± 0.4) | 3.8 (± 0.4) | [7] |
| Depth of Cure (mm) | 2 | 2 | 3 | 2 | 2 | [7] |
| Yellowing (b* value) | 10.2 (± 0.5) | 12.5 (± 0.6) | 15.8 (± 0.7) | 18.2 (± 0.8) | 20.1 (± 0.9) | [8] |
Data presented as mean (± standard deviation). The data is based on experimental flowable resin composites, which can serve as a reference for scaffold fabrication.
Table 2: Influence of Photoinitiator and Co-initiator Ratio on Polymer Properties
| Photoinitiator:Amine Ratio (w/w) | Degree of Conversion (%) | Max. Polymerization Rate (s⁻¹) | Knoop Hardness | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) | Reference |
| 2:1 | 58.2 (± 1.9) | 0.12 (± 0.02) | 45.3 (± 2.1) | 25.1 (± 1.5) | 2.8 (± 0.3) | [8] |
| 1:1 | 63.5 (± 2.1) | 0.15 (± 0.03) | 48.9 (± 2.5) | 23.8 (± 1.3) | 2.1 (± 0.2) | [8] |
| 1:1.5 | 67.1 (± 2.3) | 0.18 (± 0.03) | 52.1 (± 2.8) | 22.5 (± 1.2) | 1.5 (± 0.2) | [8] |
| 1:2 | 69.8 (± 2.5) | 0.20 (± 0.04) | 55.6 (± 3.1) | 21.3 (± 1.1) | 1.1 (± 0.1) | [8] |
Data presented as mean (± standard deviation) for a CQ/EDMAB system.
Experimental Protocols
Protocol 1: Fabrication of a Porous Hydrogel Scaffold using Photopolymerization
This protocol describes the fabrication of a poly(ethylene glycol) diacrylate (PEGDA) hydrogel scaffold using a salt leaching technique to create porosity.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA) (MW 3400)
-
This compound (CQ)
-
Ethyl 4-(dimethylamino)benzoate (EDMAB)
-
Phosphate-buffered saline (PBS), sterile
-
Sodium chloride (NaCl), sieved to desired particle size (e.g., 200-400 µm)
-
Molds (e.g., cylindrical silicone molds)
-
Blue light curing unit (450-490 nm wavelength)
Procedure:
-
Prepare the Pre-polymer Solution:
-
Dissolve PEGDA in sterile PBS to the desired concentration (e.g., 20% w/v).
-
Add this compound to a final concentration of 0.5% (w/w, relative to PEGDA).
-
Add EDMAB to a final concentration of 1% (w/w, relative to PEGDA).
-
Mix thoroughly in the dark until all components are dissolved.
-
-
Incorporate the Porogen:
-
Weigh an amount of sieved NaCl to achieve the desired porosity (e.g., 80% porosity by volume).
-
Add the NaCl to the pre-polymer solution and mix until a homogeneous paste is formed.
-
-
Molding and Polymerization:
-
Cast the polymer/salt mixture into the molds.
-
Expose the molds to a blue light curing unit for a predetermined time (e.g., 120 seconds on each side). The exposure time should be optimized based on the light intensity and desired degree of conversion.
-
-
Porogen Leaching:
-
Demold the polymerized scaffolds and place them in a large volume of sterile deionized water.
-
Stir the water gently and replace it every 6-8 hours for 2-3 days to ensure complete removal of the NaCl.
-
-
Sterilization and Storage:
-
Sterilize the scaffolds using an appropriate method such as ethylene (B1197577) oxide or gamma irradiation.
-
Store the sterile scaffolds in a desiccated environment until use.
-
Protocol 2: Assessment of Scaffold Biocompatibility using MTT Assay
This protocol details the evaluation of cell viability on the fabricated scaffolds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
Materials:
-
Fabricated polymer scaffolds, sterilized
-
Cell line of interest (e.g., human mesenchymal stem cells)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)
-
96-well plate
-
Plate reader
Procedure:
-
Scaffold Preparation and Cell Seeding:
-
Place the sterile scaffolds into the wells of a multi-well culture plate.
-
Pre-wet the scaffolds with complete cell culture medium for at least 30 minutes in a cell culture incubator.
-
Aspirate the medium and seed the cells onto the scaffolds at a desired density (e.g., 1 x 10⁵ cells/scaffold).
-
Add fresh medium to each well and incubate for the desired time periods (e.g., 1, 3, and 7 days).
-
-
MTT Assay:
-
At each time point, remove the culture medium from the wells.
-
Add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals. The volume should be sufficient to fully immerse the scaffold.
-
Incubate on a shaker for 15-30 minutes, protected from light, to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Transfer an aliquot of the solubilized formazan solution from each well to a 96-well plate.
-
Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Cell viability can be expressed as a percentage relative to a control group (e.g., cells cultured on tissue culture plastic).
-
Protocol 3: Visualization of Cell Viability using Live/Dead Staining
This protocol allows for the direct visualization of live and dead cells within the 3D scaffold.[3][10]
Materials:
-
Cell-seeded scaffolds
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium homodimer-1)
-
Sterile PBS
-
Fluorescence microscope
Procedure:
-
Preparation of Staining Solution:
-
Prepare the working staining solution by adding Calcein-AM (final concentration ~2 µM) and Ethidium homodimer-1 (final concentration ~4 µM) to sterile PBS. Protect the solution from light.[10]
-
-
Staining:
-
Wash the cell-seeded scaffolds twice with sterile PBS.
-
Add a sufficient volume of the staining solution to each scaffold to ensure complete coverage.
-
Incubate for 30-45 minutes at 37°C, protected from light.[10]
-
-
Washing:
-
Carefully remove the staining solution and wash the scaffolds three times with sterile PBS.[10]
-
-
Imaging:
-
Immediately visualize the scaffolds using a fluorescence microscope.
-
Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
Visualizations
Signaling Pathways and Experimental Workflows
Concluding Remarks
This compound remains a valuable and accessible photoinitiator for the fabrication of polymer scaffolds for a range of biomedical applications. Its use with visible light makes it particularly suitable for processes involving biological components. By carefully controlling the concentrations of the photoinitiator system components and the light exposure conditions, researchers can tailor the physical, mechanical, and biological properties of the resulting scaffolds. The protocols provided herein offer a starting point for the development and characterization of this compound-based polymer scaffolds for tissue engineering and drug development research. Further optimization will likely be necessary depending on the specific polymer system and intended application. It is also important to note that while this compound itself has been shown to have some level of cytotoxicity at higher concentrations, the unreacted monomer and byproducts of the polymerization process are often of greater concern for the biocompatibility of the final scaffold.[11][12] Therefore, thorough washing and purification of the scaffolds post-fabrication are critical steps.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ilexlife.com [ilexlife.com]
- 4. ESR study of this compound/amine photoinitiator systems using blue light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Blue-Light-Induced Photocurable and Weavable Hydrogel Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fabrication of Porous Scaffolds with a Controllable Microstructure and Mechanical Properties by Porogen Fusion Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reprocell.com [reprocell.com]
- 10. allevi3d.com [allevi3d.com]
- 11. This compound Inhibits Odontogenic Differentiation of Dental Pulp Cells and Triggers Release of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characteristics of a novel photoinitiator aceanthrenequinone-initiated polymerization and cytocompatibility of its triggered polymer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of Water-Soluble Camphorquinone Derivatives for Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of water-soluble camphorquinone (CQ) derivatives and their application as efficient photoinitiators for the preparation of hydrogels for biomedical applications. Traditional this compound suffers from poor water solubility, limiting its use in aqueous hydrogel systems. The protocols detailed below describe the synthesis of a carboxylated this compound (CQCOOH) derivative with enhanced water solubility and photoreactivity.
Overview and Advantages
Water-soluble photoinitiators are crucial for the fabrication of hydrogels in aqueous environments, particularly for biomedical applications such as tissue engineering and drug delivery. Carboxylated this compound (CQCOOH) offers significant advantages over its parent compound, this compound (CQ):
-
Enhanced Water Solubility: The addition of a carboxylic acid group significantly improves the solubility of this compound in aqueous solutions.
-
Increased Photoreactivity: CQCOOH exhibits higher photoreactivity, leading to faster hydrogel formation upon exposure to visible light.[1][2][3]
-
Improved Hydrogel Properties: Hydrogels prepared with CQCOOH demonstrate higher crosslink density and superior mechanical properties compared to those initiated with CQ.[1][2][3]
-
Biocompatibility: CQCOOH has been shown to be non-toxic to cells, making it a suitable photoinitiator for biomedical applications where cell viability is critical.[1][4]
Quantitative Data Summary
The following tables summarize the key physical and mechanical properties of carboxylated this compound and the resulting hydrogels in comparison to the conventional this compound.
Table 1: Physical Properties of this compound Derivatives [2][5]
| Property | Ketopinic Acid (KPA) | This compound (CQ) | Carboxylated this compound (CQCOOH) |
| Molecular Weight ( g/mol ) | 182.22 | 166.22 | 196.20 |
| Melting Point (°C) | 234-237 | 198-200 | 234–237 |
| Appearance | White crystalline powder | Yellow crystalline powder | Pale yellow crystalline powder |
| Water Solubility | Soluble | Poorly soluble | Much higher than CQ |
Table 2: Mechanical Properties of Hydrogels Prepared with CQ and CQCOOH Photoinitiating Systems
| Property | Hydrogel with CQ System | Hydrogel with CQCOOH System |
| Gelation Time | Slower | Faster (forms a hydrogel after 5 seconds of exposure)[2][3] |
| Crosslink Density | Lower | Higher[1][2] |
| Storage Modulus (G') | Lower | Higher |
| Degree of Conversion (DC%) | Lower | Higher[2] |
Experimental Protocols
Synthesis of Carboxylated this compound (CQCOOH)
This protocol describes the synthesis of CQCOOH from ketopinic acid (KPA) via oxidation.[1][2]
Materials:
-
Ketopinic acid (KPA)
-
Selenium dioxide (SeO₂)
-
Glacial acetic acid
-
Ethyl acetate (B1210297)
-
Distilled water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Combine ketopinic acid (4.0 g, 22 mmol) and selenium dioxide (3.4 g, 31 mmol) in a round-bottom flask.
-
Add glacial acetic acid (50 mL) to the flask.
-
Gently reflux the mixture for at least 24 hours.
-
After cooling, filter the suspension to remove solid residues.
-
Concentrate the filtrate under vacuum using a rotary evaporator to obtain an oily residue.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Wash the ethyl acetate solution with distilled water (10 times) in a separatory funnel to remove unreacted selenium dioxide and unconverted ketopinic acid.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the dried solution under vacuum to yield the carboxylated this compound product.
-
The purity of the product can be checked by TLC using an ethyl acetate-hexane mixture.[2]
Preparation of Hydrogels using the CQCOOH Photoinitiating System
This protocol details the preparation of a hydrogel using a three-component visible-light induced photoinitiating system.[1][2]
Materials:
-
HES-HEMA (hydroxyethyl starch-hydroxyethyl methacrylate) polymer or other suitable monomer/polymer
-
Carboxylated this compound (CQCOOH)
-
L-arginine (amine co-initiator)
-
Diphenyliodonium chloride (DPIC) (accelerator)
-
Distilled water
-
Dimethyl sulfoxide (B87167) (DMSO) (if needed for dissolving components)
-
Visible light source (e.g., dental curing lamp)
Procedure:
-
Dissolve the HES-HEMA polymer (e.g., 20 wt%) in distilled water. Sonicate if necessary to ensure complete dissolution.
-
Prepare the photoinitiator solution by dissolving CQCOOH (e.g., 0.25 mol%) in distilled water.
-
Add the amine co-initiator, L-arginine (e.g., 0.5 mol%), to the polymer solution and mix thoroughly.
-
Add the CQCOOH solution to the polymer-amine mixture.
-
Prepare all mixtures in the dark or in brown glass vials to prevent premature polymerization.
-
Finally, add the accelerator, DPIC (e.g., 0.5 wt%), to the mixture and stir gently for two hours to ensure homogeneity.
-
Pour the final mixture into a suitable mold.
-
Expose the mixture to a visible light source for a specified time (e.g., starting from 5 seconds) to initiate photopolymerization and form the hydrogel.[2][3]
Cytotoxicity Assays
The biocompatibility of the photoinitiator system components can be evaluated using standard cytotoxicity assays.[1][4]
3.3.1. MTT Assay (Cell Viability)
-
Seed human gingival fibroblast (HGF) cells in 96-well plates.
-
Expose the cells to different concentrations of CQCOOH, L-arginine, and DPIC individually.
-
After a predetermined incubation period, add MTT solution to each well.
-
Incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength to quantify cell viability.
3.3.2. LDH Assay (Cytotoxicity)
-
Seed HGF cells in 96-well plates.
-
Expose the cells to different concentrations of the photoinitiator system components.
-
After incubation, collect the cell culture medium.
-
Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the medium using a colorimetric assay. The amount of LDH activity is proportional to the number of dead cells.
Visualizations
Photoinitiation Signaling Pathway
The following diagram illustrates the mechanism of free radical generation by the this compound/amine photoinitiator system upon exposure to visible light.
Caption: Photoinitiation mechanism of this compound.
Experimental Workflow
The diagram below outlines the key steps involved in the synthesis of a water-soluble this compound derivative and its use in hydrogel fabrication and characterization.
Caption: Experimental workflow for hydrogel synthesis.
References
- 1. Carboxylated this compound as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylated this compound as vi... preview & related info | Mendeley [mendeley.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: In Situ Forming Hydrogels Using Camphorquinone Photoinitiation
Audience: Researchers, scientists, and drug development professionals.
Introduction
In situ forming hydrogels have emerged as highly promising materials in the biomedical field, offering the ability to be administered in a liquid state and subsequently crosslinked within a specific site in the body. This approach allows for minimally invasive application and the creation of implants that conform precisely to the surrounding tissue architecture. Photopolymerization, particularly using visible light, is an attractive method for triggering this in situ gelation due to its spatial and temporal control, rapid reaction rates, and generally good biocompatibility.
Camphorquinone (CQ) is a widely utilized photoinitiator for visible light-induced polymerization, especially in dental and biomedical applications. When exposed to blue light (typically in the 400-500 nm range), CQ becomes excited and can initiate a polymerization reaction in the presence of a co-initiator, usually a tertiary amine. This system's utility is expanding into areas like drug delivery, tissue engineering, and 3D cell culture. These application notes provide an overview of the principles, key components, and protocols for developing in situ forming hydrogels using this compound-based photoinitiation systems.
Principles of this compound Photoinitiation
The this compound/amine photoinitiation system relies on a free-radical polymerization mechanism. The process is initiated by the absorption of visible light by this compound, which transitions to an excited triplet state. This excited CQ molecule then interacts with an amine co-initiator, abstracting a hydrogen atom to generate an amine-derived free radical. These primary radicals then react with monomer or polymer chains containing reactive double bonds (e.g., acrylates, methacrylates), initiating the polymerization and crosslinking process that results in the formation of a 3D hydrogel network.[1] To enhance the efficiency of this process, a third component, an accelerator such as an iodonium (B1229267) salt (e.g., diphenyliodonium (B167342) chloride - DPIC), can be added to the system.
While effective, this compound itself has poor water solubility.[2] To address this limitation for aqueous hydrogel systems, more soluble derivatives like carboxylated this compound (CQCOOH) have been developed.[3][4][5] CQCOOH has demonstrated higher photoreactivity and biocompatibility in aqueous environments, making it a suitable alternative for biomedical applications.[3][5]
Key Components of the System
A typical in situ forming hydrogel system using this compound photoinitiation consists of the following:
-
Polymer/Monomer: The backbone of the hydrogel. This can be a natural polymer (e.g., hyaluronic acid, gelatin, dextran) or a synthetic polymer (e.g., polyethylene (B3416737) glycol - PEG) that has been functionalized with photoreactive groups like methacrylate (B99206) or acrylate. Monomers such as acrylamide (B121943) (AM) and N,N-dimethylacrylamide (DMAA) can also be used.[6]
-
Photoinitiator: this compound (CQ) or its derivatives (e.g., carboxylated this compound - CQCOOH).
-
Co-initiator: Typically a tertiary amine (e.g., ethyl-4-N,N-dimethylaminobenzoate (EDMAB), 2-(dimethylamino)ethyl methacrylate (DMAEMA), triethanolamine (B1662121) (TEOA), L-arginine, N-phenylglycine).
-
Accelerator (Optional): Iodonium salts like diphenyliodonium chloride (DPIC) or diphenyliodonium hexafluorophosphate (B91526) (DPIHP) can be included to enhance the initiation efficiency.
-
Solvent: For biomedical applications, this is typically an aqueous and biocompatible solvent such as phosphate-buffered saline (PBS) or cell culture medium. Dimethyl sulfoxide (B87167) (DMSO) may be used in small amounts to dissolve less soluble components.[3]
-
Bioactive Molecules (Optional): Drugs, proteins, or cells can be incorporated into the precursor solution for encapsulation within the hydrogel matrix upon photopolymerization.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on in situ forming hydrogels using this compound photoinitiation.
Table 1: Mechanical Properties of this compound-Initiated Hydrogels
| Polymer System | Photoinitiator System | Storage Modulus (G') | Compressive Modulus | Reference |
| Stereocomplexed PEG-PLA-MA | Low concentration photoinitiator | 6 - 32 kPa | Not Reported | [2] |
| HES-HEMA | CQCOOH-amine-DPIC | Higher than CQ system | Higher than CQ system | [3] |
| Poly(DMAA/AM) | CQ/DPI | Not explicitly quantified | Not explicitly quantified | [6] |
Table 2: Biocompatibility of Photoinitiator System Components
| Component | Concentration | Cell Type | Viability | Assay | Reference |
| CQCOOH | High concentrations | Human Gingival Fibroblasts (HGF) | No toxic effects | MTT, LDH | [3] |
| L-arginine | High concentrations | Human Gingival Fibroblasts (HGF) | No toxic effects | MTT, LDH | [3] |
| N-phenylglycine | High concentrations | Human Gingival Fibroblasts (HGF) | No toxic effects | MTT, LDH | [3] |
| DPIC | > 0.25% | Human Gingival Fibroblasts (HGF) | Considerably decreased | MTT, LDH | [3] |
| Pullulan-HEMA hydrogel | CQCOOH-folic acid-iodonium salt | Human Bone Sarcoma (SW1353) | ~85-92% (10s irradiation) | MTT | [7] |
| Pullulan-HEMA hydrogel | CQCOOH-folic acid-iodonium salt | Human Bone Sarcoma (SW1353) | ~95-98% (60s irradiation) | MTT | [7] |
Table 3: Photopolymerization Parameters
| Polymer System | Photoinitiator System | Irradiation Time | Outcome | Reference |
| HES-HEMA | CQCOOH-amine-DPIC | 5 seconds | Hydrogel formation | [3] |
| Pullulan-HEMA | CQCOOH-folic acid-iodonium salt | 10 seconds | Acceptable hydrogel formation | [7] |
Experimental Protocols
Protocol 1: Preparation of a Basic In Situ Forming Hydrogel
This protocol describes the general procedure for preparing a hydrogel using a polymer functionalized with methacrylate groups.
Materials:
-
Methacrylated polymer (e.g., HES-HEMA, PEGDA)
-
This compound (CQ) or Carboxylated this compound (CQCOOH)
-
Amine co-initiator (e.g., L-arginine)
-
Accelerator (e.g., DPIC) - optional
-
Solvent (e.g., distilled water, PBS, or a water/DMSO mixture)
-
Visible light source (e.g., dental curing lamp, LED lamp with appropriate wavelength)
-
Molds (e.g., polypropylene (B1209903) molds)
Procedure:
-
Polymer Dissolution: Dissolve the methacrylated polymer in the chosen solvent to the desired concentration (e.g., 20 wt%). This may require stirring for several hours.
-
Photoinitiator Preparation: In a separate light-protected vial, dissolve the photoinitiator (e.g., 0.25 mol% CQCOOH) in the solvent. A small amount of DMSO may be needed if using CQ.
-
Mixing: Add the photoinitiator solution to the polymer solution and mix thoroughly.
-
Co-initiator Addition: Add the amine co-initiator (e.g., 0.5 mol% L-arginine) to the mixture and stir until fully dissolved.
-
Accelerator Addition (Optional): If using an accelerator, add it to the mixture (e.g., 0.5 wt% DPIC) and stir.
-
Casting: Pour the final precursor solution into molds of the desired shape and thickness.
-
Photopolymerization: Expose the precursor solution in the molds to a visible light source for a specific duration (e.g., 5-60 seconds). The irradiation time will depend on the photoinitiator concentration, light intensity, and desired hydrogel properties.
-
Hydrogel Retrieval: Carefully remove the crosslinked hydrogel from the mold for subsequent characterization.
Protocol 2: Encapsulation of Cells in a this compound-Initiated Hydrogel
This protocol outlines the steps for encapsulating living cells within a hydrogel for 3D cell culture applications. All steps should be performed under sterile conditions.
Materials:
-
Sterile, methacrylated polymer solution in a biocompatible buffer (e.g., PBS, cell culture medium)
-
Sterile, aqueous solution of a water-soluble photoinitiator (e.g., CQCOOH) and co-initiator
-
Cell suspension at a known concentration
-
Visible light source with controlled intensity and wavelength
-
Sterile molds or culture plates
Procedure:
-
Cell Preparation: Harvest and pellet the desired cells. Resuspend the cell pellet in a small volume of sterile culture medium.
-
Precursor Solution Preparation: In a sterile tube, combine the sterile methacrylated polymer solution with the sterile photoinitiator/co-initiator solution.
-
Cell Suspension: Gently and thoroughly mix the cell suspension with the hydrogel precursor solution to achieve the desired final cell concentration. Work quickly to prevent cell settling.
-
Casting: Pipette the cell-laden precursor solution into sterile molds or the wells of a culture plate.
-
Photopolymerization: Expose the cell-laden solution to the visible light source for a predetermined time. The light intensity and exposure time should be optimized to ensure sufficient gelation while minimizing potential cytotoxicity.
-
Cell Culture: After polymerization, add sterile culture medium to the hydrogels.
-
Incubation: Incubate the cell-laden hydrogels at 37°C and 5% CO2. Change the culture medium regularly.
-
Analysis: Analyze cell viability and function at desired time points using appropriate assays (e.g., Live/Dead staining, metabolic assays).
Protocol 3: Drug Loading and In Vitro Release Study
This protocol describes two common methods for loading a drug into the hydrogel and a general procedure for assessing its release profile.
Materials:
-
Prepared hydrogels (from Protocol 5.1)
-
Drug of interest
-
Appropriate solvent for the drug
-
Release medium (e.g., PBS at a specific pH)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or other analytical instrument for drug quantification
Procedure:
A. Drug Loading
-
Method 1: In Situ Loading (for hydrophilic drugs)
-
Dissolve the drug directly into the hydrogel precursor solution before photopolymerization.
-
Proceed with the photopolymerization as described in Protocol 5.1. The drug will be entrapped within the hydrogel matrix.
-
-
Method 2: Post-Loading (Swelling-diffusion method)
-
Prepare drug-free hydrogels as described in Protocol 5.1.
-
Dry the hydrogels (e.g., by lyophilization).
-
Immerse the dried hydrogels in a concentrated solution of the drug for a specified period (e.g., 24 hours) to allow for swelling and drug diffusion into the hydrogel network.
-
Remove the hydrogels from the drug solution and gently blot the surface to remove excess solution.
-
B. In Vitro Drug Release
-
Place the drug-loaded hydrogel into a known volume of release medium (e.g., PBS, pH 7.4).
-
Place the container in a shaking incubator or water bath at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain a constant volume.
-
Quantify the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Photoinitiation mechanism of the this compound/Amine system.
Caption: General workflow for hydrogel preparation and characterization.
Caption: Workflow for 3D cell encapsulation in a photoinitiated hydrogel.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Camphorquinone Concentration to Mitigate Yellowing in Dental Resins
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with camphorquinone (CQ) as a photoinitiator in dental resins. The following information will help address common issues related to yellowing and assist in optimizing experimental formulations.
Troubleshooting Guide
Issue: Experimental resin composite appears excessively yellow before and after curing.
Possible Cause 1: High this compound Concentration
This compound itself is a yellow powder, and its inherent color can be imparted to the resin matrix.[1][2] While CQ undergoes some photobleaching during polymerization, unreacted CQ can remain, contributing to a persistent yellow hue.[3][4]
Solution:
-
Reduce CQ Concentration: Systematically decrease the weight percentage (wt%) of CQ in your formulation. Studies have shown that while a sufficient amount of CQ is necessary for adequate polymerization, excessive concentrations lead to increased yellowing without a proportional improvement in mechanical properties.[5][6] A concentration of around 1 wt% has been suggested as an optimal balance for flowable composites.[5][7]
-
Evaluate Alternative Photoinitiators: Consider partially or fully replacing CQ with alternative photoinitiators that have a less pronounced yellowing effect, such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) or 1-phenyl-1,2-propanedione (B147261) (PPD).
Possible Cause 2: Amine Co-initiator Oxidation
Tertiary amines, often used as co-initiators with CQ, can oxidize over time, leading to discoloration and a yellowing effect in the final composite.[1][8]
Solution:
-
Amine-Free Photoinitiator Systems: Explore the use of Type I photoinitiators like TPO, which do not require a tertiary amine co-initiator, thereby increasing color stability.[1][2]
-
Optimize Amine Concentration: If a CQ/amine system is necessary, ensure the amine concentration is optimized. The ratio of CQ to the amine co-initiator can influence the efficiency of polymerization and color stability.[2]
Issue: Resin composite shows significant yellowing over time (aging).
Possible Cause: Long-term degradation of the photoinitiator system.
The long-term color instability of dental composites can be attributed to the degradation of the amine structure produced during polymerization when using a CQ/amine system.[4]
Solution:
-
Incorporate Color-Stable Photoinitiators: Formulations containing TPO have shown higher color stability upon aging compared to those with CQ/amine systems.[2]
-
Ensure Complete Curing: Under-cured resins can have more residual monomers and unreacted photoinitiator components, which can contribute to yellowing over time.[4] Ensure adequate light intensity and exposure time during curing.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause a yellow tint in dental composites?
A1: this compound (CQ) is an intense yellow-colored powder.[2] This inherent color is transferred to the resin composite upon mixing. Although CQ undergoes a process called photobleaching during light curing, where its yellow color diminishes, some unreacted CQ can remain, leading to a residual yellow hue.[3][4] Additionally, the tertiary amine co-initiators often used with CQ can oxidize, which also contributes to yellowing.[1]
Q2: What is the typical concentration range for this compound in dental resins?
A2: The concentration of CQ in commercial dental resins typically ranges from 0.17% to 1.03% by weight of the resinous portion.[2] However, some studies have found the actual range in composites to be between 0.03% and 0.09% by weight.[2] The optimal concentration depends on the specific resin matrix, filler type and loading, and the desired balance between curing efficiency, mechanical properties, and color stability.
Q3: How does reducing the this compound concentration affect the properties of the composite?
A3: Reducing the CQ concentration can decrease the yellowing of the composite.[1] However, it can also negatively impact the degree of conversion and depth of cure if the concentration falls below an optimal level.[5] It is crucial to find a balance where yellowing is minimized without compromising the essential physical and mechanical properties of the material. For some flowable composites, 1 wt% CQ has been identified as providing a good balance of properties.[5][7]
Q4: Are there alternatives to this compound that cause less yellowing?
A4: Yes, several alternative photoinitiators are known to cause less yellowing than CQ. These include:
-
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO): A Type I photoinitiator that does not require a co-initiator and exhibits greater color stability.[1][2]
-
1-Phenyl-1,2-propanedione (PPD): Can be used to reduce or eliminate CQ and its associated yellowing without impairing the degree of conversion.[9]
-
Lucirin TPO: A commercially available form of TPO used in some dental composites.[10]
-
Ivocerin: A dibenzoyl germanium compound that is more efficient than CQ.[1]
-
Bisacylphosphine oxide (BAPO): A Type I photoinitiator that does not require a tertiary amine.[2]
Q5: Can I combine this compound with other photoinitiators?
A5: Yes, combining CQ with other photoinitiators is a common strategy. For instance, using TPO synergistically with CQ can improve aesthetic properties and the degree of conversion while allowing for a reduction in the amount of CQ used.[2][10]
Data Presentation
Table 1: Effect of this compound (CQ) Concentration on the Properties of an Experimental Flowable Resin Composite.
| CQ Concentration (wt%) | Degree of Conversion (%) | Depth of Cure (mm) | Flexural Strength (MPa) | Yellowing (b* value) |
| 0.25 | 40.7 | 2 | 72.8 | 12.8 |
| 0.50 | 50.2 | 2 | 85.3 | 14.1 |
| 1.00 | 61.3 | 3 | 94.1 | 15.1 |
| 1.50 | 62.1 | 2 | 88.7 | 17.2 |
| 2.00 | 63.5 | 2 | 85.9 | 18.3 |
Data adapted from a study on BisGMA/TEGDMA-based flowable composites.[5][7] A higher b* value indicates greater yellowing.
Table 2: Comparison of Photoinitiator Systems and their Impact on Yellowing.
| Photoinitiator System | Yellowing (b* value) | Co-initiator Required | Key Advantage |
| CQ / DMAEMA | Higher | Yes (Tertiary Amine) | Widely used, effective with most curing lights |
| TPO (0.27 wt%) | Lower | No | High color stability |
| TPO (1.0 wt%) | Closer to CQ/DMAEMA | No | Higher hardness than lower TPO concentrations |
| PPD | Lower than CQ | Can be used with or without | Reduces yellowing without impairing conversion |
Qualitative comparison based on multiple studies.
Experimental Protocols
Protocol 1: Measurement of Color Stability
This protocol outlines the procedure for evaluating the color of experimental resin composites using a spectrophotometer.
1. Specimen Preparation: a. Prepare disc-shaped specimens of the resin composite using a standardized mold (e.g., 7 mm diameter x 2 mm thickness).[10] b. Press the uncured composite between two glass slides with a polyester (B1180765) strip to create a smooth surface. c. Light-cure the specimens according to the manufacturer's instructions or your experimental parameters (e.g., 40 seconds with a quartz-tungsten-halogen light-curing unit).[10]
2. Initial Color Measurement: a. Use a spectrophotometer to measure the color of the specimens immediately after curing.[11] b. Record the CIELAB color space values (L, a, b).[8][11] The L value represents lightness, a* represents the green-red axis, and b* represents the blue-yellow axis. A higher b* value indicates greater yellowness.
3. Aging: a. Store the specimens in a relevant medium, such as artificial saliva or distilled water, at 37°C for a specified period (e.g., 24 hours, 7 days, 30 days).[10] A control group can be stored in room air.[10]
4. Final Color Measurement: a. After the aging period, retrieve the specimens, blot them dry, and repeat the color measurement using the spectrophotometer.
5. Calculation of Color Change (ΔE): a. Calculate the color change (ΔE) using the following formula:[8] ΔE = [(ΔL)² + (Δa)² + (Δb)²]¹/² Where ΔL, Δa, and Δb are the differences in the respective values before and after aging. b. A ΔE value greater than 3.3 is considered clinically perceptible.[11]
Protocol 2: Determination of Degree of Conversion (DC)
This protocol describes the use of Fourier Transform Infrared (FTIR) spectroscopy to determine the percentage of reacted aliphatic C=C bonds.
1. Uncured Spectrum Acquisition: a. Place a small amount of the uncured resin composite on the FTIR spectrometer's attenuated total reflectance (ATR) crystal. b. Acquire the infrared spectrum.
2. Cured Spectrum Acquisition: a. Light-cure a specimen of the same composite directly on the ATR crystal for the specified time. b. Acquire the infrared spectrum of the cured specimen.
3. Calculation of Degree of Conversion: a. Measure the peak height of the aliphatic C=C stretching vibration at approximately 1638 cm⁻¹ and a stable aromatic C=C stretching vibration at approximately 1608 cm⁻¹ for both the cured and uncured spectra.[8] b. Calculate the degree of conversion (DC) using the following formula:[8] DC (%) = [1 - ( (C=C cured / Aromatic cured) / (C=C uncured / Aromatic uncured) )] x 100
Visualizations
Caption: Photoinitiation mechanisms for CQ (Type II) and TPO (Type I) systems.
Caption: Workflow for optimizing this compound concentration in dental resins.
References
- 1. mdpi.com [mdpi.com]
- 2. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. leeannbrady.com [leeannbrady.com]
- 5. Effect of this compound Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. oraljournal.com [oraljournal.com]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. Assessment of changes in color and color parameters of light-cured composite resin after alternative polymerization methods - PMC [pmc.ncbi.nlm.nih.gov]
Improving Camphorquinone photoinitiation efficiency with co-initiators
Welcome to the technical support center for camphorquinone (CQ) photoinitiation systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their photopolymerization experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my polymerization incomplete or showing a low degree of conversion?
A1: Several factors can contribute to incomplete polymerization:
-
Inadequate Light Source: Ensure your light curing unit's emission spectrum aligns with this compound's absorption peak, which is approximately 468 nm.[1][2][3] LED and halogen curing units are commonly used, but their spectral output can vary.[4]
-
Incorrect Initiator/Co-initiator Concentration: The ratio and concentration of CQ and the amine co-initiator are critical.[5] An imbalance can lead to inefficient free radical generation. Generally, CQ concentrations range from 0.1% to 1.5% by weight.[6]
-
Presence of Inhibitors: Oxygen is a potent inhibitor of free radical polymerization. Ensure your experimental setup minimizes oxygen exposure. Additionally, ensure monomers are free from inhibitors used for storage. Butylated hydroxytoluene (BHT) is a common inhibitor that can be added to control the reaction.[6]
-
Insufficient Light Exposure: The duration and intensity of light exposure are crucial. Insufficient light energy will result in a low concentration of generated free radicals.
Q2: Why does my polymerized material have a yellow tint?
A2: The yellowing is often attributed to the this compound itself, which is a yellow compound.[7][8] While CQ undergoes photobleaching during polymerization, incomplete conversion can leave residual yellow CQ.[9] Additionally, the oxidation of the amine co-initiator over time can also contribute to discoloration.[8][10] To mitigate this, consider optimizing the CQ/amine concentration or exploring alternative, less yellowing photoinitiators like TPO or PPD.[7][8][11]
Q3: What are the most common co-initiators for this compound and how do they work?
A3: Tertiary amines are the most common and effective co-initiators for this compound, which is a Norrish Type II photoinitiator.[12][13][14] Examples include:
-
Ethyl-4-dimethylaminobenzoate (EDMAB)[11]
-
N,N-dimethyl-p-toluidine (DMPT)[11]
-
2-(N,N-dimethylamino)ethyl methacrylate (B99206) (DMAEMA)[12]
Upon light absorption, CQ transitions to an excited triplet state. It then interacts with the tertiary amine (a hydrogen donor) to form an excited state complex or "exciplex".[15] Through a process of electron and proton transfer, an amine-derived free radical is generated, which then initiates the polymerization of the monomers.[12][13][15]
Q4: Can I use this compound without a co-initiator?
A4: While this compound can generate free radicals on its own upon irradiation, its efficiency is very low.[15][16] For practical polymerization rates and achieving a high degree of conversion, a co-initiator, typically a tertiary amine, is essential to accelerate the process.[13][15] Some studies have shown that in certain monomer systems, like those containing urethane (B1682113) dimethacrylate (UDMA), CQ can initiate polymerization in the absence of an amine co-initiator due to the presence of labile hydrogen atoms in the monomer structure itself.[17]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Polymerization Rate | 1. Low light intensity. 2. Mismatch between light source and CQ absorption spectrum.[2] 3. Suboptimal CQ/co-initiator concentration.[5] 4. Presence of oxygen. | 1. Increase light intensity or exposure time. 2. Verify your light source's spectral output is centered around 468 nm. 3. Titrate CQ and co-initiator concentrations to find the optimal ratio. 4. Perform polymerization under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Curing Depth | 1. High CQ concentration causing light attenuation.[9] 2. Insufficient light penetration. 3. Low light intensity. | 1. Reduce CQ concentration; an excess can hinder light penetration.[9] 2. Use a higher intensity light source. 3. Consider a layered curing approach for thick samples. |
| High Cytotoxicity of the Final Product | 1. Leachable unreacted monomers. 2. Residual photoinitiator or co-initiator. 3. Toxicity of the co-initiator itself (e.g., DMPT). | 1. Optimize curing parameters to maximize the degree of conversion. 2. Consider using a polymerizable co-initiator like DMAEMA to incorporate it into the polymer network.[12] 3. Evaluate less toxic co-initiators. |
| Inconsistent Results | 1. Variability in sample preparation. 2. Fluctuation in light source output. 3. Presence of moisture or solvent.[18] | 1. Standardize all experimental parameters, including component concentrations and mixing procedures. 2. Regularly check the output of your light curing unit. 3. Ensure all components are anhydrous, as water can interfere with the polymerization of hydrophobic resins.[18] |
Quantitative Data Summary
Table 1: Effect of this compound (CQ) Concentration on Mechanical Properties of a Bis-GMA/UDMA/TEGDMA Resin System.
| CQ Concentration (wt%) | BHT Concentration (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Degree of Conversion (%) | Contraction Stress (MPa) |
| 0.1 | 0.0 | Moderate | Moderate | ~70 | Moderate |
| 0.5 | 0.0 | Increasing | Increasing | - | - |
| 1.0 | 0.0 | Increasing | Increasing | - | - |
| 1.5 | 0.0 | Increasing | Increasing | - | - |
| 1.5 | 0.5 | High | High | - | Low |
| 1.5 | 1.0 | High | High | - | Low |
| 1.5 | 1.5 | High | High | - | Low |
Data adapted from a study investigating the interplay of CQ and the inhibitor BHT.[6] Note: "-" indicates data not specified in the summary of the source.
Table 2: Influence of CQ Concentration on Properties of a Flowable BISGMA/TEGDMA Composite.
| CQ Concentration (wt%) | Degree of Conversion (%) | Softening Rate (%) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Shrinkage Stress (MPa) |
| 0.25 | Low | High | High | Low | Low |
| 0.50 | Moderate | Moderate | High | - | - |
| 1.00 | High | Low | High | High | High |
| 1.50 | High | Low | Low | High | High |
| 2.00 | High | Low | Low | High | High |
This table summarizes findings that identify 1 wt% as an optimal CQ concentration for balancing various properties in a flowable composite.[9] Note: "-" indicates data not specified in the summary of the source.
Experimental Protocols
Protocol 1: Measuring the Degree of Conversion (DC) using Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Prepare the uncured resin mixture with the desired concentrations of monomer, CQ, and co-initiator.
-
Place a small drop of the uncured resin between two transparent films (e.g., Mylar) pressed between glass slides to create a thin, uniform film.
-
-
Initial Spectrum Acquisition (Uncured):
-
Obtain the FTIR spectrum of the uncured sample. Identify the absorbance peak of the aliphatic carbon-carbon double bond (C=C) of the methacrylate group, typically around 1637 cm⁻¹.[9]
-
Identify the absorbance peak of an internal standard that does not change during polymerization, such as the aromatic C=C bond from Bis-GMA, typically around 1608 cm⁻¹.[9]
-
-
Photopolymerization:
-
Expose the sample to a light curing unit for the specified time and intensity.
-
-
Final Spectrum Acquisition (Cured):
-
Obtain the FTIR spectrum of the cured sample in the same position.
-
-
Calculation of Degree of Conversion:
-
Calculate the ratio of the aliphatic to aromatic peak heights for both the uncured and cured samples.
-
The Degree of Conversion is calculated using the following formula: DC (%) = [1 - (Ratio_cured / Ratio_uncured)] * 100[9]
-
Protocol 2: Synthesis of an Experimental Dental Resin Composite
-
Resin Matrix Preparation:
-
In a light-proof container, mix the base monomers (e.g., Bis-GMA and TEGDMA) until a homogeneous solution is achieved. Gentle heating and magnetic stirring can be used.[19]
-
-
Initiator System Addition:
-
Add the desired weight percentage of this compound and the amine co-initiator to the monomer mixture. Stir in the dark until completely dissolved.[19]
-
-
Inhibitor Addition:
-
Filler Incorporation:
-
Gradually add silanized filler particles (e.g., borosilicate glass) to the resin matrix and mix thoroughly until a uniform paste is formed.[6]
-
-
Degassing:
-
To remove any entrapped air bubbles, centrifuge the composite paste or place it under a vacuum.
-
Diagrams
Caption: Photoinitiation mechanism of this compound with a tertiary amine co-initiator.
Caption: Workflow for assessing the performance of different co-initiator systems.
Caption: A logical guide for troubleshooting low polymerization efficiency.
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. Comparison of Light-Emitting Diode-Curing Unit and Halogen-Based Light-Curing Unit for the Polymerization of Orthodontic Resins: An In vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials [sinocurechem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing light-cured composite through variations in this compound and butylhydroxytoluene concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. researchgate.net [researchgate.net]
- 9. Effect of this compound Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of combining photoinitiators on cure efficiency of dental resin-based composites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carboxylated this compound as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application - Arabian Journal of Chemistry [arabjchem.org]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Troubleshooting low degree of conversion with Camphorquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to low degree of conversion in photopolymerization experiments using Camphorquinone (CQ).
Frequently Asked Questions (FAQs)
Q1: What is this compound (CQ) and how does it initiate polymerization?
This compound is a widely used Type II photoinitiator for free-radical polymerization.[1][2][3] It is a yellow solid that absorbs light in the blue region of the visible spectrum, with a maximum absorption peak at approximately 468 nm.[2][3][4][5] This absorption range is compatible with the emission spectra of common light-curing units (LCUs), such as blue LED lamps.[3][4][6]
As a Type II initiator, CQ requires a co-initiator, typically a tertiary amine (e.g., DMAEMA, EDMAB), to efficiently generate the free radicals necessary for polymerization.[1][2][3][6] The initiation process occurs via the following mechanism:
-
CQ absorbs a photon of blue light (hv) and is promoted from its ground state to an excited singlet state.
-
It then undergoes intersystem crossing to a more stable, longer-lived excited triplet state.
-
The excited triplet CQ molecule interacts with a hydrogen-donating co-initiator (the amine), forming an excited state complex or "exciplex".
-
Within this complex, the CQ abstracts a hydrogen atom from the amine, resulting in the formation of two radicals: an inactive ketyl radical and a highly reactive amino radical.
-
The amino radical is responsible for attacking the monomer's carbon-carbon double bonds, thereby initiating the polymerization chain reaction.[3][6]
Q2: What are the primary causes of a low degree of conversion (DC)?
A low degree of monomer-to-polymer conversion can compromise the final mechanical properties and biocompatibility of the material.[2][7][8] The most common causes can be grouped into four main categories: the photoinitiator system, the light curing process, environmental factors, and the resin formulation itself.
Key issues include:
-
Sub-optimal Initiator/Co-initiator Concentration: Both insufficient and excessive concentrations of CQ can lead to poor results.[1][3][7] Similarly, the ratio of CQ to the amine co-initiator is critical for efficient radical generation.[9]
-
Light Curing Parameters: A mismatch between the light source's emission spectrum and CQ's absorption spectrum is a primary cause of failure.[1][6] Low light intensity or insufficient exposure time will not provide the energy required for adequate polymerization.[2][10]
-
Oxygen Inhibition: The presence of atmospheric oxygen is a potent inhibitor of free-radical polymerization. It reacts with initiating radicals to form stable, non-reactive peroxyl radicals, resulting in a tacky, uncured surface layer.[11][12][13]
-
Light Attenuation: Fillers, pigments, or a high concentration of CQ itself can scatter or absorb light, reducing its penetration depth and leading to incomplete curing in thicker samples.[1][3]
Troubleshooting Guides
Problem 1: Degree of conversion is low despite confirming all components are in the formulation.
If you are experiencing a low DC, follow this troubleshooting workflow to diagnose the potential cause.
Problem 2: How do I optimize the concentration of this compound and its co-initiator?
The concentration of CQ and the ratio of CQ to its co-initiator are critical variables. An insufficient concentration of the photoinitiator system will result in a low degree of conversion.[7] Conversely, an excessive concentration of CQ does not improve conversion beyond a certain point and can hinder the depth of cure by blocking light penetration.[1][3] The intense yellow color of CQ can also be a disadvantage at high concentrations.[6]
CQ Concentration: For many flowable resin composites, a CQ concentration of 1 wt% has been identified as optimal, providing a good balance between degree of conversion, depth of cure, and mechanical properties.[3][7]
Table 1: Effect of CQ Concentration on Resin Composite Properties (Data summarized from Pires et al., 2018)[3][7]
| CQ Conc. (wt%) | Degree of Conversion (%) | Flexural Strength (MPa) | Depth of Cure (mm) | Key Observation |
| 0.25 | Low | Lower | 2 | Insufficient polymerization.[3] |
| 0.50 | Moderate | Moderate | 2 | Improved but still sub-optimal.[3] |
| 1.00 | High | Higher | 3 | Optimal balance of properties. [3][7] |
| 1.50 | High | Lower | 2 | No significant DC increase; reduced depth of cure.[3] |
| 2.00 | High | Lower | 2 | No benefit over 1%; increased yellowing.[3] |
Co-initiator Ratio and Type: The efficiency of polymerization depends heavily on the type of amine co-initiator and its ratio to CQ.[1] For binary systems (CQ/Amine), a CQ:Amine weight ratio of 1:2 has been shown to achieve a higher degree of conversion than a 2:1 ratio.[9]
The addition of a third component, such as an iodonium (B1229267) salt (e.g., OPPI, DPI), can create a ternary photoinitiator system . These systems often exhibit a higher rate and degree of conversion than binary systems because the iodonium salt can generate an additional active phenyl radical, increasing initiation efficiency.[1][9][14]
Table 2: Effect of Initiator System Composition on Degree of Conversion (%) (Data summarized from Shin D. & Rawls HR., 2009 and Kim et al., 2012)[9][14]
| System Type | Initiator Composition (wt%) | DC% after 60s | DC% after 300s |
| Binary (1:2) | 0.5% CQ / 1.0% DMAEMA | ~65% | >70% |
| Binary (2:1) | 1.0% CQ / 0.5% DMAEMA | ~55% | ~65% |
| Ternary | 0.2% CQ / 1.0% OPPI / 0.2% DMAEMA | >75% | >80% |
Problem 3: How can I mitigate oxygen inhibition?
Oxygen inhibition is a surface phenomenon that can be addressed by preventing atmospheric oxygen from coming into contact with the resin during curing.
-
Inert Atmosphere: The most effective method is to perform the photopolymerization in an inert atmosphere, such as a nitrogen or argon-filled glovebox.
-
Barrier Layers: For applications where an inert atmosphere is not feasible, a barrier layer can be applied to the surface of the resin before light curing. Common barriers include:
-
Formulation Additives: Incorporating oxygen scavengers, such as phosphine (B1218219) derivatives, into the resin formulation can enhance polymerization efficiency in the presence of air.[12][16] These additives work by converting the non-reactive peroxyl radicals into initiating species.[16]
Experimental Protocols
Measuring Degree of Conversion using FTIR Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy is the most common and reliable technique for determining the degree of conversion in methacrylate-based resins.[15][17][18] The method quantifies the reduction of aliphatic carbon-carbon double bonds (C=C) as they are converted into single bonds (C-C) during polymerization.
Methodology:
-
Sample Preparation (Uncured):
-
Place a small drop of the liquid, uncured resin between two KBr pellets or on the ATR crystal of the spectrometer.
-
Record the absorbance spectrum. Identify the peak corresponding to the aliphatic C=C stretching vibration, which is typically found at 1638 cm⁻¹ .[15][19]
-
Identify an internal standard peak that does not change during polymerization. The aromatic C=C bond, often present in monomers like Bis-GMA, is commonly used and appears around 1608 cm⁻¹ .[15][19]
-
Calculate the ratio of the height of the aliphatic peak to the aromatic peak for the uncured sample.
-
-
Polymerization:
-
Prepare a sample of a standardized thickness (e.g., 1-2 mm).
-
Expose the sample to the light-curing unit under the desired experimental conditions (e.g., specific irradiance, time, and distance). To prevent oxygen inhibition on the surface being measured, cure against a transparent matrix strip.[15]
-
-
Sample Preparation (Cured):
-
After a set period (e.g., 24 hours in the dark to allow for post-curing), retrieve the cured sample.[18]
-
If using transmission FTIR, pulverize a portion of the cured sample into a fine powder and mix it with KBr powder to form a pellet.[18] If using ATR-FTIR, press the cured sample surface firmly against the crystal.
-
Record the absorbance spectrum of the cured polymer.
-
-
Calculation of Degree of Conversion (DC%):
-
Measure the heights of the aliphatic (1638 cm⁻¹) and aromatic (1608 cm⁻¹) peaks from the cured sample's spectrum.
-
Calculate the DC using the following formula[19]:
DC (%) = [1 - ( (Aliphatic Peak_cured / Aromatic Peak_cured) / (Aliphatic Peak_uncured / Aromatic Peak_uncured) )] x 100
-
Other Analytical Methods: While FTIR is the most common, other techniques can also be used to measure the degree of conversion, including:
-
Raman Spectroscopy [17]
-
Nuclear Magnetic Resonance (NMR) [17]
-
Microhardness Testing: Can be used to assess the depth of cure and infer the degree of conversion at different depths.[3][7]
References
- 1. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Effect of this compound Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longchangchemical.com [longchangchemical.com]
- 5. Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials [sinocurechem.com]
- 6. oraljournal.com [oraljournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. researchgate.net [researchgate.net]
- 11. Delayed post-curing stage and oxygen inhibition of free-radical polymerization of dimethacrylate resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjpmr.com [wjpmr.com]
- 13. Oxygen inhibition layer: A dilemma to be solved - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degree of conversion and color stability of the light curing resin with new photoinitiator systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative evaluation of the degree of conversion of four different composites polymerized using ultrafast photopolymerization technique: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Polymerization Shrinkage Stress with Camphorquinone
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on minimizing polymerization shrinkage stress in dental composites, with a specific focus on the role of the photoinitiator, Camphorquinone (CQ). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Polymerization Shrinkage Stress | High concentration of this compound (CQ). | Reduce the CQ concentration. Studies have shown that lower concentrations of CQ can lead to a slower polymerization rate, allowing for more stress relaxation.[1] However, be aware that reducing CQ concentration can also decrease the degree of conversion and mechanical properties if not optimized.[1][2] |
| Inappropriate co-initiator type or concentration. | Optimize the co-initiator system. Tertiary amines are common co-initiators with CQ. The ratio of CQ to the co-initiator can influence the polymerization kinetics and subsequent stress.[3][4] Consider alternative co-initiators that may enhance efficiency at lower CQ concentrations. | |
| Rapid polymerization rate from high-intensity, continuous light curing. | Employ a "soft-start" or "pulse-delay" curing protocol. These methods slow down the initial polymerization reaction, extending the pre-gel phase and allowing for more stress relief.[5][6][7] | |
| Bulk filling of the composite material. | Utilize an incremental layering technique. Applying and curing the composite in thin layers (typically 2mm or less) reduces the volume of material polymerizing at once and can decrease the overall shrinkage stress.[2][8][9][10] | |
| High filler content leading to increased stiffness. | While higher filler content reduces the overall volumetric shrinkage, it can increase the elastic modulus of the composite, potentially leading to higher stress. Optimize the filler content and consider using a low-modulus liner.[5] | |
| Low Degree of Conversion | Insufficient this compound (CQ) concentration. | While lower CQ concentrations can reduce stress, a minimum concentration is required for adequate polymerization. For BisGMA/TEGDMA-based composites, a concentration of around 1 wt% is often cited as a good balance.[1] |
| Inadequate light curing time or intensity. | Ensure the light curing unit is properly calibrated and that the exposure time and intensity are sufficient for the specific composite formulation and increment thickness. | |
| Presence of polymerization inhibitors. | While inhibitors like Butylated Hydroxytoluene (BHT) can be used to control the reaction rate and reduce stress, excessive amounts can significantly lower the degree of conversion.[11][12] | |
| Post-operative Sensitivity or Marginal Staining | Gap formation at the tooth-restoration interface due to high shrinkage stress. | This is a clinical manifestation of high polymerization shrinkage stress. Address the root cause by implementing the stress-reducing strategies outlined above, such as optimizing the CQ concentration, using a soft-start curing protocol, and employing an incremental layering technique. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (CQ) initiates polymerization and how does this relate to shrinkage stress?
A1: this compound is a Type II photoinitiator. When exposed to blue light (in the 400-500 nm wavelength range), CQ absorbs photons and transitions to an excited triplet state. In this state, it interacts with a co-initiator, typically a tertiary amine, to generate free radicals. These free radicals then initiate the polymerization of methacrylate (B99206) monomers, converting them into a cross-linked polymer network. Polymerization shrinkage is an inherent consequence of this process as the intermolecular van der Waals forces in the liquid monomer are replaced by shorter, covalent bonds in the solid polymer, leading to a reduction in volume. The stress arises because this shrinkage is constrained by the bonded cavity walls.[1][13][14]
Q2: How does adjusting the concentration of this compound (CQ) affect polymerization shrinkage stress?
A2: Lowering the concentration of CQ generally leads to a reduction in polymerization shrinkage stress.[1][2] This is primarily because a lower concentration of the photoinitiator results in a slower polymerization reaction rate.[1] A slower reaction provides more time for the composite to flow and relieve stress before it reaches a rigid state (the gel point). However, it is crucial to maintain a sufficient concentration of CQ to achieve an adequate degree of conversion and ensure the final restoration has satisfactory mechanical properties.[1][2]
Q3: What is the role of a co-initiator when using this compound (CQ) and how does it influence shrinkage stress?
A3: A co-initiator, usually a tertiary amine, is essential for the efficient functioning of CQ. It acts as a hydrogen donor, reacting with the excited CQ to produce the free radicals that initiate polymerization. The ratio of CQ to the co-initiator can significantly impact the polymerization kinetics. An optimized ratio can enhance the efficiency of the initiation process, potentially allowing for a reduction in the overall CQ concentration, which in turn can help minimize shrinkage stress.[3][4]
Q4: Can polymerization shrinkage stress be completely eliminated when using a this compound (CQ)-based system?
A4: No, polymerization shrinkage is an intrinsic property of the methacrylate-based monomers used in most dental composites and cannot be completely eliminated.[13][15] However, the resulting stress can be significantly minimized through various strategies, including optimizing the photoinitiator system, modifying the resin matrix, controlling the filler content, and utilizing specific placement and curing techniques.
Q5: Are there alternatives to this compound (CQ) that can help reduce polymerization shrinkage stress?
A5: Yes, other photoinitiators, such as Phenyl-1,2-propanedione (PPD) and various phosphine (B1218219) oxides, have been investigated. Some of these alternatives may offer advantages such as a slower rate of reaction, which can help to reduce stress.[13] Additionally, ternary photoinitiator systems, which combine CQ with other initiators and co-initiators, are being explored to enhance curing efficiency at lower photoinitiator concentrations, thereby potentially reducing shrinkage stress.[16]
Quantitative Data Summary
The following tables summarize the quantitative effects of varying this compound (CQ) concentrations on key properties of dental composites.
Table 1: Effect of this compound (CQ) Concentration on Polymerization Shrinkage Stress and Mechanical Properties of an Experimental Flowable Resin Composite [1]
| CQ Concentration (wt%) | Polymerization Shrinkage Stress (MPa) | Elastic Modulus (GPa) | Flexural Strength (MPa) | Degree of Conversion (%) |
| 0.25 | 3.8 (± 0.4) | 4.5 (± 0.5) | 85.2 (± 7.1) | 55.1 (± 2.3) |
| 0.50 | 4.9 (± 0.6) | 5.8 (± 0.7) | 98.6 (± 8.5) | 60.3 (± 2.9) |
| 1.00 | 5.5 (± 0.5) | 6.5 (± 0.6) | 110.4 (± 9.2) | 65.8 (± 3.1) |
| 1.50 | 5.7 (± 0.7) | 6.8 (± 0.8) | 105.1 (± 8.9) | 66.2 (± 3.3) |
| 2.00 | 5.9 (± 0.6) | 7.1 (± 0.9) | 101.3 (± 8.1) | 66.5 (± 3.5) |
Table 2: Influence of this compound (CQ) and Butylated Hydroxytoluene (BHT) Concentrations on Contraction Stress [11][12]
| CQ Concentration (wt%) | BHT Concentration (wt%) | Contraction Stress (MPa) |
| 0.1 | 0.0 | 3.5 (± 0.3) |
| 0.5 | 0.0 | 4.8 (± 0.4) |
| 1.0 | 0.0 | 5.9 (± 0.5) |
| 1.5 | 0.0 | 6.8 (± 0.6) |
| 1.5 | 0.5 | 5.5 (± 0.5) |
| 1.5 | 1.0 | 4.7 (± 0.4) |
| 1.5 | 1.5 | 4.1 (± 0.3) |
Experimental Protocols
Protocol 1: Preparation of Experimental Dental Composites with Varying this compound (CQ) Concentrations
This protocol describes the preparation of a series of experimental dental composites with different concentrations of the photoinitiator this compound (CQ).
Materials:
-
Bisphenol A glycidyl (B131873) methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
This compound (CQ)
-
Tertiary amine co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate, EDAB)
-
Butylated hydroxytoluene (BHT) (inhibitor)
-
Silanized filler particles (e.g., barium glass, silica)
-
Light-proof mixing container and syringes
-
Mixing spatula or mechanical mixer
Procedure:
-
Resin Matrix Preparation: In a light-proof container, combine Bis-GMA and TEGDMA monomers in the desired ratio (e.g., 60:40 wt%). Mix thoroughly until a homogeneous solution is achieved.
-
Addition of Initiator System and Inhibitor:
-
Add the inhibitor (BHT) to the resin matrix at a concentration of 0.1 wt% to prevent spontaneous polymerization and mix until dissolved.
-
For each experimental group, weigh the desired amount of CQ (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0 wt% of the resin matrix) and the corresponding amount of the co-initiator (a common molar ratio is 1:2 CQ:amine). Add to the resin matrix and stir in a dark environment until completely dissolved.[1]
-
-
Incorporation of Filler: Gradually add the silanized filler particles to the resin matrix in small increments. Mix thoroughly after each addition until a uniform and paste-like consistency is achieved. The final filler loading will depend on the desired properties of the composite.
-
Storage: Store the prepared composite paste in light-proof syringes or containers in a cool, dark place. Refrigeration is recommended for long-term storage.
Protocol 2: Incremental Layering Technique
This technique is used to reduce the overall polymerization shrinkage stress by placing and curing the composite in small increments.
Materials and Equipment:
-
Prepared dental composite
-
Dental placement instrument
-
Light-curing unit
Procedure:
-
First Increment: Place a thin layer (increment) of the composite material, no thicker than 2 mm, into the cavity preparation.[8][10]
-
Adaptation: Carefully adapt the increment to the cavity walls and floor using a dental placement instrument to ensure good contact and avoid voids.
-
Curing: Light-cure the increment according to the manufacturer's instructions for the specific composite and light-curing unit being used.
-
Subsequent Increments: Repeat steps 1-3, placing and curing each subsequent increment until the cavity is completely filled. Each increment should be cured individually.
-
Final Contouring and Polishing: After the final increment is cured, contour and polish the restoration to achieve the desired anatomy and surface finish.
Protocol 3: Soft-Start Polymerization Technique
This protocol describes a method of light curing that begins with a lower intensity and gradually increases to the maximum intensity to slow the initial polymerization rate.
Materials and Equipment:
-
Prepared dental composite
-
Programmable light-curing unit capable of a "soft-start" or "ramped" mode.
Procedure:
-
Placement: Place the composite increment as described in the incremental layering technique.
-
Curing Unit Setup: Set the light-curing unit to the "soft-start" or "ramped" mode. A typical protocol might involve:
-
Initial intensity: 100-200 mW/cm² for the first 10 seconds.
-
Ramp-up: Gradually increase the intensity to the maximum output (e.g., 1000-1200 mW/cm²) over the next 5-10 seconds.
-
Final cure: Maintain the maximum intensity for the remainder of the recommended curing time (e.g., 20-30 seconds).
-
-
Curing: Position the light guide tip as close as possible to the composite surface without touching it and initiate the curing cycle.
-
Subsequent Increments: Repeat for each subsequent increment of the restoration.
Visualizations
Caption: this compound-initiated polymerization pathway leading to shrinkage stress.
Caption: Troubleshooting workflow for high polymerization shrinkage stress.
References
- 1. benchchem.com [benchchem.com]
- 2. thejcdp.com [thejcdp.com]
- 3. mdpi.com [mdpi.com]
- 4. jidmr.com [jidmr.com]
- 5. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 6. iscientific.org [iscientific.org]
- 7. scribd.com [scribd.com]
- 8. Composite layering and layering techniques in direct restorations: A practical and evidence-based guide. - Trimedi-Dental Materials [trimedi.bio]
- 9. Incremental techniques in direct composite restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]
- 11. Optimizing light-cured composite through variations in this compound and butylhydroxytoluene concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lumhs.edu.pk [lumhs.edu.pk]
- 14. Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites [jodend.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Achieving property enhancements in dental resin composites via reduced concentrations of this compound within a ternary initiator system - PubMed [pubmed.ncbi.nlm.nih.gov]
Camphorquinone degradation pathways and storage recommendations
This technical support center provides troubleshooting guides and frequently asked questions regarding the degradation pathways and storage of camphorquinone. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for this compound?
The most well-documented degradation pathway for this compound (CQ) is photobleaching, which occurs upon exposure to blue light (approximately 400-500 nm).[1][2] This process is fundamental to its role as a photoinitiator in applications like dental resins.[1][3] The degradation involves the excitation of CQ to a triplet state, followed by a reaction with a hydrogen donor, typically a tertiary amine co-initiator or the monomer itself.[4] This reaction generates free radicals that initiate polymerization and results in the conversion of the yellow this compound to a colorless product.[4]
2. What are the recommended storage conditions for this compound?
To ensure its stability and shelf-life, this compound should be stored in a cool, dry, and well-ventilated area.[3][5][6] It is crucial to keep the container tightly closed and protected from light.[5][6] this compound is chemically stable at room temperature when properly stored.[2]
3. What are the known degradation products of this compound?
In the context of photobleaching during polymerization, this compound is reduced to a colorless product.[4] While the exact structure of all final, colorless products is not extensively detailed in common literature, the initial step involves the formation of a ketyl radical. Outside of this photochemical reaction, specific degradation products from long-term storage or exposure to other stressors like heat, humidity, or oxidation are not well-characterized in readily available literature. One study has suggested that under photo-oxidation conditions, camphoric anhydride (B1165640) can be formed.
4. Is this compound susceptible to hydrolysis?
As an α-diketone, this compound could potentially undergo hydrolysis, especially under acidic or basic conditions, which can cleave carbon-carbon bonds in β-diketones.[7] However, this compound's bicyclic structure may impart steric hindrance, making it relatively stable against hydrolysis under neutral conditions. Specific studies detailing the hydrolysis of this compound under various pH conditions are not prevalent. One known pathway is enzymatic hydrolysis by 6-oxocamphor hydrolase, though this is a specific biological reaction.[3]
5. How does oxidation affect this compound?
Safety data sheets recommend storing this compound away from strong oxidizing agents, indicating a potential for oxidative degradation.[6] The reaction of camphor (B46023) with nitric acid to form camphoric acid is a known oxidative process, suggesting that the bicyclic ring of this compound could be susceptible to cleavage by strong oxidants.[5] Additionally, in the presence of oxygen, photo-oxidation reactions can occur.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Investigation |
| Yellow this compound powder appears lighter or has white patches. | Photobleaching: The material has likely been exposed to light, causing some of the this compound to degrade to its colorless form. | While the material may still be usable as a photoinitiator, its effective concentration is reduced. It is recommended to use a fresh, properly stored batch for quantitative experiments. To prevent this, always store this compound in an opaque, tightly sealed container in a dark place. |
| Reduced efficiency of photopolymerization (slower curing, incomplete curing). | Degradation of this compound: The active concentration of this compound may be lower than expected due to degradation from improper storage (light, heat, or air exposure).Contamination: The this compound may be contaminated with substances that inhibit polymerization. | Use a fresh, properly stored sample of this compound. Verify the concentration and purity of the this compound using techniques like UV-Vis spectroscopy to check the absorbance at its λmax (~468 nm) or HPLC for a more detailed purity profile. Ensure all other components of the formulation (e.g., monomers, co-initiators) are also pure and properly stored. |
| Discoloration of the final cured polymer (e.g., yellowing). | Excess this compound: Using a higher concentration of this compound than necessary can lead to residual, un-bleached photoinitiator in the final product, causing a yellow tint.[8]Oxidation of Co-initiator: The amine co-initiator can oxidize over time, contributing to discoloration. | Optimize the concentration of this compound in your formulation. Use the minimum amount required for efficient polymerization. Ensure the amine co-initiator is fresh and has been stored properly to prevent oxidation. |
| Inconsistent experimental results between batches of this compound. | Batch-to-Batch Variability in Purity: The purity of this compound can vary between suppliers or even between different lots from the same supplier. | It is advisable to perform a purity assessment on new batches of this compound before use in critical applications. Analytical methods such as HPLC, GC-MS, or even melting point determination can be used to assess purity.[8][9] |
Experimental Protocols
Protocol for Assessing this compound Purity using UV-Vis Spectroscopy
This protocol provides a basic method to quickly assess the relative concentration and potential degradation of a this compound sample by measuring its characteristic absorbance.
-
Materials and Equipment:
-
This compound (sample to be tested and a reference standard, if available)
-
Spectrophotometric grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
-
-
Procedure:
-
Standard Solution Preparation: Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.
-
Serial Dilutions: Prepare a series of dilutions from the standard stock solution to create a calibration curve (e.g., 5, 10, 20, 40, 60 µg/mL).
-
Spectrophotometric Analysis:
-
Set the spectrophotometer to scan a wavelength range that includes the λmax of this compound (e.g., 350-550 nm).
-
Use the pure solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard dilution and the sample solution.
-
Identify the wavelength of maximum absorbance (λmax), which should be around 468 nm.[1]
-
-
Data Analysis:
-
Plot a calibration curve of absorbance at λmax versus the concentration of the standard solutions.
-
Determine the concentration of the test sample solution from the calibration curve using its absorbance value.
-
Compare the calculated concentration to the expected concentration. A significantly lower concentration may indicate the presence of impurities or degradation. A shift in the λmax could also indicate degradation or contamination.
-
-
Visualizations
This compound Photobleaching Pathway
Caption: Photochemical degradation of this compound upon light exposure.
Experimental Workflow for Stability Assessment
Caption: A logical workflow for conducting forced degradation studies.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Camphor - Wikipedia [en.wikipedia.org]
- 6. Degree of conversion, depth of cure, and color stability of experimental dental composite formulated with this compound and phenanthrenequinone photoinitiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Identity determination and purity testing [chemcon.com]
Technical Support Center: Overcoming Oxygen Inhibition in Camphorquinone Photopolymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to oxygen inhibition in camphorquinone (CQ) based photopolymerization.
Troubleshooting Guide
This guide addresses common issues encountered during this compound photopolymerization experiments, offering potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Tacky or uncured surface after polymerization | Oxygen Inhibition: Free radicals at the surface react with atmospheric oxygen, which terminates the polymerization chain reaction, leaving a sticky, uncured layer.[1][2] | 1. Work in an Inert Atmosphere: The most effective method is to eliminate oxygen from the curing environment.[1][3] Use a nitrogen (N₂) or argon (Ar) blanket over the sample during irradiation.[1][4] 2. Increase Light Intensity: Higher light irradiance generates a greater concentration of free radicals, which can overwhelm the inhibitory effect of oxygen.[3][5] 3. Use a Barrier Coating: Apply a transparent film (e.g., FEP or PFA) or a layer of an oxygen-impermeable material (like water or wax) over the resin to physically block oxygen from the surface.[1][3] 4. Increase Photoinitiator Concentration: A higher concentration of this compound and its co-initiator (e.g., a tertiary amine) can produce more initiating radicals to compete with oxygen.[6][7] |
| Incomplete polymerization throughout the sample | Insufficient Light Penetration: Highly pigmented or filled systems can scatter or absorb the curing light, preventing it from reaching the full depth of the sample.[5] Low Light Intensity: The light source may not be powerful enough to generate a sufficient number of free radicals for complete polymerization. | 1. Optimize Light Wavelength: Ensure the emission spectrum of your light source aligns with the absorption maximum of this compound (around 468 nm).[8] Shorter wavelengths tend to be absorbed at the surface, which can help with surface cure.[3] 2. Increase Exposure Time: While longer irradiation doesn't always solve surface inhibition, it can help ensure complete curing in the bulk of the sample.[1] 3. Use a More Efficient Co-initiator: The choice and concentration of the co-initiator (e.g., tertiary amines) can significantly impact polymerization efficiency.[8] |
| Yellowing of the final polymer | This compound Residue: this compound is a yellow powder, and unreacted molecules can impart a yellow tint to the final product.[8] Co-initiator Oxidation: Some co-initiators, like tertiary amines, can oxidize and contribute to yellowing.[3] | 1. Optimize Photoinitiator Concentration: Use the minimum effective concentration of this compound to minimize residual color.[9] 2. Consider Alternative Photoinitiators: For color-sensitive applications, consider using a combination of CQ with other photoinitiators like Lucirin TPO or Ivocerin, which are less colored.[10][11] 3. Ensure Complete Curing: Proper curing will consume more of the photoinitiator, potentially reducing yellowing. Monitor the degree of conversion using techniques like FTIR. |
| Low degree of conversion (DBC) | Oxygen Inhibition: As with surface tackiness, oxygen can lower the overall conversion by terminating polymer chains.[6] Formulation Viscosity: Low viscosity formulations allow for faster oxygen diffusion, exacerbating inhibition.[7][12] | 1. Implement Oxygen Scavenging Additives: Incorporate additives that react with and consume oxygen or the resulting peroxyl radicals. Examples include phosphines, thiols, and some ethers.[3][5] 2. Increase Formulation Viscosity: Higher viscosity slows the diffusion of oxygen into the sample, reducing its inhibitory effect.[5][7] 3. Utilize an Inert Atmosphere: As previously mentioned, removing oxygen is a highly effective way to increase the degree of conversion. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of oxygen inhibition in this compound photopolymerization?
A1: In free-radical photopolymerization initiated by a this compound/amine system, the process begins with the photoexcitation of CQ by blue light. The excited CQ then interacts with an amine co-initiator to generate free radicals. These radicals propagate by reacting with monomer units to form a growing polymer chain. However, molecular oxygen (O₂) is a potent inhibitor because it readily reacts with the initiating and propagating radicals to form stable peroxyl radicals.[1][5] These peroxyl radicals are generally not reactive enough to continue the polymerization, thus terminating the chain reaction. This effect is most pronounced at the surface where oxygen from the air is abundant, leading to an uncured or tacky layer.[2]
Q2: How can I quantify the effectiveness of my strategy to overcome oxygen inhibition?
A2: The effectiveness can be quantified by measuring several key parameters:
-
Degree of Conversion (DBC): This is often measured using Fourier Transform Infrared (FTIR) spectroscopy by monitoring the decrease in the characteristic absorption peak of the reactive monomer double bonds (e.g., C=C). A higher final DBC in the presence of air indicates a more effective strategy.
-
Surface Hardness: A properly cured surface will be hard. Techniques like microhardness testing can quantify the surface properties and the reduction of the tacky layer. A significant correlation has been found between the degree of conversion and surface microhardness.[13]
-
Cure Depth: For thicker samples, the depth to which the polymer is effectively cured can be measured. This is particularly relevant in applications like dental resins and 3D printing.
-
Induction Time: This is the initial period during which polymerization is suppressed due to the presence of oxygen. A shorter induction time signifies a more efficient system at overcoming oxygen inhibition. This can be monitored using techniques like photo-differential scanning calorimetry (photo-DSC).[12]
Q3: Are there chemical additives that can mitigate oxygen inhibition?
A3: Yes, several types of chemical additives, often called oxygen scavengers, can be incorporated into the formulation:
-
Phosphines: Compounds like triphenylphosphine (B44618) (TPP) are effective at reducing oxygen inhibition. They can convert unreactive peroxyl radicals into more reactive alkoxyl radicals that can re-initiate polymerization.
-
Thiols (Mercaptans): Thiols are highly effective hydrogen donors that can react with peroxyl radicals to regenerate propagating radicals and terminate the inhibitory cycle.[3][5] They can also initiate polymerization themselves.[5]
-
Amines: While amines are primarily used as co-initiators with this compound, some can also help reduce oxygen inhibition, though they are generally less effective than thiols.[3]
-
Ethers: Certain ether-containing monomers or additives can also help mitigate oxygen inhibition, although they are typically less effective than thiols and amines.[3]
Quantitative Data on Anti-Oxygen Inhibition Strategies
The following tables summarize quantitative data from various studies on the effectiveness of different strategies to overcome oxygen inhibition.
Table 1: Effect of Additives on Double Bond Conversion (DBC) in Air
| Base Formulation | Additive | DBC in Air (%) | DBC under Lamination/N₂ (%) | Reference |
| Acrylate (B77674) Base + ITX | None | 42 | 84 | [14] |
| Acrylate Base + ITX | 9,10-dibutyl anthracene (B1667546) (DBA) | 55 | 84 | [14] |
| Bis-GMA/TEGDMA + CQ/Amine | None (O₂-exposed) | ~50 (increases to ~55 over time) | ~50 (increases to ~65 over time) | [13] |
| HDDA + DMPA | 1 wt% Triethyl Phosphite (TEP) | Nearly identical to N₂ without TEP | - | [5] |
Table 2: Influence of Photoinitiator Concentration and Atmosphere on Maximum Conversion (Cmax)
| Photoinitiator | Concentration (wt%) | Curing Atmosphere | Cmax (%) | Reference |
| Omnirad 2022 | 0.5 | Argon | ~75 | [15] |
| Omnirad 2022 | 0.5 | Air | ~60 | [15] |
| Omnirad 819 | 0.5 | Argon | ~85 | [15] |
| Omnirad 819 | 0.5 | Air | ~83 | [15] |
Experimental Protocols
Protocol 1: Evaluating the Effect of an Inert Atmosphere on Surface Cure
-
Sample Preparation: Prepare your this compound-containing resin formulation.
-
Control Sample: Dispense a controlled volume of the resin onto a substrate (e.g., a glass slide) to create a film of a defined thickness.
-
Curing the Control: Cure the sample in ambient air using a light source with an appropriate wavelength (e.g., 470 nm LED) and intensity for a set duration.
-
Test Sample: Dispense an identical volume of resin onto another substrate.
-
Inert Atmosphere Curing: Place the test sample in a chamber or under a hood that has been purged with an inert gas like nitrogen or argon. Ensure a gentle, continuous flow of the inert gas over the sample surface. It is important to avoid a high flow rate that could create a Venturi effect and draw in ambient air.[1]
-
Curing the Test Sample: Cure the test sample under the same light conditions as the control.
-
Evaluation: Immediately after curing, assess the surface of both samples. The control sample may exhibit a tacky surface. The test sample should have a tack-free, hard surface. For quantitative analysis, measure the surface hardness of both samples.
Protocol 2: Screening for Effective Oxygen Scavenging Additives
-
Formulation Preparation: Prepare a master batch of your resin formulation (monomer, this compound, co-initiator).
-
Additive Incorporation: Divide the master batch into several smaller aliquots. To each, add a different potential oxygen scavenging additive (e.g., triphenylphosphine, a specific thiol) at a predetermined concentration (e.g., 1 wt%). Include a control sample with no additive.
-
Sample Preparation: Prepare thin films of each formulation on an appropriate substrate for FTIR analysis (e.g., between two KBr plates for transmission, or on a reflective surface for ATR-FTIR).
-
FTIR Analysis:
-
Obtain an initial FTIR spectrum of the uncured sample to determine the initial peak area of the reactive double bonds (e.g., acrylate C=C at ~1635 cm⁻¹).
-
Cure the sample in air for a specific time and light intensity.
-
Obtain a final FTIR spectrum of the cured sample.
-
-
DBC Calculation: Calculate the degree of conversion for each formulation using the following formula: DBC (%) = [1 - (Peak Area after cure / Peak Area before cure)] * 100
-
Comparison: Compare the DBC values for the different additives. A higher DBC indicates a more effective oxygen scavenger.
Visualizations
References
- 1. mypolymers.com [mypolymers.com]
- 2. Oxygen inhibition layer: A dilemma to be solved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 4. Inerting for Additive Manufacturing [oxar.co.il]
- 5. radtech.org [radtech.org]
- 6. researchgate.net [researchgate.net]
- 7. longchangchemical.com [longchangchemical.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of this compound Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Delayed post-curing stage and oxygen inhibition of free-radical polymerization of dimethacrylate resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. radtech.org [radtech.org]
- 15. Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Camphorquinone-Based Composite Curing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of filler particles on the curing depth of Camphorquinone (CQ) initiated resin composites.
Troubleshooting Guide
This guide addresses common issues encountered during the photocuring of this compound-based composites.
| Issue | Potential Cause | Recommended Action |
| Inadequate Curing Depth (Soft or uncured material at the bottom of the sample) | Insufficient Light Energy Reaching the Bottom: - Light source intensity is too low.- Exposure time is too short.- Distance between the light guide tip and the composite surface is too large.[1] | - Verify the output of your light curing unit with a radiometer.- Increase the exposure time according to the manufacturer's instructions for the specific shade and thickness.- Position the light guide tip as close as possible and perpendicular to the composite surface. |
| Light Scattering and Absorption by Filler Particles: - High filler concentration reduces light penetration.[2][3] - Small filler particles (nanofillers) can increase light scattering.[4][5][6] - Mismatch in the refractive indices of the filler and resin matrix enhances light scattering. | - For highly filled composites, cure in thinner increments (e.g., 2 mm).[7][8] - When using composites with smaller filler particles, a longer curing time may be necessary.- Select filler/resin systems with closely matched refractive indices to improve light transmission. | |
| Light Absorption by Pigments: - Darker or more opaque shades absorb more light, reducing the energy available for the photoinitiator. | - Increase the curing time for darker shades as recommended by the manufacturer.- Cure in thinner increments for opaque materials. | |
| Incorrect Photoinitiator/Co-initiator Concentration: - Insufficient this compound or amine co-initiator concentration. | - Ensure the formulation contains the optimal concentration of the photoinitiator system (typically 0.2-1.0 wt% for CQ).[7] | |
| Inconsistent Curing Results | Improper Curing Technique: - Movement of the light guide during curing.- Angling the light guide, leading to uneven light distribution. | - Stabilize the light guide during the entire exposure time.- Keep the light guide perpendicular to the composite surface to ensure uniform irradiation. |
| Contaminated or Damaged Light Guide Tip: - Debris or cured resin on the tip can block light output. | - Clean the light guide tip before each use.- Inspect the tip for any damage that could affect light transmission. | |
| Yellowish Discoloration of the Cured Composite | Residual this compound: - Incomplete consumption of the photoinitiator during polymerization.[9] | - Ensure adequate light exposure to maximize the conversion of this compound.- Consider that CQ itself is yellow, and some residual color is inherent to this photoinitiator system. |
Frequently Asked Questions (FAQs)
Q1: How do filler particles affect the curing depth of our this compound-based composite?
A1: Filler particles significantly influence curing depth primarily through light scattering and absorption. When the curing light enters the composite, it can be scattered at the interface between the resin matrix and the filler particles. This scattering effect reduces the amount of light that penetrates deep into the material to activate the this compound photoinitiator. The extent of scattering depends on several factors:
-
Filler Size: Smaller particles, especially those with dimensions close to the wavelength of the curing light (around 468 nm for CQ), tend to scatter light more effectively than larger particles.[4][5][6]
-
Filler Concentration: A higher concentration of filler particles leads to more interfaces for light to scatter from, thus decreasing the depth of cure.[2][3]
-
Refractive Index Mismatch: A significant difference between the refractive indices of the filler particles and the resin matrix will cause more light to be scattered at their interface, reducing light penetration.
Q2: What is the optimal filler size for achieving a greater curing depth?
A2: Generally, larger filler particles tend to result in a greater depth of cure because they scatter less light compared to smaller particles.[6] However, the choice of filler size is often a compromise between achieving a good curing depth and other desired mechanical and aesthetic properties of the composite. For instance, nanofillers can improve the polishability and wear resistance of the composite but may reduce the curing depth.
Q3: Does the shape of the filler particles play a role in curing depth?
A3: Yes, the shape of the filler particles can influence light scattering and, consequently, the curing depth. Irregularly shaped particles may scatter light more than spherical particles, potentially leading to a shallower cure.
Q4: How does the concentration of this compound affect the curing process?
A4: The concentration of this compound is critical for efficient polymerization. An insufficient concentration will result in a low number of free radicals being generated, leading to incomplete curing and reduced mechanical properties. Conversely, an excessively high concentration does not necessarily improve the curing depth and can lead to increased yellowing of the final product due to unreacted photoinitiator.[9] The optimal concentration is typically in the range of 0.2 to 1.0% by weight.[7]
Q5: Why is my composite still soft at the bottom even after following the recommended curing time?
A5: This is a common indication of inadequate curing depth. Several factors could be at play:
-
The shade of your composite may be too dark or opaque, requiring a longer exposure time.
-
Your light-curing unit may not be emitting the specified intensity. It's crucial to regularly check the light output with a radiometer.
-
The distance between the light source and the material surface might be too great, significantly reducing the energy density reaching the composite.[1]
-
The thickness of the composite layer may exceed the material's curing depth capability. Curing in thinner increments is a reliable solution.
Quantitative Data on Factors Affecting Curing Depth
The following tables summarize the impact of various factors on the curing depth of dental composites.
Table 1: Effect of Filler Loading and Specimen Thickness on Light Transmission
| Filler Loading (mass %) | Specimen Thickness (mm) | Reduction in Transmitted Light upon Polymerization |
| 0 (Unfilled) | 3.0 | ~50% |
| 35 | 3.0 | Data not specified |
| 70 | 3.0 | Data not specified |
Source: Adapted from studies on BisGMA/TEGDMA resins with this compound/EDMAB photoinitiator systems.[3] This table illustrates that even in unfilled resins, polymerization significantly reduces light transmission. The addition of fillers further decreases the amount of light penetrating the material.
Table 2: Influence of Filler Type on Depth of Cure (DOC)
| Composite Type | Filler Characteristics | Mean ISO Depth of Cure (mm) |
| Bulk-fill (X-tra Fil) | Multi-hybrid | 3.66 |
| Conventional (Z250 XT) | Zirconia/Silica | Not specified, but significantly lower than bulk-fill |
Source: Adapted from a comparative study of bulk-fill and conventional composites.[6][10] This data suggests that specialized filler technologies in bulk-fill composites can enhance light transmission and achieve a greater depth of cure.
Experimental Protocols
Protocol for Measuring Depth of Cure (Adapted from ISO 4049)
This protocol describes a standardized method for determining the depth of cure of a light-cured resin composite.
Materials and Equipment:
-
Light-curable resin composite to be tested
-
Light-curing unit with a known and stable output
-
Cylindrical metal or black plastic mold (typically 4 mm in diameter and at least 6 mm in height)
-
Glass slides
-
Polyester (Mylar) strips
-
Plastic filling instrument
-
Micrometer or digital caliper with an accuracy of 0.01 mm
-
Plastic spatula
Procedure:
-
Place the mold on a glass slide with a Mylar strip in between.
-
Overfill the mold with the resin composite, ensuring there are no voids.
-
Place a second Mylar strip on top of the composite and press gently with another glass slide to extrude excess material and create a flat surface.
-
Position the tip of the light-curing unit directly on the top Mylar strip, ensuring it is centered and perpendicular to the surface.
-
Light-cure the specimen for the time recommended by the manufacturer.
-
Immediately after curing, remove the specimen from the mold.
-
Using the plastic spatula, gently scrape away the uncured, soft material from the bottom of the specimen (the side that was not directly irradiated).
-
Measure the height of the remaining cured cylindrical portion of the specimen using a micrometer or digital caliper.
-
The depth of cure is calculated as half of this measured height.
-
Repeat the procedure at least three times to ensure reproducibility and calculate the average depth of cure.
Visualizations
Diagram 1: Factors Influencing Curing Depth
Caption: Key factors influencing the curing depth of composites.
Diagram 2: Experimental Workflow for Depth of Cure Measurement (ISO 4049)
Caption: Workflow for determining depth of cure via the ISO 4049 scraping method.
References
- 1. scielo.br [scielo.br]
- 2. Light-curing dental resin-based composites: How it works and how you can make it work - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationships between Conversion, Temperature and Optical Properties during Composite Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curing Depth and Degree of Conversion of Five Bulk-Fill Composite Resins Compared to a Conventional Composite [opendentistryjournal.com]
- 5. Evaluation of Microhardness of Two Bulk-fill Composite Resins Compared to a Conventional Composite Resin on surface and in Different Depths [dentjods.sums.ac.ir]
- 6. medicinaoral.com [medicinaoral.com]
- 7. scribd.com [scribd.com]
- 8. optimadents.com [optimadents.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. scribd.com [scribd.com]
Adjusting light intensity for optimal Camphorquinone curing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Camphorquinone (CQ) as a photoinitiator. It offers troubleshooting solutions and frequently asked questions to address common challenges encountered during photopolymerization experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it a widely used photoinitiator?
This compound (CQ) is a highly efficient and widely used photoinitiator in dental and biomedical applications.[1][2][3] Its popularity stems from its excellent biocompatibility, low cytotoxicity, and its absorption spectrum aligning with the blue light region (400-500 nm), which is safer for biological applications compared to UV light.[1][4] CQ efficiently initiates the polymerization of resin monomers upon exposure to blue light, making it a valuable component in materials like dental composites and adhesives.[2]
2. What is the optimal wavelength and light source for curing this compound?
The optimal wavelength range for curing materials containing this compound is between 400 and 500 nm, with its peak absorption at approximately 468 nm.[4][5][6] Therefore, light-curing units (LCUs) that emit light in the blue region of the visible spectrum are most effective. LED (Light Emitting Diode) LCUs are particularly well-suited as their emission spectra often match the absorption peak of CQ.[7][8] Some modern "polywave" or broad-spectrum LED lights offer a wider range of wavelengths, which can be beneficial when CQ is used in combination with other photoinitiators.[6]
3. What is the role of a co-initiator, such as an amine, in this compound curing?
While this compound can initiate polymerization on its own, its efficiency is significantly enhanced when used with a co-initiator, typically a tertiary amine.[1][5][7] When exposed to blue light, CQ enters an excited state and reacts with the amine (a hydrogen donor) to form free radicals.[5][9] These free radicals are what actually initiate the polymerization chain reaction of the resin monomers.[9] This synergistic action allows for faster and more efficient curing, even at lower light intensities.[1] The ratio of CQ to the amine co-initiator can also influence the degree of conversion.[10]
4. How does light intensity affect the curing process?
Light intensity, or irradiance (measured in mW/cm²), is a critical factor in the polymerization of CQ-containing resins.[6][11] Higher light intensity generally leads to a faster and more complete polymerization, resulting in a higher degree of conversion and improved mechanical properties of the final polymer.[6] However, excessively high intensity can generate significant heat, which may damage surrounding tissues in biomedical applications.[6] It is crucial to follow the material manufacturer's recommendations for both light intensity and curing time.[6] The International Organization for Standardization (ISO) 4049 recommends a minimum intensity of 300 mW/cm².[11]
5. What is the "Total Energy Concept" in photopolymerization?
The "Total Energy Concept" refers to the principle that a certain total amount of light energy (radiant exposure, measured in J/cm²) is required for adequate polymerization. This is calculated by multiplying the light intensity (mW/cm²) by the exposure time (seconds). For example, a light intensity of 850 mW/cm² for 20 seconds delivers a radiant exposure of 17,000 mJ/cm² or 17 J/cm².[12] This concept highlights that a lower light intensity can be compensated for by a longer exposure time to achieve the same degree of cure, within certain limits.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or soft cure | - Insufficient light intensity or curing time.[11][13]- Light source wavelength does not match CQ's absorption spectrum.[11]- Incorrect concentration of this compound or co-initiator.[7][14]- Material layer is too thick, preventing light penetration.[12]- Dark or opaque shade of the material is scattering or absorbing the light.[15] | - Verify the output of your light curing unit with a radiometer; ensure it meets the recommended intensity (typically >300 mW/cm²).[11]- Confirm your light source emits in the 400-500 nm range.[6]- Optimize the CQ concentration (studies suggest around 1 wt% can be optimal for a balance of properties).[16]- Apply and cure the material in thinner increments (typically no more than 2 mm).[12]- Increase the curing time for darker or more opaque materials.[15] |
| Yellowish discoloration of the cured material | - this compound itself has a yellow color which may not fully bleach out after curing, especially if the curing is inadequate.[17]- Oxidation of the amine co-initiator can also contribute to yellowing over time.[17] | - Ensure complete and thorough curing to maximize the photobleaching of CQ.[18]- Consider using a combination of CQ with other photoinitiators that are less yellowing, if your application allows.[14]- Use the minimum effective concentration of the amine co-initiator. |
| Reduced depth of cure | - Low light intensity.[19]- High concentration of CQ can lead to excessive light absorption at the surface, limiting penetration.[15]- Presence of light-scattering fillers in the composite.[15]- Dark or opaque material shades.[15] | - Increase the light intensity or exposure time.[19]- Optimize the CQ concentration; very high concentrations do not necessarily improve depth of cure.[20]- Cure in thinner layers.[12]- For highly filled or opaque materials, a longer curing time is necessary.[15] |
| High shrinkage stress | - High concentration of this compound can lead to a very rapid polymerization rate, inducing stress.[7] | - Lowering the CQ concentration can slow down the polymerization rate, allowing for some stress relaxation.[7]- Employ a "soft-start" or ramped curing mode if your light source allows, which gradually increases the light intensity.[19] |
Quantitative Data Summary
Table 1: Effect of this compound (CQ) Concentration on Mechanical Properties
| CQ Concentration (wt%) | Degree of Conversion (%) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Shrinkage Stress (MPa) | Depth of Cure (mm) |
| 0.25 | Lower | Lower | Lower | Lower | 2 |
| 0.50 | Moderate | Moderate | Moderate | Moderate | 2 |
| 1.00 | Higher | Higher | Higher | Higher | 3 |
| 1.50 | Similar to 1.00% | Slightly Lower | Similar to 1.00% | Similar to 1.00% | 2 |
| 2.00 | Similar to 1.00% | Slightly Lower | Similar to 1.00% | Similar to 1.00% | 2 |
Data synthesized from a study by Alves et al.[7][16] on experimental flowable resin composites.
Table 2: Recommended Light Curing Parameters
| Parameter | Recommended Value | Reference |
| Wavelength Range | 400 - 500 nm | [5][6] |
| Peak Wavelength | ~468 nm | [4][5] |
| Minimum Light Intensity | 300 mW/cm² | [11] |
| Typical Curing Time | 20 - 40 seconds | [5] |
| Maximum Increment Thickness | 2 mm | [12] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
-
Material Preparation:
-
Prepare a base resin mixture (e.g., Bis-GMA and TEGDMA).
-
Divide the resin into several groups and add varying weight percentages of this compound (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0%).[7]
-
Add a fixed concentration of an amine co-initiator to each group.
-
Incorporate a specific filler content if creating a composite.[7]
-
-
Sample Preparation:
-
Place the uncured material into molds of standardized dimensions appropriate for the planned tests (e.g., cylindrical molds for depth of cure and compressive strength).[13]
-
-
Curing:
-
Light-cure each sample using a calibrated light-curing unit with a fixed light intensity and curing time.[7]
-
-
Mechanical Testing:
-
Degree of Conversion (DC): Use Fourier Transform Infrared Spectroscopy (FTIR) to measure the percentage of reacted C=C double bonds.[7]
-
Depth of Cure: Measure the hardness (e.g., Knoop or Vickers hardness) at different depths from the irradiated surface. The depth of cure is often defined as the point where the hardness is 80-90% of the surface hardness.[7]
-
Flexural Strength and Elastic Modulus: Perform a three-point bending test on bar-shaped specimens.[7]
-
Shrinkage Stress: Measure the stress developed during polymerization using a universal testing machine.[7]
-
-
Data Analysis:
-
Statistically analyze the results to determine the CQ concentration that provides the optimal balance of properties.
-
Visualizations
Caption: Photoinitiation pathway of the this compound/amine system.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. youtube.com [youtube.com]
- 3. Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials [sinocurechem.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. istardentalsupply.com [istardentalsupply.com]
- 7. Effect of this compound Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. Intensity output and effectiveness of light curing units in dental offices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elsevier.es [elsevier.es]
- 13. thejcdp.com [thejcdp.com]
- 14. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. amjdent.com [amjdent.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. DEPTH OF CURE OF DENTAL COMPOSITES SUBMITTED TO DIFFERENT LIGHT-CURING MODES - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Camphorquinone Solubility in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Camphorquinone (CQ) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (CQ) poorly soluble in water?
A1: this compound is a hydrophobic molecule due to its nonpolar hydrocarbon backbone.[1] While it possesses polar carbonyl groups that can engage in some hydrogen bonding, its overall structure leads to low solubility in aqueous solutions.[1]
Q2: What is the approximate solubility of this compound in water and other common solvents?
A2: The solubility of this compound varies significantly depending on the solvent. It is sparingly soluble in water but shows good solubility in many organic solvents. Please refer to the solubility data table below for more details.
Q3: Can I increase the aqueous solubility of this compound by heating the solution?
A3: Yes, increasing the temperature of the solvent can improve the dissolution of this compound.[1] However, be cautious as the compound may precipitate out of the solution upon cooling. This method is generally more effective for preparing supersaturated solutions for immediate use rather than stable stock solutions.
Q4: Are there any water-soluble alternatives to this compound?
A4: Yes, chemically modified versions of this compound have been developed to enhance water solubility. Carboxylated this compound (CQCOOH) is a notable example that exhibits significantly higher water solubility while maintaining good spectroscopic properties for photoinitiation.[2]
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in my aqueous buffer.
-
Cause: The concentration of this compound exceeds its solubility limit in water.
-
Solution 1: Use a Co-solvent. The most common and effective method is to first dissolve the this compound in a minimal amount of a water-miscible organic solvent before adding it to the aqueous buffer.
-
Recommended Co-solvents: Ethanol (B145695), Dimethyl Sulfoxide (DMSO), Acetone.
-
Procedure: See the detailed experimental protocol below.
-
-
Solution 2: Gentle Warming and Sonication. Warming the solution in a water bath (e.g., up to 37°C) and using a sonicator can help dissolve the compound. However, be aware of potential precipitation upon cooling.
Issue 2: My this compound solution, prepared with a co-solvent, becomes cloudy or precipitates over time.
-
Cause 1: Supersaturation. The final concentration of this compound in the aqueous solution may be too high, leading to crystallization over time.
-
Solution: Prepare a fresh solution at a lower final concentration.
-
-
Cause 2: Change in Temperature. A decrease in temperature can reduce the solubility and cause the compound to precipitate.
-
Solution: Store the solution at a constant room temperature. If refrigeration is necessary, you may need to gently warm and vortex the solution before use.
-
-
Cause 3: Co-solvent Evaporation. If the solution container is not properly sealed, the more volatile organic co-solvent can evaporate, reducing the overall solvating power of the mixture and causing precipitation.
-
Solution: Use tightly sealed vials for storage.
-
Issue 3: I observe precipitation when I dilute my this compound stock solution (in 100% organic solvent) into my aqueous experimental medium.
-
Cause: This is known as "crashing out" and occurs due to the rapid change in solvent polarity when the concentrated organic stock is introduced to the aqueous medium.
-
Solution 1: Optimize the Dilution Process.
-
Dropwise Addition: Add the stock solution drop-by-drop to the aqueous medium while continuously and vigorously vortexing or stirring. This helps to avoid localized high concentrations of the compound.
-
-
Solution 2: Use an Intermediate Dilution Step.
-
First, dilute your stock solution into a smaller volume of your aqueous medium. Then, add this intermediate dilution to the final volume.
-
-
Solution 3: Prepare the Stock in a Co-solvent Mixture.
-
Instead of 100% organic solvent, prepare your stock solution in a mixture of the organic solvent and water (e.g., 80:20 DMSO:water). This can reduce the polarity shock upon final dilution.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | Slightly soluble (~1.7 g/L) | Solubility can be increased with temperature.[1] |
| Ethanol | Soluble | A common co-solvent for aqueous preparations.[1] |
| Methanol | 2.5% (25 g/L) | |
| Acetone | Soluble | |
| Chloroform | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common co-solvent for aqueous preparations. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Solution using a Co-solvent
This protocol provides a general method for preparing an aqueous solution of this compound using a water-miscible organic solvent.
Materials:
-
This compound powder
-
Anhydrous Ethanol (or DMSO)
-
Deionized water or desired aqueous buffer
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube/vial.
-
Initial Dissolution: Add a minimal volume of the organic co-solvent (e.g., Ethanol) to the this compound powder. The volume should be just enough to fully dissolve the powder.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes until the this compound is completely dissolved, forming a clear, yellow solution. If needed, sonicate for 5-10 minutes.
-
Dilution: While vortexing the tube, slowly add the aqueous buffer dropwise to the concentrated this compound solution until the final desired volume and concentration are reached.
-
Final Inspection: Visually inspect the final solution to ensure it is clear and free of any precipitate.
Note: The final percentage of the organic co-solvent should be kept as low as possible to avoid potential effects on your experimental system. It is recommended to keep the final co-solvent concentration below 1-5% if possible.
Protocol 2: General Approach for Using Surfactants to Solubilize this compound
Surfactants can be used to create micelles that encapsulate hydrophobic compounds like this compound, increasing their apparent solubility in water.
Recommended Surfactants:
-
Non-ionic surfactants like Tween® 80 or Pluronic® F-127 are often good starting points due to their lower potential for protein denaturation compared to ionic surfactants.
General Steps:
-
Prepare a Surfactant Stock Solution: Prepare a stock solution of the chosen surfactant in your desired aqueous buffer (e.g., 10% w/v).
-
Determine the Optimal Surfactant Concentration:
-
Prepare a series of dilutions of your surfactant stock solution in the aqueous buffer.
-
Add your target concentration of this compound (pre-dissolved in a minimal amount of a co-solvent like ethanol to aid initial dispersion) to each surfactant dilution.
-
Visually inspect for the lowest concentration of surfactant that results in a clear, stable solution. This should generally be above the surfactant's critical micelle concentration (CMC).
-
-
Prepare the Final Solution: Once the optimal surfactant concentration is determined, you can prepare your final this compound solution by adding it to the aqueous buffer containing the appropriate concentration of the surfactant.
Visualizations
Caption: Experimental workflow for dissolving this compound in an aqueous solution using a co-solvent.
Caption: Logical workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Reducing Residual Monomer in Camphorquinone-Cured Polymers
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you minimize residual monomer in your camphorquinone (CQ)-cured polymers, thereby enhancing the quality, biocompatibility, and performance of your materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high residual monomer content in my CQ-cured polymer?
High residual monomer content is typically a result of incomplete polymerization. Several factors can contribute to this:
-
Suboptimal Photoinitiator System: Incorrect concentration of this compound (CQ) or the co-initiator (typically a tertiary amine), or an inappropriate ratio between them, can lead to inefficient generation of free radicals.[1][2][3][4]
-
Insufficient Light Exposure: The total energy delivered to the polymer is crucial. Inadequate irradiation time, low light intensity, or a mismatch between the light source's emission spectrum and CQ's absorption spectrum (peak absorption at ~468 nm) can result in a low degree of monomer conversion.[5][6][7][8]
-
Oxygen Inhibition: Oxygen present at the surface of the resin can scavenge free radicals, inhibiting polymerization and leaving a layer of uncured resin.
-
Mobility Limitation (Vitrification): As the polymer network forms, the viscosity of the system increases dramatically. This can trap unreacted monomers and radicals, prematurely halting the polymerization process, a phenomenon known as vitrification.[9]
-
Presence of Inhibitors: Certain chemical species can act as inhibitors, terminating the polymerization chain reactions. Butylated hydroxytoluene (BHT) is an example of an inhibitor that can be present.[10][11]
Q2: How does the concentration of this compound (CQ) affect residual monomer levels?
The concentration of CQ plays a critical role in polymerization efficiency.
-
Too Low: An insufficient concentration of CQ will not generate enough free radicals upon light exposure to achieve a high degree of monomer conversion, leading to significant amounts of residual monomer and poor mechanical properties.[2][12]
-
Too High: While increasing CQ concentration can enhance the degree of conversion up to an optimal level, excessively high concentrations do not necessarily lead to further improvement and can have detrimental effects, such as increased yellowing of the final polymer.[1][2] Finding the optimal concentration for your specific monomer system and curing conditions is key.
Q3: Can I eliminate residual monomer completely?
It is practically impossible to achieve 100% monomer conversion in bulk photopolymerization due to factors like vitrification. However, residual monomer levels can be significantly reduced to very low, often acceptable, levels through optimization of the formulation and curing process.[13]
Q4: What are the consequences of high residual monomer content?
High levels of unreacted monomers can have several negative consequences:
-
Biocompatibility Issues: Leachable residual monomers can be cytotoxic, cause tissue irritation, inflammation, or allergic reactions.[14][15]
-
Compromised Mechanical Properties: Unreacted monomers act as plasticizers, reducing the strength, stiffness, and durability of the polymer.[12]
-
Reduced Stability: The presence of residual monomers can lead to long-term degradation and discoloration of the material.[16]
Troubleshooting Guide: High Residual Monomer Content
This guide provides a structured approach to identifying and resolving issues related to high residual monomer in your experiments.
Problem: Higher than expected residual monomer content.
Use the following workflow to troubleshoot the potential causes.
Caption: Troubleshooting workflow for high residual monomer.
Data on Reducing Residual Monomer
The following tables summarize quantitative data from studies on the effects of various parameters on residual monomer content.
Table 1: Effect of Photoinitiator System Composition
| Photoinitiator System | Monomer Elution Reduction (Compared to CQ-only) | Key Finding |
| This compound (CQ) + TPO (1:1 molar ratio) | 37% lower | Combining Norrish type I (TPO) and type II (CQ) photoinitiators can reduce monomer elution.[17] |
| Ternary System (CQ/EDAB + 0.5 mol% DPIHP) | - | The addition of DPIHP increases the degree and rate of polymerization, even with reduced CQ concentrations.[18] |
| Higher Amine:Photoinitiator Ratio (e.g., 1:2 vs. 2:1) | Lowered | A higher concentration of the amine co-initiator generally leads to a higher degree of conversion.[4] |
Table 2: Effect of Post-Cure Heat Treatment
| Post-Cure Temperature | Duration | Monomer Reduction (Compared to light-cure only) |
| 50°C | 7 min | ~80% reduction in TEGDMA~75% reduction in BisGMA~77% reduction in ethoxylated BisGMA[19][20] |
| 75°C | 7 min | Resulted in the lowest amount of residual monomer, with no significant further decrease at higher temperatures (100°C, 125°C).[19][20] |
Table 3: Effect of Curing Time and Irradiance
| Irradiance | Curing Time | Total Energy Density | Outcome on Degree of Conversion (DC) |
| 400 mW/cm² | 20 s | 8 J/cm² | Lower DC compared to higher energy densities.[21] |
| 400 mW/cm² | 40 s | 16 J/cm² | Significantly higher DC.[21] Equivalent energy values tend to produce similar conversion values for a given sample thickness.[7] |
| 800 mW/cm² | 20 s | 16 J/cm² | Significantly higher DC, comparable to 400 mW/cm² for 40s.[21] Increasing curing time from 20s to 40s can increase microhardness but may not always significantly increase DC.[22] |
Experimental Protocols
Protocol 1: Quantification of Residual Monomer using High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methodologies used to analyze leachable monomers from dental composites.[19][20]
Objective: To quantify the amount of unreacted monomer that leaches from a CQ-cured polymer.
Materials:
-
Cured polymer samples of known mass and surface area.
-
Extraction solvent (e.g., 75% ethanol/water, acetonitrile, or a solvent in which the monomer is soluble but the polymer is not).
-
HPLC system with a UV detector.
-
C18 column.
-
Reference standards of the monomers to be quantified (e.g., BisGMA, TEGDMA).
-
Volumetric flasks and pipettes.
Methodology:
-
Sample Preparation:
-
Prepare discs of the polymer material with standardized dimensions.
-
Cure the samples according to your experimental protocol.
-
Record the mass of each cured sample.
-
-
Extraction:
-
Place each cured sample into a sealed vial containing a known volume of the extraction solvent (e.g., 3 mL).
-
Incubate the vials at a controlled temperature (e.g., 37°C) for a specified period (e.g., 7 days) to allow monomers to leach into the solvent.
-
-
Calibration Curve Preparation:
-
Prepare a series of standard solutions of each monomer in the extraction solvent at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Run these standards on the HPLC to generate a calibration curve of peak area versus concentration.
-
-
HPLC Analysis:
-
Set up the HPLC with an appropriate mobile phase (e.g., a gradient of water and acetonitrile) and set the UV detector to a wavelength suitable for the monomers of interest (e.g., 210 nm).[23]
-
Inject a known volume of the extract from each sample vial into the HPLC.
-
Record the chromatograms and identify the peaks corresponding to the monomers by comparing their retention times with the standards.
-
-
Quantification:
-
Determine the peak area for each monomer in the sample extracts.
-
Use the calibration curve to calculate the concentration of each monomer in the solvent.
-
Calculate the total mass of leached monomer per unit mass or surface area of the polymer sample.
-
Caption: Workflow for residual monomer quantification by HPLC.
Protocol 2: Determination of Degree of Conversion using FTIR Spectroscopy
Objective: To measure the percentage of monomer double bonds that have reacted during polymerization.
Materials:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Uncured resin mixture.
-
Light-curing unit.
Methodology:
-
Spectrum of Uncured Resin:
-
Place a small amount of the uncured resin mixture onto the ATR crystal.
-
Record the FTIR spectrum. Identify the absorbance peak of the aliphatic C=C bond (typically around 1638 cm⁻¹) and an internal standard peak that does not change during polymerization, such as an aromatic C=C peak (around 1608 cm⁻¹).
-
-
Curing:
-
Cure the sample directly on the ATR crystal for the desired time and intensity.
-
-
Spectrum of Cured Resin:
-
Immediately after curing, record the FTIR spectrum of the polymerized sample.
-
-
Calculation of Degree of Conversion (DC):
-
Calculate the ratio of the aliphatic to the aromatic peak heights (or areas) for both the uncured and cured spectra.
-
Use the following formula to calculate the DC%:
DC (%) = [1 - ( (Aliphatic peak / Aromatic peak)cured / (Aliphatic peak / Aromatic peak)uncured )] x 100
-
This method provides a rapid assessment of polymerization efficiency and is a strong indicator of the potential for residual monomer.[6]
References
- 1. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of photoinitiator concentration on marginal and internal adaptation of experimental composite blends photocured by modulated methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. felipeschneider.com.br [felipeschneider.com.br]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. How light irradiance and curing time affect monomer conversion in light-cured resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing light-cured composite through variations in this compound and butylhydroxytoluene concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. This compound inhibits odontogenic differentiation of dental pulp cells and triggers release of inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of combining photoinitiators on cure efficiency of dental resin-based composites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Achieving property enhancements in dental resin composites via reduced concentrations of this compound within a ternary initiator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of post-cure heating on residual, unreacted monomer in a commercial resin composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. addent.com [addent.com]
- 21. Effect of Light Irradiance and Curing Duration on Degree of Conversion of Dual-Cure Resin Core in Various Cavities with Different Depths and Diameters | MDPI [mdpi.com]
- 22. Influence of light source and extended time of curing on microhardness and degree of conversion of different regions of a nanofilled composite resin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. p-am.ir [p-am.ir]
Balancing mechanical properties and cure depth with CQ concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with photopolymerizable resins, specifically focusing on the critical balance between mechanical properties and cure depth as influenced by camphorquinone (CQ) concentration.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of this compound (CQ) in photopolymerizable resins?
A1: this compound (CQ) is a widely used photoinitiator in dental and other biocompatible resin systems.[1][2] When exposed to blue light (typically in the 400-500 nm wavelength range), CQ absorbs photons and enters an excited state.[3][4] In this state, it interacts with a co-initiator, usually a tertiary amine, to generate free radicals.[1][5] These free radicals then initiate the polymerization process, converting the liquid resin monomers into a solid, cross-linked polymer network.[1]
Q2: How does increasing the CQ concentration generally affect the mechanical properties of the cured resin?
A2: Increasing the CQ concentration can have a variable effect on mechanical properties. Studies have shown that flexural strength may increase with CQ concentration up to an optimal level, often around 1 wt%.[6][7] Beyond this point, further increases in CQ may not lead to significant improvements and can even be detrimental.[6] Some mechanical properties, such as surface hardness, may not be significantly affected by changes in CQ concentration.[6][8]
Q3: What is the relationship between CQ concentration and the depth of cure?
A3: The concentration of CQ directly influences the depth of cure. A higher concentration of CQ can lead to a greater depth of cure because more photoinitiator molecules are available to absorb light and initiate polymerization at deeper levels.[6][7] For instance, a composite with 1% CQ has been shown to achieve a greater cure depth than composites with lower concentrations.[6][9] However, excessively high concentrations can also lead to increased light absorption at the surface, which may hinder light penetration and thus limit the depth of cure.
Q4: Are there any aesthetic or biocompatibility concerns with varying CQ concentrations?
A4: Yes. A significant drawback of CQ is its inherent yellow color.[1][2] Increasing the CQ concentration will intensify the yellow hue of the cured resin, which can be a critical issue for aesthetic applications.[4][8] While some of this yellowing may decrease after light exposure (photobleaching), residual CQ can still impact the final color.[1] From a biocompatibility standpoint, it is crucial to ensure a high degree of conversion to minimize the leaching of unreacted monomers and photoinitiator components.[1]
Troubleshooting Guide
Issue 1: My cured resin has poor mechanical properties (e.g., low flexural strength).
-
Possible Cause: The concentration of CQ may be too low, leading to an insufficient number of free radicals to achieve a high degree of monomer conversion.
-
Troubleshooting Steps:
-
Increase CQ Concentration: Incrementally increase the weight percentage of CQ in your formulation. A common starting point for optimization is around 0.5 wt%, with adjustments up to 1.5 wt%.[6][10]
-
Verify Co-initiator Ratio: Ensure the co-initiator (e.g., an amine) is present in an appropriate ratio to the CQ. A common ratio is 1:2 (CQ:amine) by weight.[6]
-
Check Light Source: Confirm that your light curing unit has the correct wavelength output to match the absorption spectrum of CQ (peak absorption is around 468 nm) and that the light intensity is adequate.[3][4]
-
Optimize Curing Time: Increase the light exposure time to ensure complete polymerization, especially for thicker samples.
-
Issue 2: The depth of cure is insufficient for my application.
-
Possible Cause: The CQ concentration may be too low to initiate polymerization deep within the material, or the material's opacity may be scattering or absorbing too much light.
-
Troubleshooting Steps:
-
Increase CQ Concentration: A higher CQ concentration can improve light absorption at greater depths. Studies have shown a 1% CQ concentration can significantly increase the depth of cure.[6][7]
-
Adjust Filler Content: If your resin contains fillers, their type, size, and concentration can affect light scattering. Consider using more translucent fillers or reducing the filler load if permissible for your application.[3]
-
Use Incremental Curing: For thick samples, apply and cure the resin in layers, typically no thicker than 2 mm each, to ensure adequate light penetration.
-
Issue 3: The cured resin has an undesirable yellow tint.
-
Possible Cause: The concentration of CQ is too high.
-
Troubleshooting Steps:
-
Reduce CQ Concentration: Find the minimum CQ concentration that still provides the desired mechanical properties and cure depth. An optimal balance is often found around 1 wt%.[6][7]
-
Consider Alternative Photoinitiators: If color is a critical parameter, explore the use of alternative photoinitiators that are less yellow, such as phenylpropanedione (PPD) or phosphine (B1218219) oxide derivatives (e.g., TPO), though these may have their own trade-offs in terms of cure depth and efficiency.[1] Some research suggests that combining CQ with other photoinitiators can improve aesthetic properties.[1]
-
Data Summary
Table 1: Effect of CQ Concentration on Mechanical Properties and Cure Depth
| CQ Concentration (wt%) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Knoop Hardness (KHN) | Depth of Cure (mm) |
| 0.25 | Lower | Lower | Not significantly affected | ~2 |
| 0.50 | Moderate | Moderate | Not significantly affected | ~2 |
| 1.00 | Higher | Higher | Not significantly affected | ~3 |
| 1.50 | Similar to 1.00% | Similar to 1.00% | Not significantly affected | ~2 |
| 2.00 | Similar to 1.00% | Similar to 1.00% | Not significantly affected | ~2 |
Note: This table is a summary of trends observed in the literature.[6][7] Absolute values will vary depending on the specific resin matrix, filler system, and experimental conditions.
Experimental Protocols
Protocol 1: Measurement of Flexural Strength (Three-Point Bending Test)
This protocol is based on ISO standard 4049 for polymer-based restorative materials.[11][12]
-
Specimen Preparation:
-
Prepare rectangular bar-shaped specimens with dimensions of 25 mm x 2 mm x 2 mm.[12][13]
-
Fill a mold of these dimensions with the uncured resin composite, taking care to avoid voids.
-
Cover the top and bottom surfaces with Mylar strips and apply pressure with glass slides to create flat, smooth surfaces.
-
Light-cure the specimen according to your experimental parameters. To ensure uniform curing, an overlapping irradiation protocol is often used.[14]
-
After curing, remove the specimen from the mold and lightly polish the edges to remove any flash.
-
Store the specimens in distilled water at 37°C for 24 hours before testing.[13]
-
-
Testing Procedure:
-
Calculation:
-
Calculate the flexural strength (σ) in Megapascals (MPa) using the following formula: σ = 3FL / 2bh² Where:
-
F is the maximum load at fracture (N)
-
L is the support span length (mm)
-
b is the width of the specimen (mm)
-
h is the height of the specimen (mm)
-
-
Protocol 2: Measurement of Depth of Cure (ISO 4049 Scraping Method)
This is a simple and widely used method to determine the depth of cure.[15][16]
-
Specimen Preparation:
-
Use a cylindrical mold with an internal diameter of 4 mm and a height of at least 6 mm.[16]
-
Place the mold on a flat, non-stick surface (e.g., a Mylar strip on a glass slide).
-
Fill the mold with the uncured resin composite.
-
Place a Mylar strip on top of the resin-filled mold.
-
Light-cure the specimen from the top for the specified time.
-
-
Measurement:
-
Immediately after curing, remove the specimen from the mold.
-
Use a plastic spatula to gently scrape away the uncured, soft material from the bottom of the specimen (the side that was not directly exposed to the light).[16]
-
Measure the height of the remaining cured, hardened cylinder using a digital caliper.
-
-
Calculation:
Visualizations
Caption: Relationship between CQ concentration and key resin properties.
Caption: Experimental workflow for resin composite synthesis and testing.
References
- 1. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Effect of this compound Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Defining Optimal Concentration of Photoinitiators in Dental Composites IADR Abstract Archives [iadr.abstractarchives.com]
- 11. mdpi.com [mdpi.com]
- 12. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. mdpi.com [mdpi.com]
- 15. wjoud.com [wjoud.com]
- 16. Dental materials: How to measure the depth of cure of composites according to ISO 4049? [dental-materials.blogspot.com]
Technical Support Center: Influence of BHT Inhibitor on Camphorquinone Polymerization Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with butylated hydroxytoluene (BHT) as an inhibitor in camphorquinone (CQ)-initiated polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the BHT/CQ system.
Issue 1: Low Degree of Conversion (DC)
-
Question: My polymerization reaction is incomplete, resulting in a low degree of conversion. What are the potential causes and how can I fix it?
-
Answer: A low degree of conversion is a frequent issue. Here are the primary causes and solutions:
-
Excessively High BHT Concentration: BHT is a free-radical scavenger; a high concentration can prematurely terminate the polymerization chain reactions.[1][2][3] Studies have shown that as BHT concentration increases, the degree of conversion tends to decrease.[1][2][3]
-
Insufficient Initiator Concentration: The ratio of initiator (CQ) to inhibitor (BHT) is critical. If the CQ concentration is too low, there may not be enough free radicals generated to overcome the inhibitory effect of BHT and propagate polymerization effectively.
-
Inadequate Light Exposure: Insufficient light intensity or exposure time will result in inadequate activation of the this compound photoinitiator.
-
Solution: Ensure your light source has the correct wavelength for CQ (around 468 nm) and that the intensity and duration of exposure are sufficient for the thickness of your sample.[6]
-
-
Issue 2: Premature Polymerization or Short Working Time
-
Question: My resin mixture begins to polymerize before I can properly handle or shape it. How can I extend the working time?
-
Answer: Premature polymerization is often due to an insufficient amount of inhibitor.
-
Insufficient BHT Concentration: BHT is added to prevent spontaneous polymerization under ambient light.[1] If the concentration is too low, stray light can initiate the reaction.
-
Issue 3: High Polymerization Shrinkage Stress
-
Question: I am observing significant shrinkage stress in my cured polymer, which could lead to mechanical failure. How can I mitigate this?
-
Answer: Polymerization shrinkage stress is a known challenge. The rate of polymerization is a key factor.
-
Rapid Polymerization Rate: A fast reaction does not allow for molecular rearrangement and stress relaxation, leading to high internal stresses.
-
Solution: Increase the BHT concentration. BHT slows down the curing rate, which can lead to a reduction in polymerization shrinkage stress.[4][8][9] Studies have indicated that BHT concentrations between 0.25 and 0.5 wt% can be optimal for reducing shrinkage stress without negatively impacting other physicochemical properties.[8] Fine-tuning the inhibitor levels can be an effective method to slow down polymerization and reduce contraction stress without compromising the degree of conversion.[4]
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the primary mechanism of BHT in this compound-initiated polymerization?
-
Answer: BHT (butylated hydroxytoluene) acts as a free-radical scavenger.[10] In a this compound photoinitiation system, light excites CQ to a triplet state, which then abstracts a hydrogen from a co-initiator (like an amine) to form free radicals that initiate polymerization.[11][12] BHT intercepts these free radicals, preventing them from reacting with monomer units and initiating polymerization.[10] This inhibitory action continues until the BHT is consumed, after which the polymerization proceeds.[1]
-
-
Question 2: How does varying the BHT concentration affect the final mechanical properties of the polymer?
-
Answer: The effect of BHT on mechanical properties like flexural strength (FS) and flexural modulus (FM) depends on its concentration.
-
At optimal concentrations (often between 0.01% and 0.5% by weight), BHT can help reduce polymerization stress without significantly compromising FS and FM.[1][8]
-
However, at very high concentrations (e.g., above 1.2%), BHT can lead to a significant decrease in the degree of conversion, which in turn can negatively impact the mechanical properties.[1] One study found that BHT concentrations had no significant influence on FS and FM up to 0.5%.[7]
-
-
-
Question 3: Can I use BHT with any monomer system initiated by this compound?
-
Answer: Yes, BHT is a versatile inhibitor and can be used with a wide range of methacrylate-based monomer systems, such as those containing Bis-GMA, UDMA, and TEGDMA, that are polymerized using a this compound/amine photoinitiator system.[2][3][5] However, the optimal concentration of BHT may vary depending on the specific monomers and the concentration of the photoinitiator and co-initiator.
-
-
Question 4: Are there alternatives to BHT as an inhibitor in these systems?
-
Answer: Yes, other phenolic compounds can be used as inhibitors, such as hydroquinone (B1673460) (HQ) and monomethyl ether hydroquinone (MEHQ).[1] However, BHT is one of the most commonly used inhibitors in dental resin composites.[1]
-
Quantitative Data Summary
The following tables summarize the influence of BHT and CQ concentrations on key polymerization parameters, as reported in the literature.
Table 1: Effect of BHT and CQ Concentration on Degree of Conversion (DC), Flexural Strength (FS), Flexural Modulus (FM), and Contraction Stress (CS)
| CQ Conc. (wt%) | BHT Conc. (wt%) | Degree of Conversion (%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Contraction Stress (MPa) | Reference |
| Low | Low | ~70 | Moderate | Moderate | Moderate | [2][5] |
| Low | High | Decrease | - | - | Decrease | [2][5] |
| High | Low | Increase | Increase | Increase | Increase | [2][5] |
| High | High | Slight Decrease | High | High | Moderate | [2][3][5] |
| 1.5 | 0.0 | - | - | - | - | [3] |
| 1.5 | 0.5 | Slight Decrease | No significant effect | - | Slight Decrease | [3] |
| 1.5 | 1.0 | Slight Decrease | No significant effect | - | Decrease | [3] |
| 1.5 | 1.5 | Decrease | No significant effect | - | Decrease | [3] |
Table 2: Effect of BHT Concentration on Degree of Conversion (DC) in an Experimental Resin Composite
| BHT Concentration (wt%) | Degree of Conversion (%) | Reference |
| 0 (Control) | 74.2 | [1][7] |
| 0.01 | - | [1][7] |
| 0.025 | - | [1][7] |
| 0.05 | - | [1][7] |
| 0.1 | - | [1][7] |
| 0.5 | 67.2 | [1][7] |
Experimental Protocols
1. Preparation of Experimental Resin Composite
This protocol is based on methodologies described in the literature.[3]
-
Materials:
-
Monomers: Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), triethylene glycol dimethacrylate (TEGDMA)
-
Photoinitiator: this compound (CQ)
-
Co-initiator: Dimethylaminoethyl methacrylate (DMAEMA)
-
Inhibitor: Butylated hydroxytoluene (BHT)
-
Filler: Silanized borosilicate glass fillers
-
-
Procedure:
-
In a light-protected container, mix Bis-GMA, UDMA, and TEGDMA in the desired weight ratio (e.g., 1:1:1).
-
Stir the monomer mixture for an extended period (e.g., 48 hours) to ensure homogeneity.
-
In a dark room, add the desired concentration of BHT and stir until completely dissolved.
-
Add the specified concentrations of CQ and DMAEMA to the mixture and stir until fully dissolved.
-
Incorporate the silanized glass fillers into the resin matrix and mix thoroughly to form a composite paste.
-
2. Measurement of Degree of Conversion (DC) by FTIR Spectroscopy
-
Principle: The degree of conversion is determined by measuring the decrease in the concentration of methacrylate C=C double bonds during polymerization.
-
Procedure:
-
Record the FTIR spectrum of the unpolymerized resin composite paste. Identify the absorbance peak of the aliphatic C=C bond (typically around 1638 cm⁻¹) and an internal standard peak that does not change during polymerization (e.g., the aromatic C=C peak around 1608 cm⁻¹).
-
Place a standardized sample of the composite in a mold and cure it using a dental light-curing unit with a defined light intensity and exposure time.
-
Record the FTIR spectrum of the cured polymer.
-
Calculate the degree of conversion using the following formula: DC (%) = [1 - (Abs peak height of C=C aliphatic / Abs peak height of C=C aromatic)cured / (Abs peak height of C=C aliphatic / Abs peak height of C=C aromatic)uncured] x 100
-
Visualizations
Caption: Troubleshooting workflow for common issues in BHT/CQ polymerization.
Caption: Mechanism of BHT inhibition in this compound photopolymerization.
References
- 1. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing light-cured composite through variations in this compound and butylhydroxytoluene concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of coinitiator and water on the photoreactivity and photopolymerization of HEMA/camphoquinone-based reactant mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Performance Analysis of Camphorquinone and Ivocerin Photoinitiators in Dental Composites
In the realm of light-cured dental restorative materials, the choice of photoinitiator is paramount to achieving optimal polymerization, ensuring the longevity and aesthetic appeal of the restoration. For decades, Camphorquinone (CQ) has been the industry standard. However, the emergence of alternative photoinitiators, such as Ivocerin, has prompted a re-evaluation of the established norms. This guide provides an objective comparison of the performance of this compound and Ivocerin, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
Introduction to the Photoinitiators
This compound (CQ) is a widely used photoinitiator in dental composites.[1][2][3] It is an alpha-diketone that absorbs blue light in the wavelength range of 360–510 nm, with a maximum absorption peak around 468 nm.[1][2] A significant drawback of CQ is its inherent yellow color, which can affect the aesthetics of the final restoration, particularly in lighter shades.[1][2][4] CQ is a Type II photoinitiator and requires a co-initiator, typically a tertiary amine, to efficiently generate the free radicals necessary for polymerization.[2][3][5]
Ivocerin is a germanium-based, dibenzoyl germanium derivative photoinitiator.[6] It is characterized by a high absorption capacity in the visible light spectrum, with an absorption range of 370 to 460 nm.[6][7] A key advantage of Ivocerin is its high photoreactivity and quantum efficiency, which is reported to be many times higher than that of CQ.[5][7] Unlike CQ, Ivocerin is a Type I photoinitiator and does not require a co-initiator, which can contribute to greater color stability.[5][7]
Quantitative Performance Comparison
The following table summarizes the key performance parameters of this compound and Ivocerin based on available experimental data.
| Performance Parameter | This compound (CQ) | Ivocerin | Key Findings & Citations |
| Wavelength Absorption | 360 - 510 nm (peak ~468 nm) | 370 - 460 nm | Ivocerin has a strong absorption in the visible light range, comparable to CQ but often at lower concentrations.[6][7] |
| Quantum Efficiency | Low (~0.07) | High (~0.85 for a similar germanium derivative) | The quantum efficiency of radical formation for Ivocerin is significantly higher than for CQ-amine systems.[5][7] |
| Degree of Conversion (DC) | ~44% (in a luting cement) | ~87% (in a luting cement) | Luting cements containing Ivocerin demonstrated a significantly higher degree of conversion compared to those with CQ and a tertiary amine.[8][9] |
| Depth of Cure | Standard | Increased | A concentration of 0.4 wt% Ivocerin in a monomer significantly increases the depth of cure compared to a standard CQ-amine concentration.[5] Resin cements with Ivocerin are claimed to have greater polymerization at depth.[10][11] |
| Flexural Strength | Baseline | Comparable/Higher | At a concentration of 0.2 wt%, Ivocerin achieves comparable flexural strength to standard CQ-amine concentrations. Higher Ivocerin concentrations can increase the strength.[5] Another study found composites with Ivocerin have higher flexural strength than those with CQ.[6] |
| Vickers Microhardness | ~33 VHN (in a luting cement) | ~47 VHN (in a luting cement) | Ivocerin-based luting cement showed higher Vickers microhardness compared to a CQ-based cement.[9] |
| Color Stability | Susceptible to yellowing | More color-stable | CQ's inherent yellow color and the instability of amine co-initiators can lead to discoloration.[1][2][12] Ivocerin-containing composites, which can be amine-free, exhibit better color stability.[5][7] |
| Polymerization Shrinkage | Higher | Lower | Composites with additional photoinitiators like Ivocerin have been shown to have lower polymerization shrinkage.[2] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and Ivocerin.
1. Degree of Conversion (DC) Measurement via FTIR Spectroscopy
-
Objective: To determine the percentage of monomer-to-polymer conversion.
-
Methodology:
-
Uncured resin composite samples containing either CQ/amine or Ivocerin are prepared.
-
The initial absorbance spectrum of the uncured sample is recorded using a Fourier Transform Infrared (FTIR) spectrometer in Attenuated Total Reflectance (ATR) mode. The absorbance peaks of the aliphatic carbon-carbon double bonds (C=C) at approximately 1638 cm⁻¹ and an internal standard, such as the aromatic C=C peak at around 1608 cm⁻¹, are measured.
-
The sample is then light-cured for a specified time and intensity using a dental curing unit.
-
The absorbance spectrum of the cured sample is recorded.
-
The degree of conversion is calculated using the following formula, which compares the ratio of the aliphatic to the aromatic peak heights before and after curing: DC (%) = [1 - (Aliphatic Peak Height_cured / Aromatic Peak Height_cured) / (Aliphatic Peak Height_uncured / Aromatic Peak Height_uncured)] * 100[10]
-
2. Depth of Cure Assessment (Vickers Microhardness Profile)
-
Objective: To determine the depth to which the composite material is adequately cured.
-
Methodology:
-
A cylindrical mold is filled with the experimental composite.
-
The top surface of the composite is light-cured according to the manufacturer's instructions.
-
The cured sample is removed from the mold and sectioned vertically.
-
Vickers microhardness (VHN) measurements are taken at incremental depths from the top (cured) surface downwards.
-
The depth of cure is often defined as the depth at which the VHN is at least 80% of the maximum VHN recorded at the surface.
-
3. Color Stability Evaluation
-
Objective: To assess the change in color of the composite material after aging.
-
Methodology:
-
Disc-shaped specimens of the composite materials are fabricated.
-
The initial color of the specimens is measured using a spectrophotometer or colorimeter, recording the CIE Lab* values.
-
The specimens are then subjected to an aging process, such as immersion in a staining solution (e.g., coffee) or exposure to artificial sunlight for a specified duration.[1][7]
-
After aging, the specimens are cleaned and their color is measured again.
-
The color change (ΔE) is calculated using the formula: ΔE = [(ΔL)^2 + (Δa)^2 + (Δb)^2]^1/2 A higher ΔE value indicates a greater color change.
-
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the photoinitiation pathways and a typical experimental workflow.
Caption: this compound requires a co-initiator for radical formation.
Caption: Ivocerin undergoes direct cleavage to form free radicals.
Caption: Workflow for comparing photoinitiator performance.
Conclusion
The experimental evidence suggests that Ivocerin presents a compelling alternative to the traditional this compound/amine photoinitiator system. Its superior quantum efficiency translates into a higher degree of conversion and an increased depth of cure, which are critical for the clinical success of bulk-fill composites.[5][7][8][9] Furthermore, the ability to formulate amine-free composites with Ivocerin leads to enhanced color stability, addressing one of the primary aesthetic concerns with CQ-based materials.[5][7] While CQ remains a reliable and widely understood photoinitiator, the performance advantages offered by Ivocerin, particularly in terms of curing efficiency and aesthetics, position it as a significant advancement in dental composite technology. Researchers and developers should consider these factors when formulating new restorative materials.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.vivarep.com [cdn.vivarep.com]
- 6. The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ivodent.hu [ivodent.hu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Degree of conversion and depth of cure of Ivocerin containing photo-polymerized resin luting cement in comparison to conventional luting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Color stability of composite resins with different photoinitiator systems when subjected to water aging: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Camphorquinone and Phenyl-Propanedione Photoinitiators in Dental Composites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two common photoinitiators used in dental resin composites: Camphorquinone (CQ) and 1-Phenyl-1,2-propanedione (PPD). The following sections will delve into their mechanisms of action, comparative performance based on experimental data, and detailed protocols for key evaluation experiments.
Introduction to Photoinitiators in Dental Resins
Photoinitiators are essential components of light-cured dental composites. Upon exposure to light of a specific wavelength, these molecules generate reactive species, typically free radicals, which initiate the polymerization of monomer resins, transforming the soft composite paste into a hard, durable restorative material. The choice of photoinitiator significantly influences the material's properties, including the efficiency of polymerization, depth of cure, color stability, and overall mechanical strength.
This compound (CQ) has long been the gold standard photoinitiator in dental composites. It is a diketone that, in the presence of a co-initiator (typically a tertiary amine), forms free radicals upon exposure to blue light.[1][2] Its primary advantages include its high reactivity in the blue light spectrum (around 468 nm), which is well-matched with standard dental curing lights, and its ability to provide a significant depth of cure.[3] However, CQ has notable drawbacks, including its inherent yellow color, which can affect the esthetics of the final restoration, and the potential for its amine co-initiators to cause long-term discoloration.[4]
1-Phenyl-1,2-propanedione (PPD) has emerged as a viable alternative and synergistic partner to CQ.[4] As an α-diketone, it can also function as a Type II photoinitiator with a co-initiator.[4] However, PPD also possesses the ability to undergo Norrish Type I cleavage, a unimolecular fragmentation process that generates free radicals without the need for a co-initiator.[5][6] This dual mechanism, combined with its absorption spectrum in the violet-blue range (around 398-410 nm), makes it a versatile photoinitiator.[4][7] PPD is a pale yellow liquid, which can offer aesthetic advantages over the more intensely yellow CQ powder.[4]
Mechanism of Photoinitiation
The generation of free radicals by CQ and PPD follows distinct pathways, which are crucial for understanding their performance characteristics.
This compound (CQ): A Type II Photoinitiator
CQ operates via a bimolecular mechanism known as a Norrish Type II reaction. This process requires a hydrogen donor, typically a tertiary amine, to generate the initiating free radicals.
References
- 1. Dental Polymeric Composites Activated With this compound or Diacyl Phosphine Oxide Photoinitiators | NIST [nist.gov]
- 2. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norrish reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Photoinitiators in Dental Resin Composites: Camphorquinone vs. TPO
An objective analysis of the performance and characteristics of Camphorquinone (CQ) and Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) as photoinitiators in dental resin composites, supported by experimental data.
In the field of dental restorative materials, the choice of photoinitiator is critical to the clinical success of resin composites. For decades, the combination of this compound (CQ) and a tertiary amine has been the gold standard. However, alternative photoinitiators like Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) have gained significant attention. This guide provides a detailed comparison of CQ and TPO, focusing on their performance, supported by experimental data to aid researchers and professionals in drug and material development.
At a Glance: Key Differences
| Feature | This compound (CQ) | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) |
| Photoinitiator Type | Type II (requires a co-initiator) | Type I (undergoes α-cleavage) |
| Absorption Spectrum | 400–500 nm (peak at ~468 nm)[1][2] | 380–425 nm (peak at ~400 nm)[3][4][5][6][7] |
| Color | Yellow, can lead to yellowish composites[8][9] | Colorless, results in less yellowing[4][10] |
| Radical Generation | One free radical per reaction with co-initiator[7][8] | Two free radicals per molecule[3][4][6][7][8] |
| Curing Efficiency | Generally efficient with standard curing lights | Higher reactivity and faster polymerization[6][11] |
| Depth of Cure | Generally provides a good depth of cure[11] | Can have a lower depth of cure compared to CQ[6][8][11] |
| Color Stability | Prone to yellowing over time[6] | Exhibits greater color stability[5][6] |
| Cytotoxicity | Lower cytotoxicity[12][13] | Higher cytotoxicity reported in some studies[12][13] |
Photopolymerization Mechanisms
The fundamental difference between CQ and TPO lies in their mechanism of generating free radicals to initiate polymerization.
This compound (CQ) Photopolymerization Pathway
This compound is a Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine, to produce radicals. Upon exposure to blue light, CQ is excited to a triplet state. This excited CQ then interacts with the amine co-initiator through a process of electron and proton transfer, generating a single free radical that initiates the polymerization of the resin monomers.[1][14]
TPO Photopolymerization Pathway
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) is a Type I photoinitiator.[5] It does not require a co-initiator. Upon absorbing UV or violet light, the TPO molecule undergoes a process called α-cleavage, breaking a bond and directly forming two distinct and highly reactive free radicals: a benzoyl radical and a phosphoryl radical.[3][15] Both of these radicals can initiate polymerization, making TPO a highly efficient photoinitiator.[3][4][6][7][8]
Performance Comparison: Experimental Data
The following tables summarize quantitative data from a study comparing experimental dental composites formulated with a classic CQ/amine system versus those with varying concentrations of TPO.
Mechanical Properties
| Photoinitiator System | Vickers Hardness (HV) | Diametral Tensile Strength (DTS) (MPa) | Flexural Strength (FS) (MPa) | Modulus of Elasticity (MPa) |
| CQ/DMAEMA | - | - | - | - |
| 0.27 wt.% TPO | - | Slightly lower than CQ/DMAEMA | - | - |
| 0.5 wt.% TPO | - | 22.70 ± 4.7 | - | - |
| 0.75 wt.% TPO | Better than CQ/DMAEMA | 29.73 ± 4.8 | Highest among TPO groups | 5383.33 ± 1067.1 |
| 1 wt.% TPO | 43.18 ± 1.7 | - | - | - |
Data sourced from a study by Katarzyna Woś et al. (2022).[7][8][10][16]
Composites containing 0.75 wt.% TPO demonstrated optimal results for Vickers hardness, diametral tensile strength, flexural strength, and modulus of elasticity, with these values being superior to the control composite with the CQ/DMAEMA system.[8][10][16]
Curing Efficiency and Depth of Cure
| Photoinitiator System | Key Findings |
| CQ + EDMAB | Higher absorbed power density (364 mW/cm³) and greater depth of cure (6.3 ± 0.4 mm).[11] |
| TPO | Lower absorbed power density (223 mW/cm³) but a faster reaction rate.[11] Lower depth of cure (4.3 ± 0.1 mm).[11] |
| TPO + EDMAB | Similar to TPO alone, with a lower depth of cure (4.2 ± 0.3 mm).[11] |
Data from a study by V.E. Salgado et al. (2012).[11]
While TPO-containing formulations exhibit higher reactivity, they may demonstrate a lower depth of cure compared to CQ-based systems.[11] However, some research indicates that the combination of TPO with CQ can increase the degree of conversion at the surface of bulk-fill composites, although it may not improve the overall depth of cure beyond 1 mm.[17][18]
Color Stability
One of the significant advantages of TPO is its superior color stability. CQ is inherently yellow, which can impart a yellowish tint to the final restoration.[8][9] In contrast, TPO is a colorless liquid that produces less yellowish polymers.[4][10] Experimental composites with 0.75 wt.% TPO were found to be less yellow than those containing the CQ/DMAEMA system, as confirmed by CIE Lab* colorimetric analysis.[8][10][16]
Experimental Protocols
Below are generalized methodologies for the key experiments cited in the comparison of CQ and TPO.
General Experimental Workflow
Vickers Hardness Test
-
Sample Preparation: The prepared composite paste is placed in a mold of specific dimensions (e.g., 2 mm thickness).
-
Curing: The sample is light-cured from both sides for a specified duration (e.g., 20 seconds per side) using a dental curing unit with a specific light intensity (e.g., 1450 mW/cm²).[10]
-
Indentation: A Vickers indenter (a diamond pyramid) is pressed into the surface of the cured sample with a defined load (e.g., 9.81 N) for a set time (e.g., 10 seconds).[10]
-
Measurement: The lengths of the two diagonals of the resulting indentation are measured using a microscope.
-
Calculation: The Vickers hardness number (HV) is calculated based on the applied load and the surface area of the indentation.
Diametral Tensile Strength (DTS)
-
Sample Preparation: Cylindrical specimens are fabricated in a mold.
-
Curing: The specimens are light-cured as per the specified protocol.
-
Testing: The cylindrical specimen is placed on its side in a universal testing machine and compressed diametrically until it fractures.
-
Calculation: The DTS is calculated from the load at fracture and the specimen dimensions.
Depth of Cure (Scraping Method - ISO 4049)
-
Sample Preparation: A cylindrical mold is filled with the uncured composite.
-
Curing: The composite is irradiated from one end for the recommended time.
-
Scraping: Immediately after curing, the uncured material is scraped away from the bottom of the specimen with a plastic spatula.
-
Measurement: The height of the remaining cured material is measured, and this value is divided by two to obtain the depth of cure.[11]
Colorimetric Analysis (CIE Lab*)
-
Sample Preparation: Disc-shaped specimens are prepared and cured.
-
Baseline Measurement: The initial color of the specimens is measured using a spectrophotometer, which provides L* (lightness), a* (red-green), and b* (yellow-blue) values.
-
Aging (Optional): Specimens may be subjected to aging protocols, such as immersion in staining solutions (e.g., coffee, tea).
-
Final Measurement: The color is measured again after a specified period.
-
Calculation: The color change (ΔE) is calculated using the initial and final L, a, and b* values.
Conclusion
Both this compound and TPO have distinct advantages and disadvantages as photoinitiators in dental resin composites.
This compound remains a reliable and widely used photoinitiator, compatible with standard blue-light curing units and exhibiting lower cytotoxicity. Its main drawbacks are its inherent yellow color and the need for a co-initiator, which can affect long-term color stability.
TPO offers the significant advantages of being colorless, leading to better aesthetics and color stability, and having higher reactivity due to the generation of two free radicals. However, it requires a broader spectrum or a violet-light curing unit for optimal activation, may have a reduced depth of cure in some formulations, and has shown higher cytotoxicity in certain studies.
The choice between CQ and TPO, or a combination of both, will depend on the specific requirements of the dental composite being developed, with key considerations being the desired aesthetic outcome, the required depth of cure, and biocompatibility. Future research may focus on developing new photoinitiator systems that combine the benefits of both CQ and TPO while minimizing their respective drawbacks.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. boldchem.com [boldchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can TPO as Photoinitiator Replace “Golden Mean” this compound and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Can TPO as Photoinitiator Replace “Golden Mean” this compound and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide [mdpi.com]
- 9. Curing efficiency of dental resin composites formulated with this compound or trimethylbenzoyl-diphenyl-phosphine oxide | Pocket Dentistry [pocketdentistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Curing efficiency of dental resin composites formulated with this compound or trimethylbenzoyl-diphenyl-phosphine oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic and genotoxic potential of the type I photoinitiators BAPO and TPO on human oral keratinocytes and V79 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 15. nbinno.com [nbinno.com]
- 16. Can TPO as Photoinitiator Replace "Golden Mean" this compound and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. operativedentistry [operative-dentistry.kglmeridian.com]
- 18. operativedentistry [operative-dentistry.kglmeridian.com]
A Researcher's Guide to Validating Camphorquinone Purity Using Spectroscopy
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and active pharmaceutical ingredients is a cornerstone of reliable and reproducible results. Camphorquinone (CQ), a widely used photoinitiator in dental composites and photopolymerization processes, is no exception. Its purity can significantly impact the kinetics of polymerization, the mechanical properties of the final product, and its toxicological profile. This guide provides an objective comparison of key spectroscopic techniques for validating this compound purity, complete with experimental protocols and a comparison with alternative photoinitiators.
The Spectroscopic Toolbox for Purity Assessment
A multi-pronged approach utilizing several spectroscopic techniques provides the most robust assessment of this compound purity. Each method offers unique insights into the molecular structure and the presence of potential impurities.
| Technique | Principle | Information Provided | Strengths | Limitations |
| qNMR Spectroscopy | The signal intensity is directly proportional to the number of atomic nuclei. | Quantitative purity assessment, structural elucidation of impurities. | Highly accurate and precise, requires no identical reference standard for quantification, provides structural information. | Lower sensitivity compared to chromatographic methods, potential for signal overlap. |
| FTIR Spectroscopy | Absorption of infrared radiation causes molecular vibrations at specific frequencies corresponding to functional groups. | Identification of functional groups, detection of impurities with different functional groups. | Fast, non-destructive, provides a unique molecular "fingerprint". | Not inherently quantitative without calibration, less sensitive to impurities with similar functional groups. |
| UV-Vis Spectroscopy | Absorption of UV-visible light excites electrons to higher energy levels. | Quantitative analysis based on absorbance, confirmation of the α-diketone chromophore. | Simple, rapid, and cost-effective for quantitative analysis of the primary component. | Non-specific, as many organic molecules absorb in the UV-Vis region. |
| Mass Spectrometry (GC-MS) | Molecules are ionized and separated based on their mass-to-charge ratio. | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity and specificity, excellent for separating and identifying unknown impurities. | Destructive technique, may require derivatization for non-volatile impurities. |
Comparison with Alternative Photoinitiators
While this compound is the "gold standard" in many applications, several alternatives are available, each with its own set of advantages and disadvantages. The choice of photoinitiator can affect properties such as curing efficiency, color stability, and mechanical strength of the resulting polymer.
| Photoinitiator | Common Name(s) | Absorption Max (λmax) | Advantages | Disadvantages | Quantum Yield |
| This compound (CQ) | CQ | ~468 nm | Well-established, efficient in the blue light region. | Yellowish color, requires a co-initiator. | < 0.1 |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | BAPO, Irgacure 819 | ~371 - 400 nm | Colorless, high reactivity, does not require a co-initiator. | Poor solubility in some monomers. | ~0.59 |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | TPO, Lucirin TPO | ~381 - 400 nm | Colorless, increases color stability, more efficient than CQ in generating radicals.[1] | Narrower absorption range, may require specific light curing units. | Higher than CQ |
| 1-Phenyl-1,2-propanedione | PPD | ~393 - 410 nm | Less yellowing than CQ, can be used with or without a co-initiator. | Can result in slower polymerization rates. | Similar to CQ |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible data. The following are representative protocols for the spectroscopic analysis of this compound purity.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of a this compound sample using an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes
-
Analytical balance
Protocol:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
Process the spectrum (phasing, baseline correction) and integrate a well-resolved signal for both this compound and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_CQ / N_CQ) * (N_IS / I_IS) * (MW_CQ / m_CQ) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
CQ = this compound
-
IS = Internal Standard
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups of this compound and detect impurities with distinct infrared absorptions.
Materials:
-
This compound powder sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Protocol:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage.
-
Apply consistent pressure to the sample using the ATR's pressure clamp.
-
Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Compare the resulting spectrum with a reference spectrum of pure this compound. Pay close attention to the carbonyl stretching region (~1760 cm⁻¹) and the fingerprint region (<1500 cm⁻¹) for the appearance of unexpected peaks that may indicate impurities.
UV-Visible (UV-Vis) Spectroscopy
Objective: To quantify this compound concentration in a solution and verify its characteristic absorption maximum.
Materials:
-
This compound sample
-
Spectrophotometric grade solvent (e.g., methanol, ethanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a series of standard solutions by serial dilution of the stock solution.
-
Set the spectrophotometer to scan a wavelength range that includes the expected λmax of this compound (e.g., 350-550 nm).
-
Use the pure solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution at the λmax (~468 nm).
-
Plot a calibration curve of absorbance versus concentration.
-
Prepare a solution of the unknown this compound sample at a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the unknown sample and determine its concentration using the calibration curve. The purity can then be calculated based on the weighed amount of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify volatile and semi-volatile impurities in a this compound sample.
Materials:
-
This compound sample
-
High-purity solvent (e.g., hexane, dichloromethane)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Autosampler vials
Protocol:
-
Prepare a solution of the this compound sample in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Transfer the solution to an autosampler vial.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
Run a temperature program that allows for the separation of this compound from potential impurities. A typical program might start at a low temperature and ramp up to a higher temperature.
-
The mass spectrometer should be set to scan a mass range appropriate for this compound and its expected impurities (e.g., m/z 40-300).
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum.
-
Analyze any other peaks in the chromatogram by comparing their mass spectra to a spectral library (e.g., NIST) to identify potential impurities.
-
Quantification of impurities can be achieved by creating calibration curves for known impurities or by using the relative peak area percentage.
Data Presentation
Spectroscopic Data for this compound Purity Assessment
| Technique | Parameter | Expected Value for Pure this compound | Indication of Impurity |
| ¹H-NMR (CDCl₃) | Chemical Shift (δ) | ~2.5 (m, 1H), ~2.1 (m, 1H), ~1.9 (m, 1H), ~1.5 (m, 1H), ~1.2 (s, 3H), ~1.0 (s, 3H), ~0.9 (s, 3H) | Additional signals not corresponding to CQ. |
| FTIR-ATR | Wavenumber (cm⁻¹) | ~1776, ~1759 (C=O stretching), ~2960 (C-H stretching) | New peaks, e.g., broad -OH stretch (~3400 cm⁻¹) for alcohol impurities, or anhydride (B1165640) peaks (~1815, 1770 cm⁻¹).[2] |
| UV-Vis (Methanol) | λmax | ~468 nm | Shift in λmax, presence of additional absorption bands. |
| GC-MS (EI) | Retention Time | Dependent on column and conditions | Peaks at different retention times. |
| Mass Spectrum (m/z) | 166 (M⁺), 138, 123, 95, 83, 69, 55, 41 | Fragments corresponding to known impurities (e.g., Camphor: m/z 152, 108, 95, 81). |
Visualizing Workflows and Relationships
Logical Flow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of a this compound sample.
Caption: Logical workflow for the comprehensive spectroscopic purity validation of this compound.
Relationship Between Spectroscopic Techniques
This diagram illustrates how different spectroscopic techniques provide complementary information for the full characterization of a this compound sample.
Caption: Interrelation of spectroscopic techniques for the characterization of this compound.
By employing a combination of these spectroscopic techniques and following robust experimental protocols, researchers can confidently validate the purity of their this compound samples, leading to more reliable and reproducible scientific outcomes.
References
A Comparative Analysis of Mechanical Properties in Resins: Camphorquinone (CQ) vs. BAPO Photoinitiators
For Immediate Release
In the field of dental materials and photocurable resins, the choice of photoinitiator is critical in determining the final mechanical properties of the cured polymer. This guide provides a detailed comparison of two commonly used photoinitiator systems: the conventional camphorquinone (CQ)/amine system and the alternative diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO). This comparison is intended for researchers, scientists, and drug development professionals seeking to optimize resin formulations for specific performance characteristics.
The data presented herein is a synthesis of findings from multiple experimental studies. While BAPO, a Norrish Type I photoinitiator, often demonstrates higher polymerization efficiency, CQ, a Norrish Type II photoinitiator, remains a widely used standard in many applications.[1]
Executive Summary
Experimental evidence suggests that BAPO can offer significant advantages over the traditional CQ/amine system in terms of polymerization efficiency and certain mechanical properties. Resins initiated with BAPO generally exhibit a higher degree of conversion and can achieve comparable or superior mechanical properties at lower concentrations than CQ.[2] Notably, BAPO has the distinct advantage of not requiring a co-initiator, such as an amine, which can simplify formulation and reduce the potential for long-term yellowing.[3][4][5] However, the performance of CQ-based systems can be enhanced with the addition of co-initiators like diphenyliodonium (B167342) hexafluorophosphate (B91526) (DPIHP).[6][7]
Quantitative Data Comparison
The following tables summarize the mechanical properties of experimental resins formulated with CQ and BAPO. The specific values can vary depending on the monomer composition, filler content, and concentration of the photoinitiator.
Table 1: Degree of Conversion and Hardness
| Photoinitiator System | Concentration (wt%) | Degree of Conversion (%) | Vickers Hardness (HV) | Knoop Hardness (KHN) |
| CQ/DMAEMA | 1.0 | ~60-74 | ~40 | - |
| BAPO | 0.25 | >60 | >40 | - |
| BAPO | 1.0 | - | 43.73 ± 3.52 | - |
| CQ/EDAB | 0.5/1.0 | Lower than BAPO | - | - |
| BAPO | 2.0 | Higher than CQ/EDAB | - | - |
| CQ | - | Lower | - | Top: 30.5 ± 2.1, Bottom: 21.9 ± 1.7 |
| BAPO | - | Higher | - | Top: 32.9 ± 1.7, Bottom: 25.6 ± 2.9 |
Data synthesized from multiple sources.[2][3][4]
Table 2: Flexural Properties
| Photoinitiator System | Concentration (wt%) | Flexural Strength (MPa) | Elastic Modulus (GPa) |
| CQ/DMAEMA | - | 77.3 ± 8.84 | - |
| BAPO | 0.25 | Lower than CQ | - |
| BAPO | Higher concentrations | Lower than 0.25% BAPO | - |
| BAPO (as single initiator) | - | Higher than CQ/DMAEMA | Higher than CQ/DMAEMA |
| BAPO/DMAEMA | - | No significant increase | No significant increase |
Data synthesized from multiple sources.[3][4][8]
Experimental Protocols
The following are generalized experimental protocols for the key mechanical tests cited in this guide.
Resin Formulation
Experimental resins are typically prepared using a base monomer mixture, such as Bis-GMA and TEGDMA, with the addition of filler particles (e.g., silanized silica).[4] The photoinitiator (CQ with an amine co-initiator like DMAEMA, or BAPO alone) is then added at various weight percentages.[2][4]
Degree of Conversion (DC) Measurement
The DC is often determined using Fourier Transform Infrared Spectroscopy with an Attenuated Total Reflectance accessory (FTIR-ATR).[2] Spectra of the uncured and cured resin are recorded, and the DC is calculated by comparing the peak heights of the aliphatic C=C absorption band (around 1638 cm⁻¹) against an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹) before and after polymerization.[2]
Hardness Testing
Vickers or Knoop hardness tests are used to measure the surface hardness of the cured resin samples.[4] A standardized indenter is pressed into the material surface with a specific load for a set duration (e.g., 50g for 15s).[2] The dimensions of the resulting indentation are then measured to calculate the hardness value.
Flexural Strength and Elastic Modulus Testing
A three-point bending test is commonly employed to determine the flexural strength and elastic modulus.[2][4] Rectangular bar-shaped specimens are prepared and placed on two supports. A load is applied to the center of the specimen at a constant cross-head speed (e.g., 0.5 mm/min) until fracture occurs.[8] The flexural strength is calculated from the maximum load at failure, and the elastic modulus is determined from the slope of the stress-strain curve in the elastic region.
Visualizing the Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Defining Optimal Concentration of Photoinitiators in Dental Composites IADR Abstract Archives [iadr.abstractarchives.com]
- 3. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Selected Mechanical and Aesthetic Properties of Experimental Resin Dental Composites Containing 1-phenyl-1,2 Propanedione or Phenylbis(2,4,6-trimethylbenzoyl)-phosphine Oxide as a Photoinitiator [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. BAPO as an alternative photoinitiator for the radical polymerization of dental resins | Pocket Dentistry [pocketdentistry.com]
- 7. BAPO as an alternative photoinitiator for the radical polymerization of dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
The Crucial Role of Amine Co-initiators in Camphorquinone-Based Photopolymerization
A Comparative Guide to Enhancing Polymerization Efficiency in Dental Resins and Biomaterials
Camphorquinone (CQ), the most widely utilized photoinitiator in dental restorative materials and other biomedical applications, exhibits optimal performance only in the presence of a suitable co-initiator.[1][2][3] Tertiary amines are the most common co-initiators, playing a critical role in the generation of free radicals necessary to initiate the polymerization of methacrylate-based resins upon exposure to blue light.[1][4][5] The choice and concentration of the amine co-initiator significantly impact the kinetics of polymerization, the final degree of conversion, mechanical properties, and even the long-term color stability of the resulting polymer.[6][7][8] This guide provides a comprehensive comparison of the efficiency of this compound with various amine co-initiators, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal photoinitiator system for their specific applications.
The Mechanism of Action: A Synergistic Partnership
The photopolymerization process initiated by the this compound/amine system is a classic example of a Norrish Type II photoinitiation.[4] Upon absorption of blue light (in the 400-500 nm wavelength range, with a peak around 468 nm), the CQ molecule transitions from its ground state to an excited singlet state, which then rapidly converts to a more stable, longer-lived triplet state.[2][3] This excited triplet CQ molecule interacts with an amine co-initiator, which acts as a reducing agent or hydrogen donor.[1] This interaction leads to the formation of an excited state complex, known as an "exciplex".[6] Within this exciplex, an electron transfer and subsequent proton transfer from the amine to the CQ molecule occur, resulting in the formation of an amine-derived free radical and an inactive CQ-H radical. The amine-derived radical is the key species that initiates the chain polymerization of the methacrylate (B99206) monomers.[1][7]
Comparative Efficiency of Amine Co-initiators
The efficiency of the photoinitiation process is highly dependent on the chemical structure of the amine co-initiator. Factors such as the number of methyl groups attached to the nitrogen atom and steric hindrance can influence the rate of polymerization.[7] Different amines exhibit varying efficiencies in generating free radicals, which directly translates to differences in polymerization kinetics and the final properties of the cured resin.[6]
Quantitative Comparison of Performance
The following tables summarize key performance parameters of this compound in combination with different amine co-initiators, based on data from various studies.
Table 1: Influence of Amine Co-initiator Type on Degree of Conversion (DC) and Rate of Polymerization (Rp,max)
| Amine Co-initiator | Photoinitiator:Amine Ratio (wt%) | Degree of Conversion (DC) (%) | Max. Rate of Polymerization (Rp,max) (s⁻¹) | Reference |
| EDMAB | 0.3:0.15 (2:1) | Lower | Lower | [6] |
| EDMAB | 0.3:0.3 (1:1) | Intermediate | Intermediate | [6] |
| EDMAB | 0.3:0.45 (1:1.5) | Higher | Higher | [6] |
| EDMAB | 0.3:0.6 (1:2) | Highest | Highest | [6][8] |
| DMAEMA | 1:2 (CQ:Amine) | ~70% | Slower initial rate | [9] |
| DMPT | 1:1 (CQ:Amine) | Lower than DMAEMA | - | [9] |
EDMAB: Ethyl 4-dimethylaminobenzoate DMAEMA: 2-(dimethylamino)ethyl methacrylate DMPT: N,N-dimethyl-p-toluidine
Table 2: Impact of Amine Co-initiator on Mechanical Properties and Color Stability
| Amine Co-initiator | Photoinitiator:Amine Ratio (wt%) | Knoop Hardness (KHN) | Water Solubility (Wsl) | Color Change (ΔE) / Yellowing (+b*) | Reference |
| EDMAB | 0.3:0.15 (2:1) | Lower | Higher | Lower | [6][8] |
| EDMAB | 0.3:0.6 (1:2) | Higher | Lower | Higher | [6][8] |
| DMAEMA | - | Generally good | - | Can contribute to yellowing | [9] |
Key Observations:
-
Amine Concentration: For a given amine like EDMAB, increasing the amine-to-CQ ratio generally leads to a higher degree of conversion, a faster rate of polymerization, and improved mechanical properties such as hardness.[6][8] However, an excess of amine can act as a retarder by trapping initiating radicals and can also lead to increased yellowing and color instability over time due to the formation of oxidative products.[6][9]
-
Amine Structure: The chemical structure of the amine is a critical determinant of its efficiency. For instance, DMAEMA has been shown to result in a higher degree of conversion compared to DMPT at the same molar ratios.[9]
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are representative protocols for evaluating the efficiency of this compound with different amine co-initiators.
General Experimental Workflow
Resin Formulation
-
Monomer Matrix: A common monomer blend consists of Bis-GMA (bisphenol A-glycidyl methacrylate) and TEGDMA (triethylene glycol dimethacrylate) in equal parts by weight.[6] Another common blend is BisGMA/BisEMA/TEGDMA (37.5:37.5:25 wt%).[10]
-
Photoinitiator System:
-
Inhibitor: A polymerization inhibitor like butylated hydroxytoluene (BHT) is typically added to prevent spontaneous polymerization.
-
Fillers (for composites): For dental composites, silanated glass fillers are incorporated into the resin matrix.[10]
Sample Preparation and Curing
-
The components are thoroughly mixed to ensure a homogeneous paste.
-
The uncured resin is placed into molds of specific dimensions depending on the test to be performed (e.g., cylindrical molds for hardness testing).
-
The samples are light-cured using a dental curing unit with a defined light intensity (e.g., 400 mW/cm²) and for a specific duration (e.g., 40 seconds).[10]
Analytical Methods
-
Degree of Conversion (DC): Fourier Transform Infrared (FTIR) spectroscopy is the most common method to determine the DC.[8][10] The percentage of reacted aliphatic C=C bonds is calculated by comparing the peak heights of the aliphatic C=C stretching vibration (around 1638 cm⁻¹) against an internal standard (e.g., the aromatic C=C stretching vibration at around 1608 cm⁻¹) in the uncured and cured states.
-
Rate of Polymerization (Rp): Differential Scanning Calorimetry (DSC) can be used to monitor the heat flow during photopolymerization, from which the rate of polymerization can be determined.[8]
-
Mechanical Properties:
-
Knoop Hardness (KHN): A Knoop indenter is used to measure the hardness of the cured samples.[8]
-
Flexural Strength: Three-point bending tests are performed on bar-shaped specimens according to ISO 4049 standards.
-
-
Color Stability: A spectrophotometer or colorimeter is used to measure the CIELAB color coordinates of the samples before and after aging (e.g., storage in water or exposure to UV light) to determine the color change (ΔE).[8]
Conclusion
The selection of an appropriate amine co-initiator and its concentration relative to this compound is a critical step in optimizing the properties of photopolymerizable materials. While higher amine concentrations can enhance the degree of conversion and mechanical properties, they may compromise the color stability of the final product. The choice of amine, whether it be EDMAB, DMAEMA, or other tertiary amines, will also significantly influence the polymerization kinetics. Therefore, a careful evaluation of the desired final properties of the material should guide the formulation of the this compound/amine photoinitiator system. Future research may focus on novel amine structures that offer high reactivity without the associated color instability, further advancing the field of dental and biomedical materials.
References
- 1. researchgate.net [researchgate.net]
- 2. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Effect of combining photoinitiators on cure efficiency of dental resin-based composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oraljournal.com [oraljournal.com]
- 6. felipeschneider.com.br [felipeschneider.com.br]
- 7. researchgate.net [researchgate.net]
- 8. Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with this compound and phenyl-propanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. Degree of conversion and color stability of the light curing resin with new photoinitiator systems - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for a Better Cure: A Comparative Guide to Camphorquinone Alternatives in Resinous Materials
For researchers, scientists, and drug development professionals, the limitations of camphorquinone (CQ), the long-standing photoinitiator in dental and biomedical resins, have spurred a search for superior alternatives. While effective, CQ is associated with a distinct yellowing effect and potential cytotoxicity, prompting the development of a new generation of photoinitiators. This guide provides an objective comparison of promising alternatives, supported by experimental data, to aid in the selection of the optimal photoinitiator for your research and development needs.
This compound, a Type II photoinitiator, requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary for polymerization.[1] This system, however, has notable drawbacks, including its inherent yellow color, which can compromise the aesthetics of dental restorations, and concerns regarding its biocompatibility.[2][3][4] The ideal alternative would offer high curing efficiency, improved color stability, and lower cytotoxicity. This guide focuses on a selection of the most promising alternatives: phosphine (B1218219) oxides like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO), as well as 1-phenyl-1,2-propanedione (B147261) (PPD) and germanium-based compounds.
Performance Comparison: A Data-Driven Analysis
The efficacy of a photoinitiator is determined by a range of performance metrics. Key among these are the degree of conversion (DC), depth of cure, mechanical properties of the resulting polymer, and its color stability. The following tables summarize quantitative data from various studies, offering a direct comparison between CQ and its alternatives.
Curing Efficiency
The degree of conversion indicates the percentage of monomer double bonds converted into single bonds during polymerization, a critical factor for the final properties and biocompatibility of the resin. The depth of cure measures how deep the resin can be effectively polymerized.
| Photoinitiator System | Degree of Conversion (%) | Depth of Cure (mm) | Light Source | Reference |
| This compound (CQ) / Amine | Varies (e.g., ~68-74%) | ~6.3 | QTH | [2][5] |
| Lucirin TPO | Higher than CQ (e.g., ~74% with 0.86 wt%) | Lower than CQ (~4.3) | LED | [2][5] |
| BAPO | Higher than CQ | Lower than CQ | LED | [6] |
| PPD / Amine | Similar to CQ | Similar to CQ | LED | [6] |
| CQ / PPD / Amine | Similar to CQ | Similar to CQ | LED | [6] |
| Germanium-based | Quicker curing than CQ | - | Visible Light | [1] |
Mechanical Properties
The mechanical integrity of the polymerized resin is crucial for its application, especially in load-bearing situations like dental fillings. Key properties include flexural strength (FS), elastic modulus (E), and microhardness.
| Photoinitiator System | Flexural Strength (MPa) | Elastic Modulus (GPa) | Knoop Hardness (KHN) | Reference |
| This compound (CQ) / DMAEMA | ~77.3 | Varies | Lower than TPO/BAPO | [6][7] |
| Lucirin TPO | Similar to CQ | Higher than CQ | Higher than CQ | [2][6] |
| BAPO | Higher than CQ | Higher than CQ | Higher than CQ | [6] |
| PPD / DMAEMA | Lower than CQ | Varies | Similar to CQ | [6][7] |
| CQ / PPD / DMAEMA | Varies | Varies | Similar to CQ | [6] |
Color Stability
A significant driver for seeking CQ alternatives is its tendency to cause yellowing in the final resin product.
| Photoinitiator | Yellowing Effect | Color Stability | Reference |
| This compound (CQ) | High | Lower | [4][8] |
| Lucirin TPO | Low | High | [2][8] |
| BAPO | Low | High | [8] |
| PPD | Low | High | [1][8] |
| Germanium-based | Excellent bleaching behavior | High | [1] |
Cytotoxicity Profile
The biocompatibility of photoinitiators is of paramount importance, particularly for applications in the human body. Studies have shown that unreacted photoinitiators can leach from the resin and exhibit cytotoxic effects.
| Photoinitiator | Cytotoxicity | Reference |
| This compound (CQ) | Cytotoxic effect on cell cultures | [2] |
| Lucirin TPO | Lower cytotoxic effect than CQ; not genotoxic | [2] |
| BAPO | Very cytotoxic | [2] |
| TPOL (a derivative of TPO) | Low cytotoxicity | [9] |
| MBF (Methyl benzoylformate) | Low cytotoxicity | [9] |
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies for key experiments.
Degree of Conversion (DC) Measurement
The degree of conversion is commonly determined using Fourier Transform Infrared (FTIR) spectroscopy.
-
Sample Preparation: An uncured resin paste is placed between two polyethylene (B3416737) films.
-
Initial Spectrum: An initial FTIR spectrum of the uncured sample is recorded. The absorbance peak of the aliphatic C=C double bond (typically around 1638 cm⁻¹) and an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹) are identified.
-
Photo-polymerization: The sample is light-cured for a specified time (e.g., 20-40 seconds) using a dental curing light with a specific irradiance.
-
Final Spectrum: A final FTIR spectrum of the cured sample is recorded.
-
Calculation: The degree of conversion is calculated based on the change in the ratio of the aliphatic to the aromatic peak heights before and after curing.
Flexural Strength and Elastic Modulus Testing
These mechanical properties are typically measured using a three-point bending test according to ISO 4049 standards.
-
Specimen Preparation: Bar-shaped specimens of the resin composite (e.g., 25 mm x 2 mm x 2 mm) are prepared in a mold and light-cured.
-
Testing Setup: The cured specimen is placed on two supports in a universal testing machine.
-
Load Application: A load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture.
-
Data Analysis: The flexural strength is calculated from the maximum load before fracture. The elastic modulus is determined from the slope of the linear portion of the stress-strain curve.
Microhardness Measurement
Knoop or Vickers microhardness tests are used to assess the surface hardness of the cured resin.
-
Sample Preparation: Disc-shaped specimens are prepared and cured. The top and bottom surfaces are polished.
-
Indentation: A diamond indenter (Knoop or Vickers) is pressed into the surface of the specimen with a specific load for a set duration.
-
Measurement: The dimensions of the resulting indentation are measured using a microscope.
-
Calculation: The microhardness value is calculated based on the applied load and the indentation dimensions.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the photoinitiation pathways and a typical experimental workflow.
Caption: Mechanisms of Type I and Type II photoinitiation.
Caption: A typical experimental workflow for comparing photoinitiators.
Conclusion: Navigating the Path to an Optimal Photoinitiator
The selection of an appropriate photoinitiator is a critical decision in the development of dental and biomedical resins. While this compound has long been the industry standard, the evidence strongly suggests that several alternatives offer significant advantages.
-
For improved aesthetics and color stability, TPO, BAPO, PPD, and germanium-based photoinitiators are excellent choices, demonstrating a significantly lower yellowing effect compared to CQ.[1][8]
-
In terms of mechanical properties, Type I photoinitiators like TPO and BAPO can lead to resins with higher flexural strength, elastic modulus, and hardness.[2][6] However, it is crucial to note that these can sometimes result in a lower depth of cure.[2][5]
-
Regarding biocompatibility, while some alternatives like BAPO have shown significant cytotoxicity, others like TPO and its derivatives appear to be less cytotoxic than CQ, making them promising candidates for clinical applications.[2][9]
Ultimately, the ideal photoinitiator will depend on the specific requirements of the application. For aesthetic applications where color is paramount, a CQ-free system is highly desirable. For high-stress applications, the enhanced mechanical properties offered by some alternatives may be the deciding factor. It is also important to consider the light source available for curing, as different photoinitiators have different absorption spectra.[8][10] This guide provides a foundational comparison to assist researchers in making an informed decision, paving the way for the development of next-generation resin-based materials with enhanced performance and safety profiles. Further in vivo studies are necessary to fully validate the performance of these alternative co-initiators in a clinical setting.
References
- 1. oraljournal.com [oraljournal.com]
- 2. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Curing efficiency of dental resin composites formulated with this compound or trimethylbenzoyl-diphenyl-phosphine oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Spectrophotometric Determination of Camphorquinone Concentration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectrophotometric and alternative methods for the quantitative determination of camphorquinone (CQ), a widely used photoinitiator in dental resins and various photopolymerizable systems. The following sections detail the underlying principles, performance characteristics, and experimental protocols for UV-Visible (UV-Vis) spectrophotometry and Gas Chromatography-Mass Spectrometry (GC-MS) to assist researchers in selecting the most suitable method for their analytical needs.
Method Comparison: UV-Vis Spectrophotometry vs. Gas Chromatography-Mass Spectrometry (GC-MS)
The choice between UV-Vis spectrophotometry and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample complexity, and available resources.
UV-Visible Spectrophotometry is a widely accessible technique that relies on the absorption of light by the analyte of interest. This compound exhibits a characteristic yellow color and absorbs light in the visible region, with a maximum absorbance (λmax) at approximately 468 nm.[1][2] This method is known for its simplicity, speed, and low cost. However, its specificity can be limited in complex matrices where other components may absorb at similar wavelengths.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method offers high selectivity and sensitivity, allowing for the accurate quantification of CQ even in complex mixtures.[1] While GC-MS provides more definitive results, it involves more extensive sample preparation and requires more expensive instrumentation and specialized expertise.
The following table summarizes the key performance characteristics of each method.
| Feature | UV-Vis Spectrophotometry | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the absorbance of light by the analyte at a specific wavelength. | Separates volatile compounds based on their physical and chemical properties, followed by detection and quantification based on their mass-to-charge ratio. |
| Selectivity | Moderate; can be affected by interfering substances that absorb at the same wavelength. | High; provides excellent separation and specific identification of the analyte. |
| Sensitivity | Generally in the µg/mL range. Specific validated LOD and LOQ data for CQ are not readily available in the literature. | High; typically in the ng/mL to pg/mL range, offering superior sensitivity. |
| Linearity Range | A linear relationship between absorbance and concentration is expected, but the specific validated range for CQ is not widely published. | Typically exhibits a wide linear dynamic range. |
| Instrumentation Cost | Low | High |
| Analysis Time | Rapid (minutes per sample) | Longer (can be 20-30 minutes or more per sample) |
| Sample Preparation | Simple dissolution and filtration/centrifugation. | More complex, may involve extraction and derivatization. |
| Advantages | Simple, rapid, low cost, non-destructive. | High selectivity, high sensitivity, provides structural information. |
| Disadvantages | Lower selectivity, potential for matrix interference. | Higher cost, more complex operation, requires volatile analytes. |
Experimental Protocols
UV-Vis Spectrophotometric Determination of this compound
This protocol outlines a general procedure for the quantification of this compound using UV-Vis spectrophotometry. Note: This method should be validated in the user's laboratory to determine the linear range, limit of detection (LOD), and limit of quantification (LOQ) for their specific application.
1. Materials and Reagents:
-
This compound (CQ) standard
-
Methanol (B129727) (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
2. Preparation of Standard Solutions: a. Prepare a stock solution of CQ in methanol (e.g., 100 µg/mL). b. From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL) by serial dilution with methanol.
3. Sample Preparation: a. Accurately weigh a known amount of the sample containing CQ (e.g., 500 mg of dental resin).[1] b. Dissolve the sample in a known volume of methanol (e.g., 1.0 mL).[1] c. If the sample contains insoluble components, centrifuge the solution to sediment the particles.[1] d. Collect the supernatant for analysis. Dilute the supernatant with methanol if the CQ concentration is expected to be outside the linear range of the assay.
4. Spectrophotometric Analysis: a. Set the UV-Vis spectrophotometer to measure the absorbance at the λmax of CQ (~468 nm). b. Use methanol as a blank to zero the instrument. c. Measure the absorbance of each standard solution and the prepared sample solution. d. Create a calibration curve by plotting the absorbance of the standard solutions against their known concentrations. e. Determine the concentration of CQ in the sample solution by interpolating its absorbance on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol is based on a method described for the quantification of CQ in dental composite resins.[1]
1. Materials and Reagents:
-
This compound (CQ) standard
-
Methanol (GC grade)
-
Volumetric flasks
-
Pipettes
-
Centrifuge tubes
-
GC-MS system with a suitable capillary column (e.g., non-polar or medium-polarity)
2. Preparation of Standard Solutions: a. Prepare a stock solution of CQ in methanol. b. Prepare a series of standard solutions for calibration.
3. Sample Preparation: a. Weigh 500 mg of the resin sample into a centrifuge tube.[1] b. Add 1.0 mL of methanol to dissolve the resin.[1] c. Centrifuge the sample to sediment the inorganic particles.[1] d. Carefully collect 0.8 mL of the supernatant for GC-MS analysis.[1]
4. GC-MS Analysis: a. GC Conditions (Typical):
- Injector Temperature: 250°C
- Oven Temperature Program: Start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 250°C) to ensure separation of all components.
- Carrier Gas: Helium at a constant flow rate. b. MS Conditions (Typical):
- Ionization Mode: Electron Ionization (EI)
- Scan Range: A mass range appropriate to detect the molecular ion and characteristic fragments of CQ (m/z). c. Inject a known volume of the standard and sample solutions into the GC-MS. d. Identify the CQ peak in the chromatogram based on its retention time and mass spectrum. e. Quantify the amount of CQ in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Visualizing the Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for both the spectrophotometric and GC-MS analysis of this compound.
Caption: Experimental workflow for the spectrophotometric determination of this compound.
Caption: Experimental workflow for the GC-MS determination of this compound.
Conclusion
Both UV-Vis spectrophotometry and GC-MS can be effectively used for the determination of this compound concentration.
-
UV-Vis spectrophotometry is a suitable choice for routine analysis, quality control, and applications where high sensitivity and selectivity are not critical. Its low cost and ease of use make it an attractive option for many laboratories.
-
GC-MS is the preferred method when high selectivity and sensitivity are required, especially for the analysis of complex samples or for research purposes where accurate and precise quantification is paramount.
Ultimately, the selection of the analytical method should be based on a careful consideration of the specific research question, the nature of the sample matrix, and the available laboratory resources.
References
Cross-validation of curing efficiency for different photoinitiator systems
For researchers, scientists, and drug development professionals working with photopolymerizable materials, the choice of photoinitiator is a critical determinant of the final product's properties and performance. The efficiency of the curing process, governed by the photoinitiator system, directly impacts key parameters such as reaction kinetics, depth of cure, and the mechanical characteristics of the crosslinked polymer network. This guide provides a comparative analysis of three widely used photoinitiator systems—Camphorquinone (CQ)-based systems, TPO, and Irgacure 2959—supported by experimental data to facilitate an informed selection process.
Comparison of Curing Efficiency
The selection of a photoinitiator is dictated by factors including the desired curing depth, the spectral output of the light source, and biocompatibility requirements. The following table summarizes key performance indicators for the selected photoinitiator systems. It is important to note that the presented data is a synthesis from multiple sources, and direct comparison should be approached with caution as experimental conditions may vary between studies.
| Photoinitiator System | Type | Key Advantages | Curing Efficiency Metrics |
| This compound (CQ) with Amine Co-initiator | Type II (Hydrogen Abstraction) | - High depth of cure.[1] - Extensive history of use, particularly in dental composites. | - Depth of Cure: Can achieve a higher depth of cure (e.g., 6.3 ± 0.4 mm) compared to TPO under certain conditions.[1] - Quantum Yield of Conversion: In a formulation with 0.7 wt% CQ, the quantum yield was determined to be 0.07 ± 0.01 CQ conversion per absorbed photon.[2] |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Type I (Cleavage) | - Faster reaction kinetics compared to CQ.[1] - Can be more efficient in initiating polymerization.[3][4] - Water-soluble nanoparticle formulations are available, showing significantly higher extinction coefficients than Irgacure 2959.[4] | - Depth of Cure: Showed a lower depth of cure (e.g., 4.3 ± 0.1 mm) than a CQ-based system in one study.[1] - Polymerization Rate: TPO-based formulations exhibited a faster reaction rate than those with CQ.[1] |
| Irgacure 2959 | Type I (Cleavage) | - Good water solubility, making it suitable for hydrogel and biomedical applications. - Considered a cyto-compatible photoinitiator. | - Curing Kinetics: TPO nanoparticles enabled complete polymerization in ~40 seconds, while with Irgacure 2959, no significant change was observed even after 300 seconds under the same conditions.[3] - Extinction Coefficient: Water-dispersible TPO nanoparticles have an extinction coefficient more than 300 times larger than Irgacure 2959.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the curing efficiency of photoinitiator systems.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Curing Kinetics
This method is widely used to monitor the kinetics of photopolymerization by tracking the disappearance of reactive functional groups, such as the acrylate (B77674) C=C double bond.[5][6]
-
Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory and a UV/Vis light guide.
-
Sample Preparation: A small drop of the liquid photopolymerizable formulation is placed directly on the ATR crystal.
-
Procedure:
-
An initial IR spectrum of the uncured sample is recorded to establish the baseline peak area of the reactive monomer (e.g., acrylate C=C peak around 1635 cm⁻¹).
-
The UV/Vis light source is activated to initiate polymerization.
-
Spectra are continuously recorded at rapid intervals (e.g., every 0.5 seconds).
-
The decrease in the area of the characteristic monomer peak is monitored over time.
-
The degree of conversion is calculated as a function of time by comparing the peak area at a given time to the initial peak area of the uncured sample.[7]
-
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to light, providing information on the reaction kinetics and total energy released.[8][9]
-
Instrumentation: A differential scanning calorimeter (DSC) equipped with a UV/Vis light source.
-
Sample Preparation: A small amount of the liquid formulation (typically 5-10 mg) is placed in an open aluminum DSC pan. An empty pan is used as a reference.
-
Procedure:
-
The sample is brought to the desired isothermal temperature in the DSC cell and allowed to equilibrate.
-
The light source is activated for a defined period to initiate curing.
-
The heat flow from the sample is recorded as a function of time.
-
The total heat of polymerization is determined by integrating the area under the exothermic peak.
-
The degree of conversion can be calculated by normalizing the heat released at a given time to the total heat of reaction.
-
Depth of Cure Measurement (ISO 4049 Scraping Method)
This method determines the thickness of a resin composite that is adequately cured upon irradiation.[10][11]
-
Materials: Cylindrical mold (e.g., 6 mm in height, 4 mm in diameter), Mylar strips, a glass slab, a plastic spatula, and a digital caliper.
-
Procedure:
-
Place the mold on a Mylar strip on the glass slab.
-
Fill the mold with the photopolymerizable material, avoiding voids.
-
Place a second Mylar strip on top and press to extrude excess material.
-
Irradiate the top surface with the curing light for the recommended time.
-
After irradiation, remove the sample from the mold.
-
Gently scrape away the uncured material from the bottom of the sample with the plastic spatula.
-
Measure the height of the remaining cured cylinder with a digital caliper.
-
The depth of cure is calculated as half of the measured height of the cured cylinder.
-
Visualizing Photopolymerization and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the general mechanism of photoinitiation and a typical experimental workflow for comparing curing efficiency.
Caption: General mechanism of Type I and Type II photoinitiation.
Caption: Workflow for comparing photoinitiator curing efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. omlc.org [omlc.org]
- 3. High-performance 3D printing of hydrogels by water-dispersible photoinitiator nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water-soluble TPO based nanoparticle photoinitiator contains ionic surfactant | Sigma-Aldrich [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
- 6. radtech.org [radtech.org]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. mdpi.com [mdpi.com]
- 10. Dental materials: How to measure the depth of cure of composites according to ISO 4049? [dental-materials.blogspot.com]
- 11. Depth of Cure, Hardness, Roughness and Filler Dimension of Bulk-Fill Flowable, Conventional Flowable and High-Strength Universal Injectable Composites: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Challenge of Color Stability in Photopolymerized Materials: A Comparative Analysis of Camphorquinone and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of a photoinitiator is a critical decision that extends beyond curing efficiency to the long-term aesthetic properties of the final product. The inherent yellowing associated with the long-standing gold standard, Camphorquinone (CQ), has driven the development of alternative photoinitiators. This guide provides an objective comparison of the color stability of this compound against prominent alternatives, supported by experimental data, to inform the selection process for demanding applications.
This compound (CQ) has been the most widely used photoinitiator in light-cured dental resin composites and other photopolymerizable systems for decades.[1] Its popularity stems from its ability to absorb blue light in the 400-500 nm range, making it compatible with standard light-curing units.[2] However, CQ's distinct yellow color is a significant drawback, contributing to an initial yellowish tint in materials and a propensity for color change over time, a phenomenon often referred to as "yellowing".[1][3][4][5] This has led to the introduction and investigation of alternative photoinitiators aimed at improving color stability. Among the most studied alternatives are diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), 1-phenyl-1,2-propanedione (B147261) (PPD), and the germanium-based Ivocerin®.[1][2][6]
Comparative Analysis of Color Stability
The color stability of a material is scientifically quantified using the CIE Lab* color space, where ΔE represents the total color difference. A lower ΔE value indicates greater color stability. The clinical acceptability of color change in dental materials is often cited as a ΔE value of less than 3.3.[5][6]
Studies have consistently shown that alternative photoinitiators can offer improved color stability compared to CQ. TPO, in particular, has demonstrated superior color stability in several investigations.[3][7][8][9] This is often attributed to the elimination of the amine co-initiator typically required for CQ, which can contribute to yellowing.[2] Composites formulated with TPO have been found to exhibit less yellowing and maintain their initial color more effectively over time, especially when subjected to aging in water or artificial saliva.[7][8]
While some studies suggest that PPD can be a viable alternative to reduce the initial yellowing associated with CQ, its long-term color stability can be comparable to or, in some cases, less stable than CQ-containing materials, with a tendency for yellowing after accelerated artificial aging.[5][6]
Ivocerin®, a dibenzoyl germanium derivative, is another promising alternative that can be used without an amine co-initiator, leading to color-stable formulations.[10][11] However, some studies have found that under certain conditions, such as water aging, TPO-based composites may exhibit even greater color stability than those containing Ivocerin®.[7]
It is also important to note that the concentration of the photoinitiator and the presence of other components in the formulation can significantly influence the final color stability.[12][13] Furthermore, the type of light-curing unit and the total energy delivered can affect the bleaching of the photoinitiator and, consequently, the initial and long-term color of the material.[14][15]
Quantitative Data Summary
The following table summarizes the color change (ΔE) data from various studies comparing CQ with alternative photoinitiators under different aging conditions.
| Photoinitiator System | Aging Condition | Duration | Mean ΔE (± SD) | Reference |
| CQ (0.4%) | Accelerated Artificial Aging | 300h | > 3.3 | [5][6] |
| PPD (0.4%) | Accelerated Artificial Aging | 300h | > 3.3 | [5][6] |
| CQ + PPD (0.2% + 0.2%) | Accelerated Artificial Aging | 300h | > 3.3 | [5][6] |
| CQ | Water Aging | 28 days | Statistically similar to TPO | [7] |
| TPO | Water Aging | 28 days | Statistically lower than Ivocerin | [7] |
| Ivocerin® | Water Aging | 28 days | Statistically higher than TPO | [7] |
| CQ + EDMAB | Water Storage | 1 month | Showed reddish color | [8] |
| TPO | Water Storage | 1 month | Higher color stability than BAPO and CQ | [8] |
| CQ + EDMAB | --- | --- | Unsatisfactory color stability (ΔE > 3.3) | [16] |
| PQ + DPI | --- | --- | Less color stability than CQ + EDMAB | [16] |
Experimental Protocols
The following section details a generalized methodology for assessing the color stability of photoinitiator systems, based on protocols described in the cited literature.[1][5][6][7]
Specimen Preparation
-
Material Formulation: Experimental resin composites are prepared with a standardized monomer base (e.g., a mixture of Bis-GMA and TEGDMA) and a fixed percentage of silanated filler particles.
-
Photoinitiator Incorporation: The different photoinitiator systems (e.g., 0.4% CQ, 0.4% TPO, 0.2% CQ + 0.2% PPD) are incorporated into the resin matrix.
-
Specimen Fabrication: Disc-shaped specimens (e.g., 8mm diameter x 2mm thickness) are fabricated using a standardized mold (e.g., Teflon).[1][5][6] The uncured composite material is placed into the mold, covered with a transparent matrix strip, and pressed to create a flat surface.
-
Light Curing: The specimens are light-cured using a calibrated light-curing unit (e.g., Quartz-Tungsten-Halogen or LED) for a standardized time (e.g., 40 seconds) on both sides.[1][5][6]
Baseline Color Measurement
-
Immediately after curing and polishing (if required), the baseline color of each specimen is measured using a spectrophotometer or a colorimeter.[1][6][7]
-
The measurements are recorded in the CIE Lab* color space, where L* represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.
Aging Procedures
To simulate clinical conditions and accelerate potential color changes, the specimens are subjected to one or more of the following aging protocols:
-
Water Storage: Specimens are immersed in distilled water or artificial saliva at 37°C for a specified period (e.g., 24 hours, 7 days, 28 days, or 3 months).[1][7] The storage medium is typically replaced at regular intervals.[7]
-
Accelerated Artificial Aging (AAA): Specimens are placed in an aging chamber and subjected to cycles of UV irradiation and humidity to simulate the effects of long-term exposure to environmental factors.[5][6] A common duration for AAA is 300 hours.[5][6]
Post-Aging Color Measurement
-
After the completion of the aging period, the specimens are removed, gently dried, and their color is measured again using the same instrument and methodology as the baseline measurement.
Calculation of Color Change (ΔE)
-
The total color difference (ΔE) is calculated for each specimen using the following formula: ΔE = [(ΔL)² + (Δa)² + (Δb)²]¹/² where ΔL, Δa, and Δb are the differences in the respective values before and after aging.
Statistical Analysis
-
The collected ΔE data is statistically analyzed (e.g., using ANOVA and post-hoc tests) to determine if there are significant differences in color stability between the different photoinitiator groups.[1][5][6]
Experimental Workflow
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. login.medscape.com [login.medscape.com]
- 5. Color stability of experimental composites containing different photoinitiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Color stability of composite resins with different photoinitiator systems when subjected to water aging: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. felipeschneider.com.br [felipeschneider.com.br]
- 9. researchgate.net [researchgate.net]
- 10. cdn.vivarep.com [cdn.vivarep.com]
- 11. ivodent.hu [ivodent.hu]
- 12. jneonatalsurg.com [jneonatalsurg.com]
- 13. Can TPO as Photoinitiator Replace “Golden Mean” this compound and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide [mdpi.com]
- 14. Effect of different photoinitiators and reducing agents on cure efficiency and color stability of resin-based composites using different LED wavelengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Degree of conversion, depth of cure, and color stability of experimental dental composite formulated with this compound and phenanthrenequinone photoinitiators - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Dance of Photoinitiators: A Comparative Guide to Camphorquinone Combinations
For researchers, scientists, and drug development professionals, the quest for optimal photopolymerization in dental resins and other biomaterials is a continuous journey. At the heart of this process lies the photoinitiator system, with Camphorquinone (CQ) reigning as the long-standing gold standard. However, the true potential of CQ is often unlocked when paired with other photoinitiators, creating a synergistic effect that enhances performance. This guide provides an objective comparison of CQ-based photoinitiator systems, supported by experimental data, to aid in the selection of the most suitable combination for your research and development needs.
This compound, a Type II photoinitiator, exhibits peak light absorption in the blue light spectrum (around 468 nm).[1][2] While effective, its efficiency is significantly amplified when used in conjunction with a co-initiator, typically a tertiary amine.[1][3] This combination, however, is not without its drawbacks, including a characteristic yellow hue and the potential for amine oxidation, which can affect long-term color stability.[2][4] To address these limitations, researchers have explored the synergistic effects of combining CQ with Type I photoinitiators and other co-initiators.
Comparative Performance of Photoinitiator Systems
The following tables summarize the quantitative data from various studies, comparing the performance of different photoinitiator combinations with CQ.
Table 1: Polymerization Kinetics and Degree of Conversion
| Photoinitiator System | Concentration (wt%) | Degree of Conversion (%) | Rate of Polymerization (s⁻¹) | Key Findings & Citations |
| CQ / EDAB | 0.5 / 1.0 | ~55-65 | Varies | Standard binary system, effective but can be improved.[5][6] |
| CQ / DMAEMA | 0.5 / 1.0 | ~60-70 | Varies | Often shows slightly higher conversion than EDAB.[5][7] |
| CQ / TPO | 1:1 molar ratio | Increased consumption | Faster reaction than CQ alone | Combination increases photoinitiator consumption and reaction speed.[8][9] TPO can lead to higher polymerization stress.[2] |
| CQ / DPIHP / Amine | Varies | Increased | Enhanced | Addition of iodonium (B1229267) salt increases the final degree of conversion and produces active phenyl radicals.[7] |
Table 2: Mechanical Properties
| Photoinitiator System | Flexural Strength (MPa) | Vickers Hardness (VHN) | Polymerization Shrinkage Stress (MPa) | Key Findings & Citations |
| CQ / Amine | ~80-140 | ~30-50 | Varies | Baseline for mechanical properties.[2][4] |
| CQ / TPO | Similar to CQ/Amine | Higher than CQ/Amine | Generally higher | TPO-containing composites can exhibit higher hardness but also increased shrinkage stress.[2][10] |
| CQ / Ivocerin | Not specified | Not specified | Not specified | Germanium-based photoinitiator with high photoreactivity, requiring no co-initiator.[3] |
Table 3: Biocompatibility and Aesthetics
| Photoinitiator System | Cytotoxicity | Color Stability (ΔE) | Key Findings & Citations |
| CQ / Amine | Low, but unreacted monomers can leach.[11][12] | Prone to yellowing over time due to CQ's color and amine oxidation.[2][4][13] | The yellowing effect is a significant drawback of this system.[14] |
| CQ / TPO | TPO is considered to have low toxicity.[2] | Improved color stability compared to CQ/Amine systems as TPO is colorless after curing.[2][13] | The combination can mitigate the yellowing associated with CQ. |
| CQ / PPD | Not specified | PPD is less yellow than CQ, offering better color matching.[4] | PPD can be used synergistically with CQ to improve aesthetics.[4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison tables.
Degree of Conversion (DC) Measurement via FTIR Spectroscopy
-
Objective: To quantify the percentage of monomer double bonds converted to single bonds during polymerization.[15][16][17][18][19]
-
Apparatus: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
A small amount of the uncured resin paste is placed on the ATR crystal to record the spectrum of the uncured material. The peak height of the aliphatic carbon-carbon double bond (C=C) stretching vibration at approximately 1638 cm⁻¹ is measured, along with a reference peak from an aromatic C=C bond (around 1608 cm⁻¹) which does not change during polymerization.[17]
-
A standardized sample of the resin composite (e.g., 2 mm thickness) is prepared in a mold.
-
The sample is light-cured for a specified time (e.g., 20-40 seconds) using a dental curing light with a defined output.
-
The FTIR spectrum of the cured sample is immediately recorded.
-
The Degree of Conversion is calculated using the following formula, based on the decrease in the aliphatic C=C peak height relative to the stable aromatic peak height before and after curing.[17] DC (%) = [1 - (R_cured / R_uncured)] * 100 where R = (Absorbance peak height at 1638 cm⁻¹) / (Absorbance peak height at 1608 cm⁻¹).
-
Flexural Strength Testing (Three-Point Bending Test)
-
Objective: To determine the material's resistance to fracture under a bending load.[20][21][22][23]
-
Apparatus: Universal Testing Machine with a three-point bending fixture.
-
Procedure:
-
Rectangular bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) are prepared by curing the resin composite in a standardized mold.
-
The specimens are stored under specific conditions (e.g., 24 hours in 37°C water) to simulate the oral environment.
-
The specimen is placed on two supports (the span length is pre-determined) in the testing machine.
-
A load is applied to the center of the specimen at a constant crosshead speed until it fractures.
-
The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bd² where F is the maximum load at fracture, L is the span length, b is the specimen width, and d is the specimen thickness.
-
Microhardness Testing (Vickers Hardness Test)
-
Objective: To measure the material's resistance to indentation.[21][23]
-
Apparatus: Vickers microhardness tester.
-
Procedure:
-
Disc-shaped specimens are prepared and cured. The top and bottom surfaces are polished to a smooth finish.
-
The specimen is placed on the stage of the microhardness tester.
-
A diamond indenter in the shape of a square-based pyramid is pressed into the surface of the specimen with a specific load for a set duration.
-
After the load is removed, the lengths of the two diagonals of the resulting indentation are measured using a microscope.
-
The Vickers Hardness Number (VHN) is calculated based on the load and the surface area of the indentation.
-
Polymerization Shrinkage Stress Measurement
-
Objective: To quantify the stress generated within the material as it polymerizes and shrinks.[24][25][26][27][28]
-
Method (Strain Gauge):
-
A strain gauge is bonded to a rigid surface (e.g., a glass or metal ring).
-
The resin composite is placed in contact with the strain gauge and the surrounding restraining structure.
-
As the composite is light-cured, it shrinks and exerts a force on the strain gauge, causing it to deform.
-
The change in electrical resistance of the strain gauge, which is proportional to the strain, is continuously recorded.
-
The shrinkage stress is then calculated from the measured strain and the known elastic modulus of the restraining structure.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and processes involved in the photopolymerization of CQ-based systems.
Caption: Photoinitiation mechanism of a Type II this compound/Amine system.
Caption: Synergistic photopolymerization with CQ (Type II) and TPO (Type I).
Caption: General workflow for characterizing dental resin composites.
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. mdpi.com [mdpi.com]
- 3. oraljournal.com [oraljournal.com]
- 4. mdpi.com [mdpi.com]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with this compound and phenyl-propanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Photoinitiator System and Water Content on Dynamic Mechanical Properties of a Light-cured bisGMA/HEMA Dental Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of combining photoinitiators on cure efficiency of dental resin-based composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curing efficiency of dental resin composites formulated with this compound or trimethylbenzoyl-diphenyl-phosphine oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocompatibility of Resin-based Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocompatibility of composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epublications.marquette.edu [epublications.marquette.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of the Degree of Conversion, Residual Monomers and Mechanical Properties of Some Light-Cured Dental Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thejcdp.com [thejcdp.com]
- 19. researchgate.net [researchgate.net]
- 20. arts.units.it [arts.units.it]
- 21. ijrpr.com [ijrpr.com]
- 22. Academy of Dental Materials guidance—Resin composites: Part I—Mechanical properties | Pocket Dentistry [pocketdentistry.com]
- 23. dergipark.org.tr [dergipark.org.tr]
- 24. Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Evaluation of polymerization shrinkage stress in silorane-based composites [rde.ac]
- 27. scielo.br [scielo.br]
- 28. mdpi.com [mdpi.com]
Acylphosphine Oxide Derivatives as Camphorquinone Substitutes: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the field of photopolymerization, particularly in dental restorative materials and drug delivery systems, camphorquinone (CQ) has long been the benchmark photoinitiator. However, its inherent yellow color and the need for a co-initiator have driven the search for effective substitutes. Among the most promising alternatives are acylphosphine oxide derivatives, such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO). This guide provides an objective comparison of the performance of these acylphosphine oxide derivatives against this compound, supported by experimental data, detailed protocols, and mechanistic diagrams.
Executive Summary
Acylphosphine oxide derivatives, particularly TPO and BAPO, demonstrate significant advantages over the traditional this compound/amine photoinitiator system. These Type I photoinitiators generally exhibit higher polymerization efficiency, leading to an increased degree of conversion and improved mechanical properties in the resulting polymers.[1][2] Notably, they are "bleachable" photoinitiators, meaning their inherent color fades upon exposure to light, resulting in more esthetically pleasing, less yellow final products.[3] Furthermore, they can initiate polymerization without the need for a co-initiator, simplifying formulations and potentially improving the long-term color stability of the material.[1][4]
Quantitative Performance Comparison
The following tables summarize the key performance indicators of TPO and BAPO in comparison to CQ, based on data from various experimental studies.
Table 1: Degree of Conversion (DC)
| Photoinitiator System | Concentration (wt%) | Light Curing Unit | Degree of Conversion (%) | Reference |
| CQ/DMAEMA | 0.2/0.8 | VALO LED | ~65 | [4] |
| TPO | 0.27 | VALO LED | ~68 | [1][4] |
| TPO | 0.86 | VALO LED | 74 | [1] |
| BAPO | 1.0 | High Power LED | Higher than CQ & TPO | [1] |
| CQ/EDAB | 0.5/1.0 | Halogen Lamp | Lower than BAPO | [5] |
| BAPO | 2.0 | Halogen Lamp | Higher than CQ/EDAB | [5] |
Table 2: Mechanical Properties
| Photoinitiator System | Concentration (wt%) | Vickers Hardness (HV) | Flexural Strength (MPa) | Elastic Modulus (MPa) | Reference |
| CQ/DMAEMA | 0.2/0.8 | ~35 | 77.3 ± 8.84 | ~4500 | [4][5] |
| TPO | 0.75 | 43.18 ± 1.7 | 29.73 ± 4.8 | 5383.33 ± 1067.1 | [4] |
| BAPO | 1.0 | 43.73 ± 3.52 | Higher than CQ | Higher than CQ | [5] |
| CQ | 0.2 | - | ~80 | ~4000 | [2][6] |
| MAPO (TPO) | 0.42 | Highest Top Surface KHN | Highest | Highest | [2][6] |
| BAPO | 0.5 | High Top Surface KHN | High | High | [2][6] |
Table 3: Curing Characteristics
| Photoinitiator System | Concentration (wt%) | Depth of Cure (mm) | Color Stability | Reference |
| CQ/Amine | Not specified | ~6.3 | Can yellow over time | [1][7][8] |
| TPO | Not specified | 3.2 ± 0.1 | High | [1][4] |
| BAPO | Not specified | 3.6 ± 0.1 | High | [1] |
Photoinitiation Mechanisms
The fundamental difference in performance between acylphosphine oxides and this compound stems from their distinct photoinitiation mechanisms. Acylphosphine oxides are Type I photoinitiators, undergoing a unimolecular cleavage upon light absorption to generate free radicals.[1][9] In contrast, this compound is a Type II photoinitiator that requires a bimolecular reaction with a co-initiator (typically an amine) to produce radicals.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of photoinitiator performance. Below are synthesized protocols for key experiments based on standard practices in the field.
Measurement of Degree of Conversion (DC) by FTIR Spectroscopy
This protocol determines the extent of polymerization by measuring the reduction of aliphatic C=C double bonds.
-
Sample Preparation:
-
Mix the experimental resin containing the photoinitiator system thoroughly.
-
Place a small amount of the uncured resin between two KBr pellets or on a diamond ATR crystal to form a thin film.
-
Record the FTIR spectrum of the uncured sample. The absorbance peak for the aliphatic C=C stretch at approximately 1638 cm⁻¹ and an aromatic C=C peak (internal standard) at around 1608-1610 cm⁻¹ should be identified.[11]
-
-
Photopolymerization:
-
Irradiate the sample with a light curing unit for a specified time and intensity.
-
-
Post-Cure Analysis:
-
Immediately after curing, record the FTIR spectrum of the cured sample.
-
-
Calculation of DC:
-
The degree of conversion is calculated using the following formula, which compares the ratio of the aliphatic to the aromatic peak heights before and after curing:[11] DC (%) = [1 - ( (Aliphatic_cured / Aromatic_cured) / (Aliphatic_uncured / Aromatic_uncured) )] * 100
-
Flexural Strength and Modulus Testing (Three-Point Bending)
This protocol, based on ISO 4049, measures the material's resistance to bending forces.[12][13]
-
Specimen Preparation:
-
Testing Procedure:
-
Data Calculation:
-
Flexural Strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture, L is the span length, b is the specimen width, and h is the specimen height.
-
Flexural Modulus (E) is calculated from the slope of the initial linear portion of the load-deflection curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the performance of different photoinitiator systems in a dental composite.
Conclusion
The experimental evidence strongly supports the use of acylphosphine oxide derivatives, such as TPO and BAPO, as high-performance substitutes for this compound in photopolymerizable systems. Their ability to initiate polymerization efficiently without a co-initiator, coupled with their favorable color stability, makes them particularly suitable for esthetic applications like dental composites. While CQ remains a viable and widely used photoinitiator, for formulations where a high degree of conversion, excellent mechanical properties, and superior aesthetics are critical, acylphosphine oxides present a compelling alternative. Researchers and developers are encouraged to consider these findings when formulating new light-curable materials.
References
- 1. Carboxylated this compound as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of degree of conversion and hardness of dental composites photo-activated with different light guide tips - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arts.units.it [arts.units.it]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Camphorquinone: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of camphorquinone in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, consult the Safety Data Sheet (SDS) provided by your supplier. While some sources classify this compound as non-hazardous, others identify it as a hazardous substance that may be harmful if swallowed and cause skin sensitization[1][2][3][4]. Therefore, a conservative approach, treating the substance as hazardous waste, is strongly recommended.
Personal Protective Equipment (PPE) and Handling:
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A lab coat is mandatory to protect from spills.
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or vapors[1][5].
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, flush the affected area with plenty of water[1][5].
-
Ignition Sources: As this compound is a combustible solid, avoid generating dust clouds near ignition sources[2].
Data Summary: Hazard and Physical Properties
The classification of this compound can vary. The following table summarizes key data from various Safety Data Sheets (SDS). This information is crucial for a proper risk assessment before disposal.
| Parameter | DL-Camphorquinone[1] | (+/-)-Camphorquinone | (1S)-(+)-Camphorquinone | D-Camphoroquinone[3] |
| OSHA/GHS Hazard Classification | Not a hazardous substance or mixture. | Not considered hazardous to health. | Considered a hazardous substance. | Not considered hazardous. |
| Primary Hazards Noted | None specified. | None specified. | Harmful if swallowed; May cause skin sensitization. | None specified. |
| Physical State | Solid | Powder Solid | Solid | Powder Solid |
| Appearance | - | Yellow | - | Yellow |
| Melting Point | - | 198 - 202 °C | - | 200 - 204 °C |
| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol | - | - | - |
Standard Operating Procedure for this compound Disposal
Disposal of laboratory chemicals is a regulated procedure, not an experimental one[5]. The following step-by-step protocol is based on standard best practices for hazardous chemical waste management.
Step 1: Waste Collection and Containment
-
Designate a Waste Container: Use a container that is chemically compatible with this compound, in good condition, and has a secure, leak-proof lid[6]. Ideally, use the original container if it is intact and can be safely sealed[7].
-
Collect Waste:
-
Solid Waste: For pure, unused, or expired this compound, place it directly into the designated hazardous waste container. For materials contaminated with this compound (e.g., weighing paper, gloves, absorbent pads), collect them in a separate, clearly labeled solid waste container[8].
-
Liquid Waste: If this compound is in a solution, collect it in a designated liquid hazardous waste container. Do not mix with incompatible waste streams[8]. Check for compatibility; for example, keep acids and bases in separate containers[7].
-
-
Container Capacity: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills[9].
Step 2: Labeling and Storage
-
Labeling: Immediately label the waste container. The label must include[6]:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A list of all chemical constituents if it is a mixed waste stream.
-
The date when waste was first added to the container (generation start date).
-
The principal investigator's name and contact information.
-
The specific location (building and room number).
-
Applicable hazard warnings (e.g., "Harmful if Swallowed," "Skin Sensitizer").
-
-
Storage Location: Store the sealed waste container in a designated and properly marked "Satellite Accumulation Area" (SAA)[7]. This area should be near the point of waste generation and under the direct supervision of laboratory personnel[9].
-
Segregation: Ensure the this compound waste is segregated from incompatible materials. Use secondary containment, such as a chemical-resistant tray, for all liquid waste containers to contain potential leaks[6][8].
Step 3: Disposal of Empty Containers
-
Initial Cleaning: An "empty" container that held this compound must be handled as hazardous waste unless properly decontaminated[8].
-
Rinsing: To decontaminate the container, it must be triple-rinsed[10].
-
The first rinse must be collected and disposed of as hazardous waste[8][10]. Use a solvent that can dissolve this compound (e.g., methanol, ethanol).
-
Subsequent rinses may be permissible for drain disposal depending on local regulations and institutional policy, but collecting them as hazardous waste is the safest practice.
-
-
Final Disposal: Once thoroughly rinsed and air-dried, obliterate or remove the original labels from the container before disposing of it in the appropriate solid waste stream (e.g., glass disposal box)[8].
Step 4: Arranging for Final Disposal
-
Schedule Pickup: Do not dispose of this compound waste via standard trash or sewer systems[6][8].
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service to schedule a pickup for your full or ready-for-disposal waste containers[8][9].
-
Time Limits: Be aware of regulatory time limits for storing hazardous waste. In some regions, containers must be removed from the SAA within a specific timeframe (e.g., three days after becoming full) and cannot be stored for more than a year[7][9].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Disposal Guidance for Handling Camphorquinone
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of all laboratory chemicals is paramount. While Camphorquinone is not classified as a hazardous substance, adhering to standard laboratory safety protocols is essential to minimize exposure and environmental impact.[1] This guide provides immediate, procedural information for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound powder, appropriate personal protective equipment should be worn to prevent direct contact and inhalation of dust particles.
Eye and Face Protection:
-
Safety Glasses with Side Shields: To protect against splashes and airborne particles.
-
Chemical Safety Goggles: Recommended when there is a higher risk of dust generation or splashes.
Hand Protection:
-
Disposable Nitrile Gloves: Inspect gloves for any tears or perforations before use. Remove and dispose of contaminated gloves properly, and wash hands thoroughly after handling.
Respiratory Protection:
-
Work in a Well-Ventilated Area: Handle this compound in a chemical fume hood or in an area with good local exhaust ventilation to minimize dust inhalation.
-
Respirator: If significant dust is generated and ventilation is inadequate, a NIOSH-approved particulate respirator may be necessary.
Body Protection:
-
Laboratory Coat: A standard lab coat should be worn to protect clothing from contamination.
Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Handling:
-
Avoid creating dust.
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and dark place.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
The disposal of this compound and materials contaminated with it should be done in a manner that prevents environmental contamination.
-
Unused Product: Unwanted or surplus this compound should be disposed of through a licensed disposal company. Do not dispose of it in regular trash or down the drain.
-
Contaminated Materials: Items such as gloves, weighing papers, and disposable labware that are contaminated with this compound should be collected in a suitable, closed container for disposal.
-
Resin Composites Containing this compound: Waste from dental resin composites, which contain this compound as a photoinitiator, is often considered municipal solid waste.[2] However, to mitigate environmental risks associated with microplastics and the leaching of monomers, disposal in landfills should be avoided.[2][3] The preferred method is energy-from-waste production through combustion, which minimizes the release of pollutants into the environment.[2]
Summary of Personal Protective Equipment
| PPE Category | Specific Recommendation |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles |
| Hand Protection | Disposable nitrile gloves |
| Respiratory Protection | Work in a well-ventilated area; use a respirator if needed |
| Body Protection | Standard laboratory coat |
Below is a workflow diagram for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
